Metatartaric acid
Descripción
Structure
3D Structure
Propiedades
Número CAS |
39469-81-3 |
|---|---|
Fórmula molecular |
C8H8O10 |
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
2-[5-[carboxy(hydroxy)methyl]-3,6-dioxo-1,4-dioxan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8O10/c9-1(5(11)12)3-7(15)18-4(8(16)17-3)2(10)6(13)14/h1-4,9-10H,(H,11,12)(H,13,14) |
Clave InChI |
KWBYTEOPKORPPY-UHFFFAOYSA-N |
SMILES canónico |
C1(C(=O)OC(C(=O)O1)C(C(=O)O)O)C(C(=O)O)O |
Descripción física |
Crystalline or powder form with a white or yellowish colour. Very deliquescent with a faint odour of caramel |
Solubilidad |
Very soluble in water and ethanol |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of Metatartaric Acid from L-Tartaric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metatartaric acid, a polymeric derivative of L-tartaric acid, is a crucial additive in the food and beverage industry, primarily utilized for its ability to inhibit tartrate crystallization in wine. Its synthesis via thermal dehydration of L-tartaric acid is a process of significant interest. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanism, experimental protocols, and analytical characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the synthesis and its critical parameters.
Introduction
This compound is not a single compound but rather a complex mixture of polyesters of varying chain lengths.[1][2] It is produced by heating L-tartaric acid at elevated temperatures, leading to intermolecular esterification.[2][3] The resulting product is a polydisperse polymer whose efficacy as a crystallization inhibitor is directly related to its degree of esterification.[2] This guide will explore the synthesis of this compound from L-tartaric acid, focusing on the chemical transformations and the methodologies for its preparation and characterization.
Reaction Mechanism and Pathway
The synthesis of this compound from L-tartaric acid proceeds through a thermal dehydration reaction, which results in the formation of intermolecular ester bonds. The primary reaction is a polyesterification where the carboxylic acid group of one tartaric acid molecule reacts with a hydroxyl group of another. This process leads to the formation of dimers, trimers, and larger polymers.[1][2]
The reaction can be visualized as a stepwise polymerization process:
References
Metatartaric Acid: A Technical Guide to its Chemical Structure and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metatartaric acid, designated as food additive E353, is not a single molecular entity but rather a complex polymeric mixture derived from the thermal dehydration of L-tartaric acid. This technical guide provides an in-depth exploration of the chemical structure, polymerization process, and key analytical methodologies for the characterization of this compound. The information presented is intended to support researchers and professionals in the fields of food science, oenology, and drug development in understanding and utilizing this unique food-grade polymer.
Chemical Structure of this compound
This compound is the product of the intermolecular esterification of L-tartaric acid.[1][2] The polymerization process results in a polydisperse mixture of molecules with varying chain lengths and structures. The primary constituents of this mixture are:
-
Ditartaric Monoester and Diester: These are dimers formed from two tartaric acid molecules linked by one or two ester bonds.
-
Polyester Chains: Longer chains of tartaric acid units linked by ester bonds.
-
Unreacted L-tartaric Acid Monomers: Residual starting material present in the final product.
-
Pyruvic Acid: A minor component formed during the heating process.[2]
The general chemical formula for the polymeric components can be represented as (C₄H₄O₅)n.[1] While the exact structure is variable, a representative structure of a dimeric form is presented below.
Diagram: Idealized Chemical Structure of a this compound Dimer
Caption: Idealized structure of a ditartaric acid, a component of this compound.
Polymerization of Tartaric Acid
This compound is synthesized through the thermal polymerization of L-tartaric acid. This process involves a dehydration reaction leading to the formation of intermolecular ester bonds.
Diagram: Polymerization Pathway of Tartaric Acid
Caption: Simplified workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Appearance | White to yellowish crystalline powder | [2] |
| Odor | Faint, caramel-like | [2] |
| Hygroscopicity | Very deliquescent | [2] |
| Solubility | Highly soluble in water and ethanol | [2] |
| Hydrolysis | Reversibly hydrolyzes to tartaric acid, accelerated by heat | [1] |
Quantitative Data and Specifications
The quality and efficacy of this compound, particularly in its application in winemaking, are determined by its degree of esterification and total acid content.
| Parameter | Specification | Reference |
| Total Tartaric Acid (after hydrolysis) | ≥ 105% | [2] |
| Esterified Acid Content | ≥ 32% | [2] |
| Lead | ≤ 5 mg/kg | [2] |
| Mercury | ≤ 1 mg/kg | [2] |
| Arsenic | ≤ 3 mg/kg | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the methodology described by the International Organisation of Vine and Wine (OIV).
Objective: To produce this compound through the thermal dehydration of L-tartaric acid.
Materials:
-
L-tartaric acid
-
Heating mantle or oven with temperature control
-
Reaction vessel (e.g., round-bottom flask)
-
Vacuum pump (optional)
-
Mortar and pestle or grinder
Procedure:
-
Place L-tartaric acid into the reaction vessel.
-
Heat the L-tartaric acid to a temperature between 150-170°C.[2] The reaction can be carried out under atmospheric or reduced pressure.[2]
-
Maintain the temperature for a sufficient duration to achieve the desired degree of esterification.
-
The reaction mixture will become a liquid.
-
After the heating phase, cool the liquid to allow it to solidify.
-
Grind the resulting solid into a fine powder.[1]
-
Store the final product in a dry, airtight container due to its hygroscopic nature.
Determination of Esterification Rate
This titration method is adapted from the OIV codex for this compound.
Objective: To quantify the degree of esterification in a sample of this compound.
Materials:
-
This compound sample
-
1 M Sodium hydroxide (NaOH) solution
-
0.5 M Sulfuric acid (H₂SO₄) solution
-
Bromothymol blue indicator solution
-
250 ml conical flask
-
Burette
-
Pipettes
Procedure:
-
Prepare a 2% (w/v) solution of the this compound sample in deionized water.
-
Pipette 50 ml of this solution into a 250 ml conical flask.
-
Add 3 drops of bromothymol blue indicator solution.
-
Titrate with 1 M NaOH solution until the indicator turns bluish-green. Record the volume of NaOH used (n).
-
To the same flask, add an additional 20 ml of 1 M NaOH solution.
-
Stopper the flask and let it stand for 2 hours at room temperature to allow for the saponification of the ester linkages.
-
Titrate the excess NaOH with 0.5 M H₂SO₄ until the indicator turns bluish-green. Record the volume of H₂SO₄ used (n').
-
The ester content can be calculated based on the volumes of NaOH and H₂SO₄ used.
Characterization of Molecular Weight Distribution
A general workflow for determining the molecular weight distribution of this compound using size-exclusion chromatography (SEC) is outlined below.
Objective: To determine the molecular weight distribution of a this compound sample.
Diagram: Experimental Workflow for SEC Analysis
Caption: General workflow for molecular weight analysis of this compound.
Conclusion
This compound is a complex, polydisperse polymer with significant applications in the food industry, particularly in winemaking. A thorough understanding of its chemical structure, the polymerization process from L-tartaric acid, and the analytical methods for its characterization is crucial for its effective and controlled application. The protocols and data presented in this guide provide a comprehensive technical overview for researchers and professionals working with this versatile food additive. Further research into the detailed kinetics of the thermal polymerization and advanced structural elucidation of the various polymeric species would provide deeper insights into the structure-function relationship of this compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Metatartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metatartaric acid, designated as food additive E353, is a polymeric derivative of L-(+)-tartaric acid.[1][2] It is synthesized through the controlled heating and dehydration of tartaric acid, resulting in a complex mixture of polyesters.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and experimental methodologies for professionals in research, science, and drug development. Its primary application lies in the food industry, particularly in winemaking, where it serves as a stabilizer to inhibit the crystallization of potassium bitartrate and calcium tartrate.[2]
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. It is important to note that this compound is not a single compound but a polydisperse mixture of polymers of tartaric acid.[1][5] Consequently, some properties, such as molecular weight, are presented as a range.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][6] |
| Synonyms | Ditartaric acid, E353 | [2][7] |
| CAS Number | 39469-81-3, 56959-20-7 | [1][6] |
| Molecular Formula | (C₄H₄O₅)n | [2][6] |
| Appearance | White to yellowish crystalline powder or masses. It is very deliquescent and has a faint odor of caramel or toast. | [4][7] |
| Melting Point | Not applicable; decomposes upon heating. | [8] |
| Solubility | Freely soluble in water and ethanol. Insoluble in chloroform. | [2][6][9] |
| pH | 1.4 - 2.2 (1% aqueous solution) | [6] |
Table 2: Chemical and Analytical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight (Daltons) | Weight Average (Mw): 1.2 - 8.9 kDaNumber Average (Mn): 0.25 - 3.52 kDaZ-Average (Mz): 3.4 - 40.9 kDa | [5] |
| pKa | Strongest Acidic: 2.54 (Predicted) | Not explicitly found in search results |
| Degree of Esterification | ≥ 32% | [1][6] |
| Optical Rotation | -34° to -41° (5 g/100 ml aqueous solution) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quality control of this compound. The following protocols are based on internationally recognized standards.
Synthesis of this compound
This compound is produced by the thermal dehydration of L-(+)-tartaric acid.[3]
-
Principle: Intermolecular esterification of L-(+)-tartaric acid is induced by heating, leading to the formation of a mixture of polyesters with varying chain lengths.[3]
-
Apparatus: Heating mantle, round-bottom flask, vacuum pump (optional), condenser (optional).
-
Procedure:
-
Place L-(+)-tartaric acid in a round-bottom flask.
-
Heat the tartaric acid to a temperature between 150 °C and 170 °C.[1][3] This can be done at atmospheric or reduced pressure.[1]
-
Maintain this temperature for a period of up to one hour. The duration and temperature can be varied to control the degree of esterification.
-
The resulting product is a colorless liquid which is then cooled to solidify.
-
The solid mass is subsequently ground into a powder.
-
Determination of Degree of Esterification (Titration Method)
This method determines the extent of esterification in the this compound product.
-
Principle: The sample is treated with a known excess of sodium hydroxide to saponify the ester linkages. The remaining unreacted sodium hydroxide is then back-titrated with a standard acid. The amount of sodium hydroxide consumed in the saponification is used to calculate the degree of esterification.[1][6]
-
Reagents:
-
Apparatus:
-
250 ml Erlenmeyer flask.
-
Burette, 50 ml.
-
Pipette, 20 ml.
-
-
Procedure:
-
Accurately weigh approximately 2 g of the this compound sample and dissolve it in 100 ml of distilled water in a 250 ml Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator.
-
Titrate with 1 M NaOH until the indicator turns bluish-green (pH ~7). Record the volume of NaOH used (V₁).
-
To this neutralized solution, add a further 20.0 ml of 1 M NaOH.
-
Stopper the flask and allow it to stand at room temperature for 2 hours to ensure complete saponification.
-
Titrate the excess NaOH with 0.5 M H₂SO₄ until the bromothymol blue indicator turns from blue back to green. Record the volume of H₂SO₄ used (V₂).
-
-
Calculation:
-
The degree of esterification is calculated based on the volumes of titrants used, which correspond to the free acid and the esterified acid content.
-
Molecular Weight Distribution by Size-Exclusion Chromatography (SEC)
This method is used to determine the molecular weight distribution of the this compound polymers.
-
Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules elute first, followed by smaller molecules. The eluting molecules are detected by a series of detectors, including refractive index (RI), UV, and multi-angle light scattering (MALS), to determine the molecular weight distribution.[1][5]
-
Apparatus:
-
Size-Exclusion Chromatograph equipped with RI, UV, and MALS detectors.
-
SEC column (e.g., Superose 12).[1]
-
-
Mobile Phase: An appropriate aqueous buffer.
-
Standards: Dextran standards of known molecular weights for calibration.[1]
-
Procedure:
-
Prepare a series of dextran standard solutions of known concentrations.
-
Prepare a solution of the this compound sample in the mobile phase.
-
Inject the standard solutions and the sample solution into the SEC system.
-
Record the chromatograms from the RI, UV, and MALS detectors.
-
Use appropriate software to analyze the data and calculate the weight average (Mw), number average (Mn), and Z-average (Mz) molecular weights, as well as the polydispersity index (PDI = Mw/Mn).[5]
-
Identification by Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to confirm the identity of this compound by analyzing its characteristic vibrational bands.
-
Principle: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to the vibrational modes of the molecule's functional groups is measured. The resulting spectrum is a unique fingerprint of the substance.
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrophotometer.
-
Sample Preparation: A solid-state transmission spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing the sample.[5]
-
Procedure:
-
Mix a small amount of the this compound sample with dry KBr powder.
-
Press the mixture into a thin, transparent pellet.
-
Place the pellet in the FTIR spectrophotometer and record the spectrum over a suitable wavelength range (e.g., 4000 to 400 cm⁻¹).[5]
-
Compare the obtained spectrum with a reference spectrum of this compound.
-
Mandatory Visualizations
Synthesis of this compound
The synthesis of this compound from L-tartaric acid is a straightforward thermal polymerization process.
Caption: Synthesis of this compound via Thermal Dehydration.
Mechanism of Tartrate Crystallization Inhibition
This compound functions by interfering with the crystal growth of potassium bitartrate.
Caption: Inhibition of Potassium Bitartrate Crystal Growth.
Experimental Workflow for Purity Assessment
A general workflow for assessing the purity of a this compound sample involves several key analytical steps.
Caption: Analytical Workflow for this compound Purity.
Stability and Hydrolysis
This compound is not indefinitely stable in aqueous solutions, as it undergoes hydrolysis back to tartaric acid. The rate of this hydrolysis is highly dependent on temperature.[10] At 100 °C, hydrolysis is rapid, while at lower temperatures, it is significantly slower.[4] This temperature-dependent stability is a critical factor in its application in winemaking, as its efficacy as a crystal growth inhibitor diminishes over time.[10][11] For instance, its protective effect can last for several years at 0°C, but only for a few hours at 35-40°C.[10] Due to its hygroscopic nature, this compound should be stored in a dry environment.
Conclusion
This compound is a complex polymeric material with distinct physicochemical properties that are crucial to its function as a stabilizer in various applications. This guide has provided a detailed overview of these properties, including quantitative data and comprehensive experimental protocols for its synthesis and characterization. The provided visualizations offer a clear understanding of its synthesis, mechanism of action, and analytical workflow. For professionals in research and development, a thorough understanding of these characteristics is essential for the effective and appropriate use of this compound.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Meta tartaric acid – tartricmed [tartric-med.com]
- 4. oiv.int [oiv.int]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. FAO Knowledge Repository [openknowledge.fao.org]
- 7. This compound | OIV [oiv.int]
- 8. researchgate.net [researchgate.net]
- 9. Tartaric acid - Sciencemadness Wiki [sciencemadness.org]
- 10. awri.com.au [awri.com.au]
- 11. eaton.com [eaton.com]
An In-depth Technical Guide on the Mechanism of Tartrate Crystallization Inhibition by Metatartaric Acid
Executive Summary
Tartrate instability, primarily the crystallization of potassium bitartrate (KHT), is a significant challenge in the wine industry, leading to undesirable sediment in the final product. Metatartaric acid, a polyester of L-tartaric acid, serves as an effective, albeit temporary, crystallization inhibitor. This technical guide elucidates the core mechanism of its action, which is not the prevention of initial crystal nucleation but the inhibition of subsequent crystal growth. This compound functions as a protective colloid, adsorbing onto the surfaces of microscopic KHT crystal nuclei.[1][2][3] This surface interaction physically blocks the sites required for further ionic deposition, thereby arresting crystal development and maintaining the colloidal stability of the wine.[4] The efficacy of this compound is concentration-dependent and highly sensitive to temperature, as it undergoes hydrolysis back to tartaric acid over time, a process accelerated by heat.[1][4][5] This document provides a detailed overview of its synthesis, mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.
Introduction to Tartrate Instability
Wine is a complex aqueous-alcoholic solution that is typically supersaturated with potassium bitartrate (KHT).[6] This supersaturation is the primary driving force for crystallization.[6] The formation of visible tartrate crystals is a two-phase process:
-
Nucleation: The initial formation of submicroscopic, ordered crystal structures (nuclei) from the supersaturated solution.[6] This is a slow, rate-limiting step.[6]
-
Crystal Growth: The subsequent, more rapid deposition of tartrate and potassium ions onto the existing nuclei, leading to the formation of macroscopic crystals.[1][4][6]
Several factors influence this process, including temperature (solubility of KHT decreases significantly at lower temperatures), pH, ethanol concentration, and the presence of other wine constituents like proteins and polyphenols that can form complexes with tartrate and potassium ions.[1][7]
This compound: Synthesis and Structure
This compound is not a naturally occurring compound but is produced through the controlled heating of L-tartaric acid.[1][8] This process involves intermolecular esterification, where the carboxyl group of one tartaric acid molecule reacts with a hydroxyl group of another, forming a polyester chain and releasing water as a byproduct.[8][9]
The synthesis is typically carried out by heating L-tartaric acid to temperatures between 150-170°C.[8] The duration, temperature, and pressure of this process can be controlled to influence the average molecular weight and the degree of esterification of the final product, which in turn determines its inhibitory effectiveness.[5][8][10] The resulting substance is a mixture of polymeric lactones of variable composition.[5][8]
Core Mechanism of Inhibition
The primary role of this compound is to act as a crystal growth inhibitor.[3][11][12] Research using techniques such as dynamic light scattering has demonstrated that this compound and other hydrocolloids do not prevent the initial formation (nucleation) of KHT crystals.[11][12] Instead, they interfere with the subsequent growth phase, preventing these microscopic nuclei from developing into visible, macroscopic precipitates.[11][13]
The mechanism involves the adsorption of the this compound polymer onto the active growth faces of the KHT crystal nuclei.[2][3] By "coating" the crystalline tartrate nuclei, it physically blocks the sites where new potassium and bitartrate ions would otherwise attach, effectively arresting further crystal development.[1][4] This is described as a "protective colloid" effect, which maintains the tartrate salts in solution and preserves the wine's clarity.[2][3]
Quantitative Analysis of Efficacy
The effectiveness of this compound is influenced by its concentration and the storage temperature of the treated medium.
| Parameter | Value | Source(s) |
| Effective Dosage Range | 50 - 100 mg/L | [1][4] |
| Max Permitted Dosage (OIV) | 100 mg/L | [2] |
The most significant limitation of this compound is its finite stability in aqueous solutions. It slowly hydrolyzes back to its monomer, tartaric acid, thereby losing its inhibitory properties.[1][5] This hydrolysis is highly temperature-dependent.
| Storage Temperature | Approximate Duration of Efficacy | Source(s) |
| 0°C (32°F) | Several years | [1][4][5] |
| 10-12°C (50-54°F) | Over two years | [5] |
| 25°C (77°F) | Approximately two months | [1][4] |
Due to this degradation, this compound is most suitable for products intended for relatively quick consumption rather than long-term aging.[1][9]
Experimental Protocols
Evaluating the efficacy of crystallization inhibitors requires robust and reproducible methodologies. The following are key protocols cited in the literature.
Protocol for Assessing Tartrate Stability (Conductivity Method)
This method provides a quantitative measure of a solution's stability by monitoring the removal of free ions during induced crystallization.[1]
Objective: To determine the potassium bitartrate stability of a liquid sample.
Materials:
-
Wine or model solution sample
-
Conductivity meter
-
Temperature-controlled water bath or cryostat
-
Fine potassium bitartrate crystals (for seeding)
-
Magnetic stirrer and stir bar
Methodology:
-
Sample Preparation: Place a defined volume of the wine sample (e.g., 100 mL) into a jacketed beaker connected to the cryostat.
-
Temperature Equilibration: Chill the sample to a target temperature, typically 0°C or -4°C, while stirring gently.
-
Initial Measurement: Once the temperature is stable, record the initial electrical conductivity (μS/cm) of the solution.
-
Seeding: Add a standardized amount of fine KHT crystals (e.g., 4 g/L) to the chilled sample to induce crystallization.
-
Monitoring: Continuously monitor the conductivity of the solution. As KHT crystallizes, free potassium (K+) and bitartrate (HT-) ions are removed from the solution, causing a drop in conductivity.
-
Endpoint Determination: The test is complete when the conductivity value stabilizes (e.g., changes by less than a specified amount over a 15-minute period).
-
Analysis: The percentage drop in conductivity is calculated. A drop below a certain threshold (e.g., 5%) indicates that the sample is stable. Comparing the conductivity drop of a control sample versus a sample treated with this compound quantifies the inhibitor's effectiveness.
Protocol for Investigating Inhibition Mechanism (Dynamic Light Scattering)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension, making it ideal for distinguishing between effects on nucleation and growth.[11][12]
Objective: To determine if an inhibitor prevents crystal nucleation or arrests crystal growth.
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
-
Supersaturated model solution of KHT or standardized wine
-
Inhibitor solution (this compound)
-
Syringe filters (e.g., 0.2 μm)
-
Temperature-controlled sample holder
Methodology:
-
Solution Preparation: Prepare a model KHT solution or use wine filtered through a 0.2 μm filter to remove existing particles.
-
Sample Division: Divide the solution into a control group and a treated group (spiked with a known concentration of this compound).
-
Initiating Crystallization: Induce nucleation, for example, by adding a specific volume of ethanol or by rapid cooling to a set temperature (e.g., 4°C) within the DLS instrument.[11]
-
DLS Measurement: Immediately begin DLS measurements, taking readings at regular intervals over an extended period (e.g., 800 minutes).[11] The instrument measures the fluctuations in scattered light intensity to calculate the hydrodynamic radius of particles in the solution.
-
Data Analysis:
-
Nucleation Inhibition: If this compound prevents nucleation, no particles (or a significantly delayed appearance of particles) will be detected in the treated sample compared to the control.
-
Growth Inhibition: If this compound inhibits growth, the DLS will detect the formation of initial small particles (nuclei) in both the control and treated samples. However, in the treated sample, the mean particle size will remain small and stable over time, while in the control sample, the mean particle size will increase significantly as the crystals grow.[11]
-
Limitations and Considerations
While effective, the application of this compound is subject to several limitations:
-
Temporary Effect: As detailed in Table 2, the stabilizing effect is not permanent due to temperature-dependent hydrolysis.[5][9] It is therefore unsuitable for wines intended for long aging periods.[9]
-
Hydrolysis Product: The breakdown of this compound releases tartaric acid, which can slightly increase the titratable acidity and lower the pH of the wine.[5][14]
-
Application Timing: It should be added to wine that is ready for bottling, after any fining or clarification steps, as adsorbent materials can reduce its efficiency.[8][15] Final filtration should occur after its addition.[15]
-
Potential for Haze: In wines that have been treated with lysozyme, the subsequent addition of this compound may lead to protein haze formation.[15]
Conclusion
This compound provides an effective means of preventing potassium bitartrate precipitation in wine and other tartrate-supersaturated solutions. Its mechanism is not based on preventing the initial formation of crystal nuclei but on inhibiting their growth to macroscopic sizes. By adsorbing to the crystal surface, this polymeric ester acts as a physical barrier, preserving colloidal stability. The primary constraint of its use is its limited lifespan, which is dictated by the rate of hydrolysis and is significantly accelerated at higher storage temperatures. A thorough understanding of its mechanism, quantitative efficacy, and the protocols for its evaluation allows for its strategic and effective application.
References
- 1. enology.fst.vt.edu [enology.fst.vt.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. enology.fst.vt.edu [enology.fst.vt.edu]
- 5. awri.com.au [awri.com.au]
- 6. ovid.com [ovid.com]
- 7. extension.iastate.edu [extension.iastate.edu]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. perennia.ca [perennia.ca]
- 10. lamothe-abiet.com [lamothe-abiet.com]
- 11. uu.nl [uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Protective Colloids on Calcium Tartrate Stability and the Astringency Perception in a Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eaton.com [eaton.com]
In-Depth Technical Guide: Thermal Degradation Kinetics of Metatartaric Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metatartaric acid, a polymeric lactone derived from the dehydration of L-tartaric acid, serves as a crucial stabilizer in various applications, notably in the wine industry to prevent the precipitation of potassium bitartrate and calcium tartrate crystals.[1][2] Its efficacy, however, is transient and highly dependent on temperature, as it undergoes thermal degradation through hydrolysis back to tartaric acid.[3][4][5] Understanding the kinetics of this degradation is paramount for predicting its stability, optimizing its use in various formulations, and ensuring product quality and shelf-life. This technical guide provides a comprehensive overview of the thermal degradation kinetics of this compound in aqueous solutions, summarizing available data, detailing experimental protocols for its study, and visualizing the underlying chemical processes.
Data Presentation: Thermal Stability of this compound
| Storage Temperature (°C) | Storage Temperature (°F) | Estimated Stability Period |
| 0 | 32 | Several years |
| 10 - 12 | 50 - 53.6 | Approximately 2 years |
| 12 - 16 | 53.6 - 60.8 | Up to 18 months |
| 15 - 18 | 59 - 64.4 | Up to 12 months |
| 20 | 68 | Three months |
| 25 | 77 | One month |
| 30 | 86 | One week |
| 35 - 40 | 95 - 104 | A few hours |
| 100 | 212 | Rapid hydrolysis |
Note: These values are estimates and can be influenced by other factors such as pH, the presence of other solutes, and the initial degree of esterification of the this compound.[6]
Experimental Protocols
To rigorously determine the thermal degradation kinetics of this compound, a systematic experimental approach is required. The following protocols are based on established analytical methods for metatartaric and tartaric acids.
Sample Preparation and Incubation
-
Objective: To prepare aqueous solutions of this compound and subject them to controlled thermal stress.
-
Materials:
-
This compound (food or pharmaceutical grade)
-
Deionized water
-
pH meter
-
Buffer solutions (e.g., citrate, phosphate) for pH control
-
Thermostatically controlled water baths or incubators
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 g/L) in deionized water. The dissolution should be done in cold water to minimize immediate hydrolysis.[7]
-
If pH is a variable of interest, prepare a series of solutions and adjust the pH to desired levels using appropriate buffer systems.
-
Aliquot the solutions into sealed, airtight containers to prevent evaporation.
-
Place the containers in thermostatically controlled water baths or incubators set to the desired temperatures for the kinetic study (e.g., 25°C, 40°C, 50°C, 60°C).
-
At predetermined time intervals, withdraw samples from each temperature condition for analysis. The sampling frequency should be higher at the beginning of the experiment and for higher temperatures.
-
Monitoring this compound Degradation by Titration
-
Objective: To quantify the decrease in esterified acid content over time, which corresponds to the hydrolysis of this compound. This method is adapted from the International Oenological Codex (OIV).[2]
-
Materials:
-
Sodium hydroxide (NaOH) solution (1 M)
-
Sulfuric acid (H₂SO₄) solution (0.5 M)
-
Bromothymol blue indicator solution
-
Burette, pipettes, and conical flasks
-
-
Procedure:
-
Take a known volume of the sampled this compound solution.
-
Add a few drops of bromothymol blue indicator.
-
Titrate with 1 M NaOH solution until the indicator turns bluish-green to determine the free acid content.
-
To a separate, equal volume of the sample, add a known excess of 1 M NaOH to completely hydrolyze the ester linkages. Allow the mixture to stand for a specified period (e.g., 2 hours at room temperature) to ensure complete hydrolysis.
-
Back-titrate the excess NaOH with 0.5 M H₂SO₄ using bromothymol blue as an indicator.
-
The amount of esterified acid can be calculated from the difference between the total acid content (after hydrolysis) and the free acid content. The decrease in esterified acid over time reflects the degradation of this compound.
-
Quantification of Tartaric Acid Formation by High-Performance Liquid Chromatography (HPLC)
-
Objective: To measure the increase in the concentration of tartaric acid, the primary degradation product, over time.
-
Materials:
-
HPLC system with a UV or Refractive Index (RI) detector
-
A suitable reversed-phase column (e.g., C18)
-
Mobile phase: An aqueous solution of a weak acid (e.g., dilute sulfuric acid or a phosphate buffer)
-
Tartaric acid standard solutions of known concentrations
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Prepare a calibration curve using standard solutions of tartaric acid.
-
Filter the samples withdrawn from the incubation experiment through a 0.45 µm syringe filter.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Detect the tartaric acid peak at the appropriate wavelength (if using a UV detector) or by its refractive index.
-
Quantify the concentration of tartaric acid in the samples by comparing the peak area to the calibration curve. The rate of formation of tartaric acid corresponds to the rate of degradation of this compound.
-
Mandatory Visualization
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for studying the thermal degradation kinetics of this compound.
Proposed Hydrolysis Mechanism of this compound
Caption: Proposed acid-catalyzed hydrolysis mechanism for a segment of the this compound polymer.
References
"metatartaric acid CAS number and IUPAC nomenclature"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metatartaric acid, a polymeric derivative of L-tartaric acid, is a complex mixture of polyesters with a primary role as a crystallization inhibitor in the food industry. While its direct applications in drug development are not established, the underlying chemistry and the biodegradable nature of tartaric acid-based polymers offer significant relevance to pharmaceutical sciences and material science. This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, and detailed analytical protocols. Furthermore, it delves into the broader context of tartaric acid-based polymers, highlighting their potential in biomedical applications, including drug delivery systems.
Chemical Identification and Nomenclature
This compound is not a single compound but rather a polydisperse mixture of linear and cyclic polyesters derived from L-tartaric acid. Due to its polymeric and variable nature, its chemical identity is often described by its CAS number and a representative IUPAC name for one of its constituent molecules.
-
CAS Number : 39469-81-3[1]
-
Representative IUPAC Nomenclature : 2-[5-[carboxy(hydroxy)methyl]-3,6-dioxo-1,4-dioxan-2-yl]-2-hydroxyacetic acid
Physicochemical Properties
This compound is typically a white to yellowish crystalline powder or solid mass.[1] It is characterized by its high hygroscopicity and a faint caramel-like odor.[1] Its properties are highly dependent on the degree of polymerization and esterification.
| Property | Value |
| Molecular Formula | (C4H4O5)n |
| Solubility | Freely soluble in water and ethanol.[1] |
| Appearance | White to yellowish crystalline powder or masses.[1] |
| Odor | Faint odor of caramel.[1] |
| Hygroscopicity | Very deliquescent.[1] |
| Optical Rotation (5 g/100 ml aq. soln.) | -34° to -41° |
| Weight Average Molecular Weight (Mw) | 1.2–8.9 kDa |
| Number Average Molecular Weight (Mn) | 0.25-3.52 kDa |
| Z-Average Molecular Weight (Mz) | 3.4-40.9 kDa |
| Polydispersity Index (Mz/Mn) | 1 to 50 |
| Lead (Pb) | ≤ 2 mg/kg |
| Arsenic (As) | ≤ 3 mg/kg |
Synthesis and Hydrolysis
Synthesis
This compound is synthesized through the thermal dehydration of L-tartaric acid. This process involves intermolecular esterification, leading to the formation of a mixture of polyesters.
Caption: Synthesis of this compound via thermal dehydration of L-tartaric acid and its subsequent hydrolysis.
Hydrolysis
This compound is susceptible to hydrolysis, reverting to L-tartaric acid. The rate of hydrolysis is influenced by temperature and pH. In aqueous solutions, it hydrolyzes rapidly at elevated temperatures (e.g., 100°C) and more slowly at colder temperatures.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound through the thermal dehydration of L-tartaric acid.
Materials:
-
L-tartaric acid
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser (optional, for reactions under reduced pressure)
-
Vacuum pump (optional)
Procedure:
-
Place L-tartaric acid in a round-bottom flask.
-
Heat the flask to a temperature between 150°C and 170°C using a heating mantle or oil bath. The reaction can be carried out at atmospheric or reduced pressure.
-
Maintain this temperature for a sufficient duration to achieve the desired degree of esterification. The reaction progress can be monitored by measuring the amount of water collected or by analyzing samples for their esterification index.
-
Once the reaction is complete, cool the molten product to room temperature. The resulting solid is this compound.
-
The product can be ground into a powder for storage and use. Due to its hygroscopic nature, it should be stored in a desiccator.
Determination of Degree of Esterification
Objective: To quantify the degree of esterification of this compound through titration.
Principle: This method involves two titrations. The first determines the free carboxylic acid groups. The second, after saponification with a known excess of sodium hydroxide, determines the total carboxylic acid groups (free and esterified). The difference allows for the calculation of the esterified acid content.
Reagents:
-
1 M Sodium Hydroxide (NaOH) solution, standardized
-
0.5 M Sulfuric Acid (H2SO4) solution, standardized
-
Bromothymol blue indicator solution
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of this compound, dissolve it in deionized water, and dilute to 50 mL in a volumetric flask.
-
Titration of Free Acid:
-
Pipette 25.0 mL of the this compound solution into an Erlenmeyer flask.
-
Add 2-3 drops of bromothymol blue indicator.
-
Titrate with standardized 1 M NaOH solution until the solution turns from yellow to a persistent blue-green endpoint.
-
Record the volume of NaOH used (V1).
-
-
Saponification and Titration of Total Acid:
-
To the titrated solution from the previous step, add a known excess of standardized 1 M NaOH solution (e.g., 20.0 mL).
-
Stopper the flask and allow it to stand at room temperature for at least 2 hours to ensure complete saponification of the esters.
-
Titrate the excess NaOH with standardized 0.5 M H2SO4 solution until the bromothymol blue indicator returns to a yellow endpoint.
-
Record the volume of H2SO4 used (V2).
-
-
Calculation: The degree of esterification can be calculated based on the volumes of titrants used.
Relevance to Drug Development and Polymer Science
While this compound's direct application is in oenology, the chemistry of tartaric acid-based polyesters is highly relevant to researchers in drug development and polymer science. Tartaric acid is a readily available, chiral, and biocompatible monomer, making it an attractive building block for creating biodegradable and functional polymers for biomedical applications.[2][3]
Potential Applications of Tartaric Acid-Based Polymers:
-
Drug Delivery Systems: The polyester backbone can be designed to be biodegradable, allowing for the controlled release of encapsulated therapeutic agents.[3] The pendant hydroxyl and carboxyl groups can be functionalized to attach drugs or targeting moieties.
-
Biomaterials and Tissue Engineering: The biocompatibility of tartaric acid makes its polymers suitable for creating scaffolds for tissue regeneration.[3]
-
Biodegradable Plastics: Tartaric acid can be incorporated into bioplastic formulations to enhance their biodegradability and mechanical properties.[4][5]
The synthesis of these advanced polymers often involves more controlled polymerization techniques than the simple thermal condensation used for this compound, such as ring-opening polymerization or polycondensation with other monomers to tailor the polymer's properties.[6]
Caption: Role of tartaric acid as a monomer in synthesizing functional polymers for biomedical applications.
Conclusion
This compound, defined by its CAS number 39469-81-3, is a complex polyester with a well-established role in the food industry. For researchers and scientists, a deeper understanding of its synthesis, properties, and analytical characterization provides a foundation for exploring the broader potential of tartaric acid-derived polymers. The biocompatibility, chirality, and functionality of tartaric acid make it a valuable platform for the development of advanced biodegradable materials with significant promise in drug delivery and biomedical engineering.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How to Use Tartaric Acid in Advanced Polymer Synthesis [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Integrate Tartaric Acid in Biodegradable Plastics [eureka.patsnap.com]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
The Elusive Solubility of Metatartaric Acid in Ethanol-Water Mixtures: A Technical Review
For Immediate Release
[City, State] – Metatartaric acid, a key additive in the wine industry for preventing tartrate crystallization, presents a notable challenge in its quantitative solubility characterization within ethanol-water systems. Despite its widespread use, precise solubility data in varying solvent compositions and temperatures remain largely unpublished in readily accessible scientific literature. This technical guide synthesizes the available qualitative information, outlines relevant analytical methodologies for the substance's characterization, and provides context for its behavior in hydroalcoholic solutions, a critical aspect for researchers, scientists, and professionals in drug development and food science.
Qualitative Solubility Profile
This compound is consistently described in technical and regulatory documents as being "very soluble" or "highly soluble" in both water and ethanol.[1][2] The International Oenological CODEX also affirms its high solubility in both water and alcohol.[3] However, these descriptions are qualitative and do not provide the specific quantitative data required for precise formulation and modeling in research and development. One source describes its solubility in alcohol as "medium," further highlighting the lack of precise, universally agreed-upon data.[1][4]
The absence of specific solubility curves (i.e., g/100 mL as a function of ethanol concentration and temperature) in the reviewed literature prevents the creation of a detailed quantitative data table as initially intended. This information gap underscores an area ripe for further academic and industrial investigation.
Factors Influencing this compound Stability in Hydroalcoholic Solutions
While quantitative solubility data is scarce, factors affecting the stability and efficacy of this compound in ethanol-water mixtures, particularly in the context of wine, are better documented. The primary function of this compound is to inhibit the crystallization of potassium bitartrate. Its effectiveness is temporary and influenced by several factors, primarily temperature and hydrolysis.
This compound is a polyester of tartaric acid.[1] In aqueous and hydroalcoholic solutions, it undergoes hydrolysis, reverting to tartaric acid, which diminishes its inhibitory effect on crystallization.[5] The rate of this hydrolysis is significantly influenced by temperature; higher temperatures accelerate the degradation.[3][6]
The following diagram illustrates the key relationships influencing the stability of this compound in a typical hydroalcoholic solution like wine.
Caption: Factors affecting this compound stability.
Experimental Protocols: Characterization and Detection
While experimental protocols for determining the solubility of this compound in ethanol-water mixtures are not available in the reviewed literature, several standardized methods for its characterization and detection in solutions have been published. These methods are crucial for quality control and regulatory compliance.
Identification of this compound
A qualitative test for the presence of this compound involves its precipitation with cadmium acetate in an acidic medium. Tartaric acid also precipitates with cadmium acetate, but only in the presence of a high alcohol concentration (>25% vol.), and this precipitate is soluble in water, unlike the this compound precipitate.[7]
Protocol Outline:
-
Acidify the sample solution.
-
Add a cadmium acetate solution.
-
Observe for the formation of an insoluble precipitate, which indicates the presence of this compound.
-
The precipitate can be further analyzed by heating with sodium hydroxide to release tartaric acid, which can be detected colorimetrically.[7]
Quantitative Analysis: Determination of Esterification Rate
The effectiveness of this compound as a crystallization inhibitor is related to its degree of esterification. This can be determined by titration.
Protocol Outline (as per the International Oenological CODEX): [3]
-
Dissolve a known quantity of this compound in water to create a 2% solution.
-
In a conical flask, add 50 ml of this solution.
-
Add a few drops of bromothymol blue indicator.
-
Titrate with a standardized sodium hydroxide (1M) solution until a bluish-green endpoint is reached. This determines the free acid content.
-
To the same solution, add a known excess of 1M sodium hydroxide.
-
Allow the solution to stand for 2 hours at room temperature to allow for the saponification of the ester linkages.
-
Back-titrate the excess sodium hydroxide with a standardized sulfuric acid (0.5M) solution.
-
The amount of esterified acid can be calculated from the volume of sodium hydroxide consumed during saponification.
The following workflow visualizes the quantitative analysis process.
References
- 1. E353 (this compound) - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C8H8O10 | CID 92024228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | OIV [oiv.int]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. awri.com.au [awri.com.au]
- 6. eaton.com [eaton.com]
- 7. This compound (Type-IV) | OIV [oiv.int]
The Hygroscopic Nature and Stability of Powdered Metatartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metatartaric acid, a polymeric derivative of L-tartaric acid, is a crucial additive in the food and beverage industry, primarily utilized for its ability to inhibit tartrate crystallization in wine. However, its efficacy and handling are significantly influenced by its inherent hygroscopic nature and limited stability. This technical guide provides an in-depth analysis of these critical properties of powdered this compound, offering quantitative data where available, detailed experimental protocols for its characterization, and visual workflows to aid in laboratory practices.
Hygroscopic Nature of Powdered this compound
This compound is characterized as a "very deliquescent" substance, indicating a strong affinity for atmospheric moisture.[1] This hygroscopicity can lead to physical changes such as caking and deliquescence, impacting powder flowability, handling, and dosage accuracy.
Quantitative Hygroscopicity Data
| Parameter | This compound | Citric Acid (Anhydrous) | Tartaric Acid |
| Hygroscopicity Classification | Very Deliquescent[1] | Hygroscopic | Slightly Hygroscopic |
| Critical Relative Humidity (CRH) | Not specified (expected to be low) | ~75% RH at 25°C | >90% RH at 25°C |
| Moisture Sorption Behavior | Expected Type III isotherm (characteristic of highly soluble compounds) | Type III isotherm | - |
Table 1: Comparative Hygroscopicity of Organic Acids. Data for citric acid and tartaric acid are provided for comparative purposes as specific isotherm data for this compound powder is not widely published.
Experimental Protocol for Determining Hygroscopicity
The hygroscopic properties of powdered this compound can be quantitatively assessed using Dynamic Vapor Sorption (DVS) analysis.
Objective: To determine the moisture sorption and desorption isotherm of powdered this compound and identify its Critical Relative Humidity (CRH).
Apparatus:
-
Dynamic Vapor Sorption (DVS) analyzer with a microbalance
-
Nitrogen gas supply (dry)
-
Sample pans
Procedure:
-
Sample Preparation: A sample of 5-10 mg of powdered this compound is placed into a sample pan.
-
Drying: The sample is dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This dry weight is recorded as the initial mass.
-
Sorption Phase: The relative humidity (RH) is increased stepwise (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until a stable weight is reached. The mass change is continuously recorded.
-
Desorption Phase: Following equilibration at the highest RH, the humidity is decreased stepwise back to 0% RH, with equilibration at each step.
-
Data Analysis: The change in mass at each RH step is used to calculate the moisture content (% change from dry mass). The moisture content is then plotted against the corresponding RH to generate the sorption and desorption isotherms. The CRH is identified as the RH at which a sharp increase in moisture uptake occurs.
Stability of Powdered this compound
The stability of this compound is primarily compromised by hydrolysis, where it reverts to L-tartaric acid, thereby losing its crystallization-inhibiting properties. While this is a major concern in aqueous solutions like wine, the stability of the powdered form is also critical for storage and shelf-life.
Factors Affecting Stability
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Moisture: The presence of moisture, absorbed due to its hygroscopic nature, can initiate and accelerate hydrolysis even in the powdered state.
Quantitative Stability Data
The stability of this compound is most commonly reported in the context of its application in wine. The data below illustrates the significant impact of temperature on its efficacy in an aqueous acidic environment.
| Storage Temperature (°C) | Approximate Stability Duration in Wine |
| 0 | Several years |
| 10 - 12 | Over two years |
| 15 - 18 | Up to 12 months |
| 20 | Three months |
| 25 | One month |
| 30 | One week |
| 35 - 40 | A few hours |
Table 2: Temperature-Dependent Stability of this compound in Wine. This data reflects the rate of hydrolysis in an aqueous solution and serves as an indicator of its inherent thermal lability.
For the powdered form, specific kinetic data for degradation under various temperature and humidity conditions is not widely published. However, it is imperative to store the powder in hermetically sealed containers at cool temperatures (e.g., 5-25°C) and low humidity to minimize degradation.[2]
Experimental Protocol for Stability Assessment
An accelerated stability study can be conducted to evaluate the stability of powdered this compound under various environmental conditions.
Objective: To assess the chemical stability of powdered this compound at elevated temperatures and humidity levels and to identify degradation products.
Apparatus:
-
Stability chambers with controlled temperature and humidity
-
Hermetically sealed containers (e.g., amber glass vials)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Analytical balance
Procedure:
-
Sample Preparation: Aliquots of powdered this compound are placed in individual, hermetically sealed containers. A subset of samples may be left open to assess the impact of humidity directly.
-
Storage Conditions: Samples are stored under various accelerated conditions as per ICH guidelines (e.g., 40°C/75% RH) and at a control condition (e.g., 25°C/60% RH).[3]
-
Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analytical Testing: At each time point, the samples are analyzed for:
-
Appearance: Visual inspection for caking, color change, and deliquescence.
-
Assay of this compound: Quantification of the remaining this compound content. A common method involves hydrolysis followed by titration of the resulting tartaric acid, as described in the OIV monograph.[1]
-
Degradation Products: Identification and quantification of degradation products, primarily L-tartaric acid, using a validated HPLC method.
-
-
Data Analysis: The degradation rate of this compound is calculated at each storage condition. The data can be used to model the degradation kinetics and estimate the shelf-life under recommended storage conditions.
Logical Relationship between Hygroscopicity and Stability
The hygroscopic nature of powdered this compound is intrinsically linked to its chemical stability. The absorption of atmospheric moisture can act as a plasticizer, increasing molecular mobility and facilitating the hydrolysis reaction that leads to its degradation.
Conclusion and Recommendations
The pronounced hygroscopicity of powdered this compound is a critical factor that dictates its handling, storage, and ultimately, its stability. The absorption of moisture can lead to undesirable physical changes and trigger chemical degradation through hydrolysis. To ensure the quality and efficacy of powdered this compound, the following is recommended:
-
Storage: The powder must be stored in hermetically sealed, moisture-proof containers in a cool, dry environment.
-
Handling: Exposure to ambient air should be minimized during handling and processing.
-
Characterization: For formulation development and quality control, it is essential to perform quantitative hygroscopicity analysis (e.g., DVS) and accelerated stability studies under controlled temperature and humidity conditions.
By understanding and controlling the interplay between its hygroscopic nature and stability, researchers and professionals can ensure the optimal performance of this important specialty chemical.
References
A Technical Guide to Metatartaric Acid: A Historical and Scientific Overview of its Use as a Food Additive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development, chemical properties, mechanism of action, and regulatory landscape of metatartaric acid as a food additive. Primarily utilized in the wine industry, this polymeric lactone plays a crucial role in preventing tartrate crystallization, ensuring the visual clarity and stability of the final product.
Historical Development
The journey of this compound as a wine stabilizer began in the mid-20th century. A key milestone in its development was in 1964, with the creation and manufacture of V40® this compound in Paris. This process involved heating tartaric acid to high temperatures followed by rapid cooling, a technique developed to address the challenges of tartrate instability in bottled wines faced by Parisian wine businesses.[1] The 1970s and 1980s saw a significant increase in research and interest in ensuring wine stability, further solidifying the role of additives like this compound.[1]
Chemical Synthesis and Properties
This compound is a polyester derived from the controlled heating of L-tartaric acid. This process, conducted at temperatures between 150 and 170°C, results in the intermolecular esterification of tartaric acid molecules, forming a mixture of polymeric lactones with varying molecular weights.[2][3][4][5][6] The primary constituents of the resulting product are the ditartaric monoester and diester, along with unreacted tartaric acid and other polyester acids.[3][4]
The effectiveness of this compound as a stabilizer is directly related to its degree of esterification.[3] Commercial preparations typically have an esterification index of 30 to 40%.[2] It appears as a white or yellowish crystalline powder or mass and is highly soluble in water and alcohol.[3] A significant characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air, necessitating storage in hermetically sealed containers.[7]
Mechanism of Action in Tartrate Stabilization
The primary function of this compound in wine is to inhibit the crystallization of potassium bitartrate (cream of tartar) and calcium tartrate.[5][8] These tartrate salts can precipitate out of the wine, especially when subjected to cold temperatures, forming crystalline deposits that are harmless but aesthetically undesirable for consumers.
This compound acts as a protective colloid.[6] Its polymeric structure allows it to adsorb onto the microscopic nuclei of tartrate crystals as they begin to form.[8] This action effectively blocks the further growth and agglomeration of these crystals, keeping them in suspension and preventing the formation of visible sediment.[8]
Quantitative Data on Efficacy and Application
The effectiveness of this compound is influenced by several factors, most notably temperature and the pH of the wine. Its stability is inversely proportional to temperature; it hydrolyzes back to tartaric acid over time, with the rate of hydrolysis increasing at higher temperatures.[9] This inherent instability limits its use to wines intended for relatively short-term consumption.[2][10]
| Parameter | Value/Observation | Reference |
| Typical Dosage | Up to 100 mg/L in wine | [2][11] |
| Hydrolysis Rate | The rate of hydrolysis is dependent on pH and temperature, and can range from one week at 30°C to two years at 0°C. | [11] |
| pH Influence | Higher pH leads to greater instability of this compound. | [11] |
Table 1: Effectiveness of this compound at Various Temperatures
| Storage Temperature | Estimated Duration of Effectiveness | Reference |
| 0°C | Several years | [9] |
| 10-12°C | Over two years | [9] |
| 10-18°C (variable) | One year to eighteen months | [9] |
| 20°C | Three months | [9] |
| 25°C | One month | [9] |
| 30°C | One week | [9] |
| 35-40°C | A few hours | [9] |
Table 2: Comparative Efficacy with Other Stabilizers
| Stabilizer | Mechanism of Action | Advantages | Disadvantages | Reference |
| This compound | Inhibition of crystal growth | Cost-effective, simple to use. | Unstable over time, especially at higher temperatures. | [2][10][12] |
| Carboxymethyl Cellulose (CMC) | Inhibition of crystal growth | Stable over time, effective at low concentrations. | Can cause color loss in red wines, potential for turbidity. | [2][10][12] |
| Potassium Polyaspartate (KPA) | Inhibition of crystal growth | Highly stable, effective at low doses. | Newer technology, potentially higher cost. | [12] |
| Mannoproteins | Inhibition of crystal growth | Natural origin, can improve sensory properties. | Not effective in very unstable wines, potential for turbidity. | [12] |
| Cold Stabilization | Removal of excess tartrates by precipitation | Highly effective and permanent. | Energy-intensive, can negatively impact aromas and color. | [12] |
Regulatory Status
This compound is an approved food additive in the European Union, designated by the E number E353.[5][11] Its use is authorized in specific food categories, with a maximum permitted level (MPL) of 100 mg/kg in wine.[11] The Scientific Committee on Food (SCF) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its safety.[11][13] JECFA has included this compound in the group Acceptable Daily Intake (ADI) of 0-30 mg/kg body weight for L(+)-tartaric acid and its salts, as it is presumed to be fully hydrolyzed to L(+)-tartaric acid in the body.[14]
Experimental Protocols
Determination of the Presence of this compound in Wine (OIV-MA-AS313-21)
This method relies on the precipitation of this compound with cadmium acetate.
Principle: In an acidic medium, this compound forms an insoluble precipitate with cadmium acetate.[15][16] This precipitate is then separated and decomposed with sodium hydroxide, releasing tartaric acid, which is then quantified colorimetrically after reaction with ammonium metavanadate.[15][16]
Reagents:
-
Cadmium acetate solution (5%)
-
Sodium hydroxide (1M)
-
Sulfuric acid (1M)
-
Ammonium metavanadate solution
Procedure:
-
Acidify the wine sample.
-
Add the cadmium acetate solution to precipitate the this compound.
-
Centrifuge the sample to separate the precipitate.
-
Discard the supernatant.
-
Decompose the precipitate by heating with sodium hydroxide solution.
-
Add ammonium metavanadate solution to develop a color.
-
Measure the absorbance using a spectrophotometer and determine the concentration from a standard curve.
Determination of the Degree of Esterification
This method involves the saponification of the ester linkages in this compound followed by titration.
Principle: The ester bonds in this compound are hydrolyzed by treatment with a known excess of sodium hydroxide. The remaining unreacted sodium hydroxide is then back-titrated with a standard acid solution. The difference between the initial amount of sodium hydroxide and the amount remaining allows for the calculation of the amount of esterified acid.
Reagents:
-
Standard sodium hydroxide solution (1M)
-
Standard sulfuric acid solution (0.5M)
-
Bromothymol blue indicator
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in water.
-
Add a precise volume of standard 1M sodium hydroxide solution.
-
Allow the mixture to stand for a specified time (e.g., 2 hours at room temperature) to ensure complete saponification.[3]
-
Add a few drops of bromothymol blue indicator.
-
Titrate the excess sodium hydroxide with standard 0.5M sulfuric acid until the endpoint (a bluish-green color) is reached.[3]
-
Calculate the degree of esterification based on the volumes of the standard solutions used.
Conclusion
This compound has a well-established history as a valuable tool for winemakers in managing tartrate stability. Its cost-effectiveness and ease of use have contributed to its widespread adoption. However, its inherent instability, particularly at elevated temperatures, necessitates careful consideration of the wine's intended market and storage conditions. For wines destined for quick consumption, it remains a highly effective solution. For wines intended for longer aging, alternative stabilization methods may be more appropriate. Ongoing research and the development of new stabilizing agents continue to provide winemakers with a broader range of options to ensure the quality and stability of their products.
References
- 1. The history of colloidal and tartaric stabilisation at MARTIN VIALATTE® - Martin Vialatte [martinvialatte.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | OIV [oiv.int]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | wein.plus Lexicon [glossary.wein.plus]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. Research progress of tartaric acid stabilization on wine characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. awri.com.au [awri.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. martinvialatte.com [martinvialatte.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. WHO | JECFA [apps.who.int]
- 15. This compound (Type-IV) | OIV [oiv.int]
- 16. oiv.int [oiv.int]
Metatartaric Acid (E353): A Toxicological and Safety Assessment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Metatartaric acid, designated as E353, is a food additive primarily utilized as a stabilizer in wine production.[1] Its function is to inhibit the crystallization and precipitation of potassium bitartrate and calcium tartrate, ensuring the clarity and stability of the final product.[1] Chemically, this compound is not a single compound but a complex mixture of polyesters of L-tartaric acid, formed through the controlled heating and dehydration of L(+)-tartaric acid.[2] This guide provides a comprehensive overview of the toxicological studies, metabolic fate, and the established Acceptable Daily Intake (ADI) for this compound, intended for an audience of researchers, scientists, and professionals in drug development.
Metabolic Fate and Toxicological Equivalence
The cornerstone of the safety assessment of this compound is its presumed complete hydrolysis to L(+)-tartaric acid prior to systemic absorption.[3][4] This hydrolysis is believed to be carried out by carboxylesterases present in the gastrointestinal tract and the liver.[5] Consequently, the extensive toxicological database available for L(+)-tartaric acid is considered directly relevant and applicable to the safety evaluation of this compound.[3][4]
Caption: Metabolic pathway of this compound.
Acceptable Daily Intake (ADI)
Regulatory bodies have established group ADIs that include this compound, based on the toxicological data for L(+)-tartaric acid. There is a notable difference in the ADI values set by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).
| Regulatory Body | Acceptable Daily Intake (ADI) | Basis |
| JECFA | 0-30 mg/kg bw/day | Group ADI for L(+)-tartaric acid and its salts, expressed as L(+)-tartaric acid.[3][4][6][7] |
| EFSA | 240 mg/kg bw/day | Group ADI for L(+)-tartaric acid-tartrates (E 334–337, 354), expressed as tartaric acid.[8][9] |
The discrepancy in ADI values stems from different approaches in applying uncertainty factors to the available toxicological data for L(+)-tartaric acid.
Toxicological Studies
While the safety assessment of this compound largely relies on data from L(+)-tartaric acid, a limited number of studies have been conducted on this compound itself.
Acute Toxicity
The acute toxicity of this compound is considered to be low.[9]
Sub-chronic Toxicity
A key study directly evaluating this compound was a short-term, 18-week toxicity study in rats.[10]
Experimental Protocol: 18-Week Rat Study
-
Test Substance: this compound
-
Species: Rats
-
Administration: In drinking water
-
Dosage Groups: 0 (control), 0.1%, 0.5%, and 3.0% concentrations
-
Duration: 18 weeks
-
Parameters Monitored: Hematology, serum analysis, food and water consumption, body weight, urine-concentrating ability, and histopathology of various organs.[10]
Caption: Experimental workflow of the 18-week rat toxicity study.
Results of the 18-Week Rat Study
| Dose Group | Observations |
| 0.1% | No untoward effects observed. |
| 0.5% | Impaired urine-concentrating ability in males. |
| 3.0% | Reduced growth rate in males, impaired urine-concentrating ability in males, inflammatory response in the stomach submucosa, and increased relative kidney weight in both sexes (without histopathological changes).[10] |
Based on these findings, the No-Untoward-Effect Level (NOEL) was established.
| Parameter | Value |
| NOEL | 0.1% this compound in drinking water, equivalent to a mean daily intake of 80 mg/kg bw in males and 130 mg/kg bw in females.[10] |
It is important to note that EFSA's panel considered that the marked reduction in water consumption in this study limited its utility for the overall safety assessment.[9]
Genotoxicity
A bacterial reverse mutation assay was conducted on this compound, which did not show any evidence of mutagenicity.[5][9]
Carcinogenicity, Reproductive, and Developmental Toxicity
There are no specific long-term carcinogenicity, reproductive, or developmental toxicity studies available for this compound. The safety assessment for these endpoints relies on the extensive data for L(+)-tartaric acid, which has not shown carcinogenic, reproductive, or developmental effects at tested doses.[11]
Caption: Logical framework for the safety assessment of this compound.
Conclusion
References
- 1. fao.org [fao.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. WHO | JECFA [apps.who.int]
- 4. WHO | JECFA [apps.who.int]
- 5. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. food.ec.europa.eu [food.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Short-term toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Metatartaric Acid for Tartrate Stabilization in Wine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of metatartaric acid for tartrate stabilization in wine. Detailed experimental protocols and quantitative data are presented to guide research and application in a professional setting.
Introduction
Tartrate instability in wine, primarily caused by the precipitation of potassium bitartrate (KHT) and, to a lesser extent, calcium tartrate (CaT), is a significant quality concern. These crystalline deposits, often referred to as "wine diamonds," are harmless but can be perceived as a fault by consumers.[1] this compound is a polymeric ester of tartaric acid used as a food additive (E353) to inhibit this crystallization.[2][3] It functions as a protective colloid, adsorbing onto the surface of microcrystals and preventing their growth.[4][5] Unlike subtractive methods like cold stabilization, which remove tartrate ions, this compound is an additive that preserves the wine's chemical composition.[5][6] However, its stabilizing effect is temporary, as it hydrolyzes back to tartaric acid over time, a process accelerated by higher storage temperatures.[7][8]
Data Presentation
The following tables summarize quantitative data regarding the efficacy and characteristics of this compound for tartrate stabilization in wine.
Table 1: Comparative Efficacy of Tartrate Stabilization Treatments
This table presents data from a study on white, rosé, and red wines, comparing the effects of cold stabilization (CS), carboxymethylcellulose (CMC), and this compound (MetAc) on tartaric acid concentration and tartrate stability. The maximum legal dose of 100 mg/L was used for this compound.[6]
| Wine Type | Treatment | Tartaric Acid (g/L) | Tartrate Stability (% decrease in conductivity) |
| White Wine | Control | 2.5 ± 0.1 | 15.2 ± 0.5 |
| CS | 1.8 ± 0.1 | 2.5 ± 0.2 | |
| CMC (100 mg/L) | 2.4 ± 0.1 | 5.1 ± 0.3 | |
| MetAc (100 mg/L) | 2.5 ± 0.1 | 4.8 ± 0.3 | |
| Rosé Wine | Control | 2.8 ± 0.2 | 18.5 ± 0.8 |
| CS | 2.1 ± 0.1 | 3.1 ± 0.2 | |
| CMC (100 mg/L) | 2.7 ± 0.2 | 6.2 ± 0.4 | |
| MetAc (100 mg/L) | 2.8 ± 0.2 | 5.9 ± 0.4 | |
| Red Wine | Control | 3.1 ± 0.2 | 22.1 ± 1.1 |
| CS | 2.5 ± 0.1 | 4.5 ± 0.3 | |
| CMC (100 mg/L) | 3.0 ± 0.2 | 8.7 ± 0.6 | |
| MetAc (100 mg/L) | 3.1 ± 0.2 | 8.1 ± 0.5 |
Data adapted from a study comparing various stabilization methods.[6]
Table 2: Influence of Storage Temperature on the Stability of this compound
The protective effect of this compound is highly dependent on the storage temperature of the wine due to hydrolysis.[7] The following table provides an estimate of the duration of stability at different temperatures.
| Storage Temperature (°C) | Storage Temperature (°F) | Estimated Duration of Stability |
| 0 | 32 | Several years |
| 10 - 12 | 50 - 53.6 | Over 2 years |
| 12 - 16 | 53.6 - 60.8 | Up to 18 months |
| 15 - 18 | 59 - 64.4 | Up to 12 months |
| 20 | 68 | 3 months |
| 25 | 77 | 1 month |
| 30 | 86 | 1 week |
| 35 - 40 | 95 - 104 | A few hours |
Data compiled from multiple sources.[7][9]
Experimental Protocols
Protocol for Application of this compound
This protocol is based on guidelines from the International Organisation of Vine and Wine (OIV) and industry best practices.[9][10][11]
Objective: To inhibit tartrate crystal precipitation in wine intended for bottling.
Materials:
-
This compound powder (compliant with the International Oenological Codex)
-
Cold, deionized water or wine from the batch to be treated
-
Stirring equipment (e.g., magnetic stirrer or agitator)
-
Calibrated scale
-
Treatment vessel
Procedure:
-
Timing of Addition: this compound should be added to the wine just before the final filtration and bottling.[10][11] It is crucial that no further fining or clarification steps are performed after the addition, as these can remove the this compound and reduce its efficacy.[9]
-
Dosage Calculation: The maximum permitted dose is 10 g/hL (100 mg/L).[10][11] For young wines or freshly blended wines, the maximum dose is recommended. For wines that have been stored for an extended period, lower doses may be sufficient, though it is advisable to use the higher quantity if in doubt.[9]
-
Preparation of the Solution:
-
Weigh the required amount of this compound powder.
-
In a separate container, measure a volume of cold wine or deionized water that is 10-20 times the weight of the this compound.
-
Slowly add the this compound to the liquid while continuously stirring to prevent the formation of lumps.[9]
-
-
Addition to Wine:
-
Add the prepared this compound solution to the bulk of the wine.
-
Ensure thorough mixing to achieve a homogeneous distribution throughout the tank.
-
-
Post-Addition Handling:
Protocol for Determining Tartrate Stability (Conductivity Method)
This is a rapid method to assess the tartrate stability of a wine before and after treatment.
Objective: To quantify the tendency of a wine to form potassium bitartrate crystals by measuring the change in conductivity upon seeding with KHT crystals at a low temperature.
Materials:
-
Conductivity meter with a temperature probe
-
Refrigerated water bath or cryostat
-
Magnetic stirrer and stir bar
-
Beakers or sample vessels
-
Micronized potassium bitartrate (KHT) crystals (seed crystals)
Procedure:
-
Sample Preparation: Filter a sample of the wine to be tested through a 0.45 µm membrane filter.
-
Temperature Equilibration: Place a defined volume (e.g., 100 mL) of the filtered wine in a beaker with a magnetic stir bar. Place the beaker in the refrigerated bath set to a specific temperature (e.g., 0°C for white wines, 5°C for red wines). Allow the wine to equilibrate to the target temperature while stirring gently.
-
Initial Conductivity Measurement: Once the temperature is stable, record the initial conductivity (C1) of the wine.
-
Seeding: Add a precise amount of micronized KHT crystals (e.g., 1 g/L) to the wine.
-
Conductivity Monitoring: Continue to stir the wine at the constant low temperature and monitor the conductivity.
-
Final Conductivity Measurement: After a set period (e.g., 4 minutes or until the conductivity stabilizes), record the final conductivity (C2).
-
Calculation of Stability: The change in conductivity (ΔC = C1 - C2) or the percentage drop in conductivity ((C1-C2)/C1 * 100) is used as an indicator of tartrate instability. A larger drop signifies a more unstable wine.
Protocol for Sensory Evaluation of Wines Treated with this compound
Objective: To determine if the addition of this compound has any perceivable sensory impact on the wine. A triangle test is a suitable method for this purpose.
Materials:
-
Tasting glasses compliant with ISO standards
-
Treated wine (with this compound)
-
Control wine (same wine, untreated)
-
A panel of trained sensory assessors (minimum of 8-12)
-
Sensory evaluation booths or a controlled, odor-free environment
-
Water for rinsing
Procedure:
-
Sample Preparation: Both the control and treated wines should be at the same temperature. For each assessor, prepare a set of three glasses. Two glasses will contain one type of wine (e.g., control), and the third glass will contain the other wine (e.g., treated). The order of presentation should be randomized for each assessor.
-
Assessor Task: The assessors are instructed to taste the wines from left to right and identify which of the three samples is different from the other two.
-
Data Collection: Record the number of correct identifications.
-
Data Analysis: The results are analyzed using statistical tables for triangle tests to determine if there is a significant difference between the control and treated wines at a given confidence level (e.g., p < 0.05).
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a protective colloid.
Experimental Workflow for Application and Efficacy Testing
References
- 1. enartis.com [enartis.com]
- 2. extension.iastate.edu [extension.iastate.edu]
- 3. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound | MDPI [mdpi.com]
- 4. Sustainable Strategies for Wine Colloidal Stability: Innovations in Potassium Bitartrate Crystallization Control [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. awri.com.au [awri.com.au]
- 8. perennia.ca [perennia.ca]
- 9. eaton.com [eaton.com]
- 10. Treatment with this compound | OIV [oiv.int]
- 11. oiv.int [oiv.int]
Application Note & Protocol: Determination of the Esterification Index of Metatartaric Acid
Audience: Researchers, scientists, and quality control professionals in the food, beverage (particularly wine), and chemical industries.
Introduction:
Metatartaric acid is a food additive (E353) produced by the controlled dehydration of L-tartaric acid at high temperatures (150-170°C).[1][2] This process results in a complex mixture of polyesters, primarily mono- and di-esters of tartaric acid, along with unreacted tartaric acid.[1][2] Its primary function in winemaking is to act as a stabilizer, inhibiting the precipitation of potassium bitartrate and calcium tartrate crystals, thus ensuring the clarity and stability of the wine.[1][3] The effectiveness of this compound as a crystal inhibitor is directly correlated with its degree of esterification.[1] Therefore, the determination of the esterification index is a critical quality control parameter.
This document provides a detailed protocol for determining the esterification index of this compound through a titrimetric method based on saponification. The method involves quantifying the free acidity and the total acidity after hydrolysis (saponification) of the ester linkages.
Principle of the Method
The determination of the esterification index is achieved through a two-stage acid-base titration process:
-
Determination of Free Acidity: The this compound sample is dissolved in water and directly titrated with a standardized sodium hydroxide (NaOH) solution to a defined pH endpoint using an indicator. This titration quantifies the carboxylic acid groups that are not esterified.
-
Determination of Total Acidity (Post-Saponification): A separate aliquot of the sample is treated with a known excess of concentrated NaOH. The mixture is allowed to stand for a sufficient period (2 hours) to ensure the complete hydrolysis (saponification) of the ester bonds, converting them back to carboxylate and alcohol groups.[4] The excess, unreacted NaOH is then back-titrated with a standardized sulfuric acid (H₂SO₄) solution.[4] The difference between the initial amount of NaOH added and the amount remaining gives the quantity of NaOH consumed for both the initial free acids and the saponified esters.
The ester content and the esterification index are then calculated from the results of these two titrations.
Experimental Protocol
1. Reagents and Equipment
-
Reagents:
-
This compound sample
-
Deionized or distilled water
-
Sodium hydroxide (NaOH) solution, standardized to 1 M
-
Sulfuric acid (H₂SO₄) solution, standardized to 0.5 M
-
Bromothymol blue indicator solution (e.g., 4 g/L in ethanol)[1]
-
-
Equipment:
-
Analytical balance, readable to 0.1 mg
-
1000 mL volumetric flask
-
250 mL Erlenmeyer (conical) flasks
-
50 mL burette, class A
-
Pipettes, class A (20 mL, 50 mL)
-
Magnetic stirrer and stir bars
-
Stoppers for flasks
-
2. Preparation of Solutions
-
This compound Sample Solution (20 g/L):
-
Standardized Solutions: Prepare and standardize 1 M NaOH and 0.5 M H₂SO₄ solutions using standard laboratory procedures.
3. Titration Procedure
Part A: Determination of Free Acidity
-
Pipette 50 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.[4]
-
Add 3-10 drops of bromothymol blue indicator solution.[1][4]
-
Titrate with 1 M NaOH solution from a burette until the indicator changes to a persistent bluish-green color (pH ≈ 7.0).[4]
-
Record the volume of 1 M NaOH used as n (in mL).[4]
Part B: Determination of Total Acidity (Saponification and Back-Titration)
-
To the flask from Part A, which now contains the neutralized free acids, accurately pipette 20 mL of 1 M NaOH solution.[1][4]
-
Stopper the flask securely and let it stand for 2 hours at ambient temperature to ensure complete saponification of the esters.[1][4]
-
After the 2-hour incubation, titrate the excess NaOH in the flask with 0.5 M H₂SO₄ solution from a burette.
-
The endpoint is reached when the bromothymol blue indicator returns to a bluish-green color (pH ≈ 7.0).[4]
-
Record the volume of 0.5 M H₂SO₄ used as n' (in mL).[4]
4. Calculations
-
Volume of NaOH for Saponification (V_sapon):
-
First, calculate the volume of 1 M NaOH equivalent to the back-titrated sulfuric acid. Since 2 moles of NaOH react with 1 mole of H₂SO₄, and the acid is 0.5 M, the volume of 1 M NaOH equivalent to n' mL of 0.5 M H₂SO₄ is n' mL.
-
V_sapon (mL) = 20 mL - n'
-
-
Esterified Acid Content (as Tartaric Acid, g/100g ):
-
The amount of esterified functions is determined by the volume of NaOH consumed during saponification. 1 mL of 1 M NaOH corresponds to 0.075 g of tartaric acid.[1]
-
The initial sample weight in the 50 mL aliquot is W / 20.
-
Esterified Acid (%) = (V_sapon * 0.075) / (W / 20) * 100
-
-
Total Acid Content (Free + Esterified, as Tartaric Acid, g/100g ):
-
The total volume of 1 M NaOH consumed is the sum of that used for free acids (n) and that used for saponification (V_sapon).
-
Total Acid (%) = ((n + V_sapon) * 0.075) / (W / 20) * 100
-
-
Esterification Index (or Degree of Esterification, %):
-
This index represents the proportion of esterified acid functions relative to the total acid functions.
-
Esterification Index (%) = (V_sapon / (n + V_sapon)) * 100
-
Data Presentation
The results of the analysis should be recorded systematically. The following table provides a template for data logging and comparison.
| Parameter | Symbol | Batch 1 | Batch 2 | Batch 3 |
| Initial Measurements | ||||
| Weight of this compound (g) | W | |||
| Volume of 1 M NaOH for Free Acidity (mL) | n | |||
| Volume of 0.5 M H₂SO₄ for Back-Titration (mL) | n' | |||
| Calculated Values | ||||
| Volume of 1 M NaOH for Saponification (mL) | V_sapon | |||
| Esterified Acid Content (%) | - | |||
| Total Acid Content (%) | - | |||
| Esterification Index (%) | - | - | - | - |
Note: Commercial this compound typically has a degree of esterification above 32%.[4][5]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the esterification index.
Caption: Workflow for the titrimetric determination of the this compound esterification index.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the chemical logic behind the determination, showing how the different acid forms are quantified.
Caption: Logical relationship of components and steps in the esterification index analysis.
References
Application Note: Quantification of Metatartaric Acid in Beverages by High-Performance Liquid Chromatography (HPLC)
Abstract
Metatartaric acid (E353) is a polymeric food additive derived from L-tartaric acid, commonly used in wine to prevent the precipitation of potassium hydrogen tartrate and calcium tartrate.[1] Due to its polymeric and variable nature, the direct quantification of this compound by High-Performance Liquid Chromatography (HPLC) is not a standard practice. The accepted analytical approach, endorsed by the International Organisation of Vine and Wine (OIV), involves the acid hydrolysis of this compound to its monomer, tartaric acid, followed by the quantification of tartaric acid.[2][3] The concentration of this compound is then determined by the difference in tartaric acid levels before and after hydrolysis. This application note provides a detailed protocol for the quantification of this compound in beverages, primarily wine, using a hydrolysis step followed by a validated reverse-phase HPLC (RP-HPLC) method for tartaric acid analysis.
Introduction
This compound is produced by heating L-tartaric acid, resulting in a mixture of polyesters of tartaric acid.[4] Its primary function in winemaking is to act as a protective colloid, inhibiting the crystallization of tartrate salts and thus ensuring the clarity and stability of the wine.[5] The effectiveness of this compound is temporary as it undergoes slow hydrolysis back to tartaric acid, a process influenced by temperature and pH.[6] Therefore, accurate quantification is crucial for winemakers to determine the appropriate dosage and to monitor its stability over time.
The analytical challenge lies in the fact that this compound is not a single chemical entity but a mixture of polymers with varying degrees of polymerization.[4][6] Direct chromatographic analysis is therefore complex. The OIV has established an official method that relies on the complete hydrolysis of this compound to tartaric acid.[2][3] This application note details this indirect method, providing a robust and reliable protocol for researchers and quality control laboratories in the beverage industry.
Principle of the Method
The quantification of this compound is achieved through a two-step process:
-
Sample Preparation and Hydrolysis: A beverage sample is divided into two aliquots. One aliquot is analyzed directly for its initial tartaric acid content. The second aliquot is subjected to acid hydrolysis to convert all this compound into tartaric acid.
-
HPLC Analysis: Both the untreated and hydrolyzed samples are analyzed for tartaric acid content using a validated RP-HPLC method with UV detection.
-
Calculation: The concentration of this compound is calculated from the increase in tartaric acid concentration observed after hydrolysis.
Experimental Protocols
Sample Preparation and Hydrolysis (OIV-MA-AS313-05A)
This protocol is adapted from the official method of the International Organisation of Vine and Wine (OIV).[2]
Reagents and Materials:
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
50 mL conical flasks
-
Reflux condenser
-
Heating mantle or water bath
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Procedure:
-
Initial Tartaric Acid Sample ("Untreated"):
-
Take 10 mL of the beverage sample (e.g., wine).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
This sample is ready for HPLC analysis.
-
-
Total Tartaric Acid Sample ("Hydrolyzed"):
-
Pipette 10 mL of the same beverage sample into a 50 mL conical flask.
-
Add 0.4 mL of glacial acetic acid.[2]
-
Attach a reflux condenser to the flask.
-
Heat the mixture to boiling and maintain at a gentle boil for 30 minutes.[2]
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the cooled solution to a volumetric flask (e.g., 25 mL) and bring to volume with deionized water.
-
Filter the hydrolyzed sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method for Tartaric Acid Quantification
This method is a generalized protocol based on several validated methods for the analysis of organic acids in beverages.[7][8][9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 2.6 with Orthophosphoric Acid (H₃PO₄)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30 °C[9] |
| Injection Volume | 20 µL[9] |
| Detection Wavelength | 210 nm[9] |
| Run Time | Approximately 15 minutes |
Procedure:
-
Standard Preparation:
-
Prepare a stock standard solution of L-tartaric acid (e.g., 1000 mg/L) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 mg/L.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the "Untreated" and "Hydrolyzed" beverage samples.
-
Identify and quantify the tartaric acid peak based on the retention time and the calibration curve.
-
Data Presentation
The quantitative data for the HPLC method validation and sample analysis should be summarized in tables for clarity and easy comparison.
Table 1: HPLC Method Validation Parameters for Tartaric Acid
| Parameter | Result |
| Linearity Range | 10 - 500 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | [Insert value] mg/L |
| Limit of Quantification (LOQ) | [Insert value] mg/L |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: Sample Analysis Results
| Sample ID | Tartaric Acid in Untreated Sample (mg/L) | Tartaric Acid in Hydrolyzed Sample (mg/L) | This compound (mg/L) |
| Wine A | [Concentration A] | [Concentration B] | [Concentration B - Concentration A] |
| Wine B | [Concentration C] | [Concentration D] | [Concentration D - Concentration C] |
Calculation of this compound Concentration
The concentration of this compound in the original sample is calculated as follows:
This compound (mg/L) = [Tartaric Acid]Hydrolyzed - [Tartaric Acid]Untreated
Where:
-
[Tartaric Acid]Hydrolyzed is the concentration of tartaric acid measured in the hydrolyzed sample.
-
[Tartaric Acid]Untreated is the concentration of tartaric acid measured in the untreated sample.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in this application note.
References
- 1. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiv.int [oiv.int]
- 3. This compound (Type-IV) | OIV [oiv.int]
- 4. This compound | OIV [oiv.int]
- 5. This compound in wine (E353): understanding what it is [wine-ingredients.com]
- 6. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Tartaric in Wine by HPLC at AAR Lab [aarlab.com]
- 9. ijnrd.org [ijnrd.org]
Application Notes and Protocols: Metatartaric Acid in Rosé and White Wine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metatartaric acid is a polymeric lactone produced through the controlled dehydration of L-tartaric acid.[1][2] In the production of rosé and white wines, it serves as a crucial stabilizing agent to prevent the precipitation of potassium bitartrate (KHT) and calcium tartrate (CaT) crystals, often referred to as "wine diamonds."[1][3] This crystalline precipitation is a common post-bottling issue that, while harmless, can be perceived as a fault by consumers.[3] this compound offers a protective colloid effect, inhibiting the nucleation and growth of tartrate crystals.[4][5] Its application is particularly suited for wines intended for early consumption, such as many rosés and whites, due to its temporary efficacy, which is dependent on storage temperature.[4][6]
Mechanism of Action
This compound functions by adsorbing onto the surface of microscopic tartrate crystal nuclei.[4] This action creates a protective barrier that physically hinders further crystal growth, preventing the crystals from reaching a visible size and precipitating out of the solution.[1] The effectiveness of this compound is influenced by its degree of esterification, with a higher degree generally providing longer-lasting stability.[3] However, this compound undergoes slow hydrolysis back to tartaric acid, a process accelerated by higher temperatures, which limits its long-term effectiveness.[7]
Quantitative Data Presentation
The following tables provide illustrative data on the typical effects of this compound treatment on key stability and chemical parameters in white and rosé wines. The data is synthesized from literature findings, which indicate that this compound has a minimal impact on the general chemical and sensory profile of the wine compared to subtractive methods like cold stabilization.[4][8]
Table 1: Illustrative Effect of this compound on White Wine Parameters
| Parameter | Control (Untreated) | This compound Treated (10 g/hL) |
| Tartaric Stability | ||
| Cold Test (-4°C, 6 days) | Crystal Formation | No Crystal Formation |
| Conductivity Drop (ΔμS/cm) | > 70 (Unstable) | < 30 (Stable) |
| Chemical Parameters | ||
| pH | 3.25 | 3.25 |
| Titratable Acidity (g/L tartaric acid) | 6.5 | 6.5 |
| Free SO₂ (mg/L) | 30 | 30 |
| Total SO₂ (mg/L) | 80 | 80 |
| Sensory Evaluation (10-point scale) | ||
| Appearance (Clarity) | 9.0 | 9.5 |
| Aroma Intensity | 7.5 | 7.5 |
| Taste Profile | 8.0 | 8.0 |
| Overall Quality | 8.2 | 8.3 |
Table 2: Illustrative Effect of this compound on Rosé Wine Parameters
| Parameter | Control (Untreated) | This compound Treated (10 g/hL) |
| Tartaric Stability | ||
| Cold Test (-4°C, 6 days) | Crystal Formation | No Crystal Formation |
| Conductivity Drop (ΔμS/cm) | > 70 (Unstable) | < 30 (Stable) |
| Chromatic Characteristics | ||
| Color Intensity (AU) | 0.250 | 0.250 |
| L* (Lightness) | 90 | 90 |
| a* (Redness) | 5 | 5 |
| b* (Yellowness) | 10 | 10 |
| Sensory Evaluation (10-point scale) | ||
| Appearance (Clarity) | 9.2 | 9.6 |
| Aroma Intensity | 8.0 | 8.0 |
| Taste Profile | 8.5 | 8.5 |
| Overall Quality | 8.6 | 8.7 |
Experimental Protocols
Protocol for Assessing Tartaric Stability: The Cold Test
This protocol is a reference method to evaluate the tartaric stability of a wine.
Objective: To determine if a wine is prone to tartrate crystal precipitation under cold conditions.
Materials:
-
Wine sample
-
Filtration apparatus (~10 μm pore size)
-
Freezer or regulated cold chamber capable of maintaining -4°C
-
Glass test tubes or bottles with closures
Procedure:
-
Homogenize the wine sample.
-
Perform a coarse filtration of the wine sample to remove any large particles that could interfere with the visual assessment.
-
Transfer the filtered wine into a clean, dry glass test tube or bottle, filling it to about three-quarters of its volume.
-
Securely close the container.
-
Place the sample in the freezer or cold chamber at a constant temperature of -4°C for 6 days.
-
After 6 days, remove the sample and immediately inspect for the presence of crystalline deposits at the bottom and on the walls of the container.
-
For white and rosé wines, observation can be done by inverting the sample.
-
Allow the sample to return to ambient temperature. If a precipitate was observed, check if it redissolves. Persistent crystalline precipitate indicates tartaric instability.
Interpretation of Results:
-
Stable: No crystalline precipitate is observed.
-
Unstable: Presence of persistent crystalline precipitate.
Protocol for Laboratory-Scale Application of this compound
Objective: To prepare and add a precise dose of this compound to a wine sample for stability trials.
Materials:
-
This compound powder
-
Distilled water or a portion of the wine to be treated
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Micropipette
-
Wine sample
Procedure:
-
Preparation of Stock Solution (e.g., 1% w/v):
-
Accurately weigh 1.0 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of cold distilled water or the wine to be treated. It is crucial to use cold liquid to prevent premature hydrolysis of the this compound.[9]
-
Place a stir bar in the flask and stir gently on a magnetic stirrer until the powder is completely dissolved. Avoid vigorous stirring that could introduce excessive oxygen.
-
Bring the volume up to 100 mL with the cold solvent.
-
This stock solution contains 10 mg/mL of this compound.
-
-
Addition to Wine Sample:
-
Determine the desired final concentration of this compound in the wine (the maximum legal dose is 10 g/hL, which is equivalent to 100 mg/L).[6]
-
Calculate the volume of the stock solution needed to achieve the target concentration in your wine sample. For example, to treat 1 L of wine at 100 mg/L, you would need 10 mL of the 1% stock solution.
-
With the wine sample on a magnetic stirrer, slowly add the calculated volume of the this compound stock solution using a micropipette.
-
Continue to stir gently for a few minutes to ensure thorough mixing.
-
The treated wine is now ready for stability testing or further analysis. It is recommended to perform the addition just before the final filtration step in a real-world scenario.[10]
-
Protocol for Sensory Evaluation of Treated Wines
Objective: To assess the sensory impact of this compound treatment on rosé and white wines.
Materials:
-
Control (untreated) wine sample
-
This compound-treated wine sample
-
ISO standard wine tasting glasses
-
Water for rinsing
-
Unsalted crackers for palate cleansing
-
A panel of trained tasters
-
Sensory evaluation forms
Procedure:
-
Sample Preparation:
-
Ensure both the control and treated wines are at the same serving temperature (e.g., 10-12°C for white and rosé wines).
-
Pour equal volumes of each wine into coded glasses to ensure blind tasting.
-
-
Tasting Protocol:
-
Provide each panelist with a set of coded samples, water, and crackers.
-
Instruct the panelists to evaluate the wines in a specific order, rinsing their palates between samples.
-
The evaluation should cover visual, olfactory, and gustatory attributes.
-
-
Sensory Attributes for Evaluation:
-
Visual: Clarity, color intensity, hue.
-
Olfactory: Aroma intensity, presence of off-odors, description of aromatic profile (e.g., fruity, floral).
-
Gustatory: Acidity, sweetness, bitterness, body, flavor intensity, finish.
-
Overall Impression: Balance, complexity, and overall quality.
-
-
Data Collection and Analysis:
-
Panelists should record their evaluations on the provided forms, which may use a rating scale (e.g., 1-10) or descriptive analysis.
-
Collect the forms and statistically analyze the data to determine if there are any significant differences between the control and treated wines.
-
Visualizations
Caption: Mechanism of this compound in preventing tartrate crystallization.
Caption: Experimental workflow for the application of this compound.
Conclusion
This compound is an effective and widely used tool for ensuring the tartaric stability of rosé and white wines, particularly those with a rapid market turnover. Its application is straightforward, and when used correctly, it has a negligible impact on the sensory and chemical properties of the wine. The protocols provided herein offer a framework for researchers and winemakers to assess tartaric stability and effectively utilize this compound to prevent the undesirable formation of tartrate crystals.
References
- 1. This compound in wine (E353): understanding what it is [wine-ingredients.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. lamothe-abiet.com [lamothe-abiet.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with this compound | OIV [oiv.int]
- 7. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influence of ph and temperature on this compound efficiency in white wine tartaric stabilization [repositorio.ulisboa.pt]
- 10. eaton.com [eaton.com]
Application Notes and Protocols for Metatartaric Acid in Cold Stabilization of Wine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of metatartaric acid for inhibiting potassium bitartrate (KHT) and calcium tartrate crystallization in wine, a process commonly referred to as cold stabilization.
Introduction
This compound is a polymeric ester derived from the controlled heating of L-tartaric acid.[1][2] It acts as a protective colloid, inhibiting the nucleation and growth of tartrate crystals.[3] This method of stabilization is a common alternative to subtractive techniques like cold settling, which can be more time-consuming and energy-intensive.[1] However, the efficacy of this compound is temporary, as it undergoes hydrolysis back to tartaric acid, with the rate of hydrolysis being highly dependent on storage temperature.[4] Therefore, it is best suited for wines intended for consumption within a relatively short timeframe.[5]
Dosage Calculation and Influencing Factors
The legally permitted maximum dosage of this compound in many regions, including the European Union, is 100 mg/L (10 g/hL).[1][5] The optimal dosage for a specific wine is influenced by several factors:
-
Wine Composition: The inherent instability of the wine, determined by its concentration of tartaric acid, potassium, and calcium, is a primary consideration. Wines with a higher degree of tartrate supersaturation will require a higher dosage of this compound for effective stabilization.
-
Presence of Protective Colloids: Naturally occurring macromolecules like polysaccharides and mannoproteins can inhibit crystallization and may reduce the required dosage of this compound.[4]
-
pH and Alcohol Content: Lower pH levels can decrease the dissociation of tartaric acid into bitartrate ions, thus reducing the wine's instability.[6][7] Conversely, higher alcohol content decreases the solubility of potassium bitartrate, increasing the risk of precipitation.[6]
-
Protein Stability: this compound can react with unstable proteins in wine, leading to haze formation. It is crucial to ensure the wine is protein-stable before the addition of this compound.[8] Preliminary laboratory trials are recommended to check for any potential haze.[8]
-
Storage Temperature and Desired Shelf Life: The most critical factor in determining the longevity of the treatment is the wine's storage temperature. Higher temperatures accelerate the hydrolysis of this compound, shortening its protective effect.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound.
| Parameter | Recommended Value/Range | Reference |
| Maximum Legal Dosage | 10 g/hL (100 mg/L) | [1][5] |
| Typical Application Rate | 100 mg/L | [1] |
| Storage Temperature (°C) | Estimated Duration of Effectiveness | Reference |
| 0°C | Several years | [4] |
| 10-12°C | Over two years | [4] |
| 10-18°C (seasonal variation) | One year to eighteen months | [4] |
| 20°C | Three months | [4] |
| 25°C | One month | [4] |
| 30°C | One week | [4] |
| 35-40°C | A few hours | [4] |
Experimental Protocols
Protocol for Determining Optimal this compound Dosage via Bench Trials
This protocol outlines a systematic approach to determine the most effective and efficient dosage of this compound for a specific wine.
Materials:
-
Wine to be stabilized
-
This compound
-
Distilled water (cold)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks (100 mL)
-
Graduated pipettes or micropipettes
-
Beakers or wine glasses (at least 5)
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Apparatus for cold stability testing (e.g., water bath at -4°C, freezer)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh 1 gram of this compound.
-
Dissolve it in a 100 mL volumetric flask with cold distilled water to create a 1% (10 g/L) stock solution. This solution should be prepared fresh before use.
-
-
Set Up the Trial:
-
Label at least four beakers or wine glasses for different dosage rates (e.g., 50 mg/L, 75 mg/L, 100 mg/L) and one as a control (0 mg/L).
-
Measure 100 mL of the wine into each labeled container.
-
-
Administer Dosages:
-
Using a pipette, add the calculated volume of the 1% this compound stock solution to the corresponding wine samples. For example, to achieve a 50 mg/L concentration in 100 mL of wine, you would add 0.5 mL of the stock solution.
-
Thoroughly mix each sample.
-
-
Incubation and Evaluation:
-
Allow the treated samples and the control to sit for a recommended period before evaluation, typically a few hours to a day.
-
Perform a cold stability test on each sample to assess the effectiveness of the treatment.
-
Protocol for Cold Stability Testing (Refrigeration/Brine Test)
This is a common and reliable method to assess the tartrate stability of wine.
Materials:
-
Wine samples from the bench trial (including control)
-
Clean, clear containers (e.g., test tubes, small bottles)
-
Water bath or freezer capable of maintaining -4°C
-
Bright light source for observation
Procedure:
-
Sample Preparation:
-
Filter a small amount of each wine sample to ensure clarity.
-
-
Cold Incubation:
-
Place the filtered samples in the -4°C environment for a period of 72 hours.[9]
-
-
Observation:
-
After the incubation period, immediately inspect each sample under a bright light for the presence of crystalline deposits.
-
Allow the samples to warm to room temperature and re-examine. If any crystals that formed have redissolved, the wine may be considered stable. The presence of persistent crystals indicates instability.[10]
-
Application Protocol for this compound in a Production Setting
-
Pre-treatment Checks:
-
Ensure the wine has undergone all fining treatments and is protein-stable.[8]
-
The wine should be pre-filtered. This compound should be one of the final additions before bottling.
-
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the total volume of wine to be treated and the optimal dosage determined from bench trials.
-
Dissolve the this compound in 10-20 times its weight of cold wine or water immediately before addition.[5] Do not use hot water, as it will cause rapid hydrolysis and inactivate the product.[5]
-
-
Addition to Wine:
-
Slowly add the prepared solution to the bulk wine while gently stirring or during a tank transfer to ensure thorough and uniform distribution.
-
-
Post-addition and Bottling:
-
After the addition of this compound, only a final, gentle filtration should be performed before bottling.
-
If using membrane filtration, it is advisable to wait at least five days between the addition of this compound and filtration to prevent clogging of the membranes.
-
Visualization of the Dosage Calculation Workflow
The following diagram illustrates the logical workflow for determining the appropriate dosage of this compound.
Caption: Workflow for this compound Dosage Determination.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | OIV [oiv.int]
- 3. oeno-one.eu [oeno-one.eu]
- 4. awri.com.au [awri.com.au]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of ph and temperature on this compound efficiency in white wine tartaric stabilization [repositorio.ulisboa.pt]
- 8. enartis.com [enartis.com]
- 9. winegrowers.info [winegrowers.info]
- 10. awri.com.au [awri.com.au]
Application Notes and Protocols: Metatartaric Acid (E353) as a Food Additive in Fruit Juices
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metatartaric acid (E353) is a polymeric lactone derived from the controlled dehydration of L-tartaric acid.[1][2][3] It is utilized in the beverage industry, primarily in winemaking, as a stabilizer to prevent the crystallization of potassium bitartrate and calcium tartrate, which can lead to undesirable sedimentation.[2][4] While its application in wine is well-documented, its use in fruit juices, particularly grape juice which is also rich in tartrates, is an area of interest for preventing crystalline deposits and ensuring product clarity and stability.[5][6] These notes provide a comprehensive overview of the application of this compound in fruit juices, drawing upon existing knowledge from oenology due to the limited specific research in the context of juices.
This compound functions as a protective colloid.[7] It does not prevent the initial formation (nucleation) of tartrate microcrystals but adsorbs onto their surface, inhibiting their growth into visible precipitates.[7] A significant drawback of this compound is its instability in aqueous solutions; it gradually hydrolyzes back to tartaric acid, with the rate of hydrolysis increasing with higher temperature and pH.[8] This means its stabilizing effect is temporary.[9][10]
Regulatory Status
-
European Union: this compound is an authorized food additive (E353) in the EU according to Regulation (EC) No 1333/2008, with specifications laid down in Regulation (EU) No 231/2012.[9][10] However, specific maximum permitted levels for fruit juices are not explicitly detailed, and its use would be governed by the principle of quantum satis.
-
United States: The U.S. FDA has affirmed L-tartaric acid as Generally Recognized as Safe (GRAS).[11][12] However, this compound does not have a specific GRAS notice for use in fruit juices, and its addition to wine is not permitted.[10]
-
Codex Alimentarius: The General Standard for Fruit Juices and Nectars (CXS 247-2005) does not currently list this compound as a permitted food additive.[4][13][14]
Data Presentation
Table 1: Recommended Dosage and Efficacy of this compound
| Parameter | Wine | Fruit Juice (Grape Juice) | Reference |
| Typical Dosage | 10 g/hL (100 mg/L) | 0.5 - 6.0 g/dm³ (50 - 600 mg/L) | [5][10] |
| Mechanism | Inhibition of crystal growth | Inhibition of crystal growth | [7] |
| Efficacy Note | Highly effective for short to medium term stabilization. | Efficacy is dose-dependent and influenced by juice composition. | [3][15] |
Table 2: Stability of this compound in Beverages
| Storage Temperature | Approximate Duration of Stability in Wine | Reference |
| 15 – 18 °C (59 – 64.4 °F) | Up to 12 months | [16] |
| 12 – 16 °C (53.6 – 60.8 °F) | Up to 18 months | [16] |
| 10 – 12 °C (50 – 53.6 °F) | Approximately 2 years | [16] |
| 0 °C (32 °F) | Several years | [8] |
Note: The stability in fruit juices is expected to be similar to that in wine and is highly dependent on the pH and storage conditions of the juice.
Table 3: Comparison with Carboxymethylcellulose (CMC)
| Feature | This compound (E353) | Carboxymethylcellulose (CMC, E466) | Reference |
| Mechanism | Inhibits crystal growth | Acts as a protective colloid, inhibiting crystal growth | [1][7] |
| Temperature Stability | Unstable, hydrolyzes at warmer temperatures | Much more stable at warmer temperatures | [1][17] |
| Relative Efficacy (in wine) | 100 mg/L provides good stability | 5-20 mg/L can provide equivalent or better stability | [17] |
| Suitability for Red Juices/Wines | Generally suitable | Can cause color precipitation with tannins | [1] |
| Cost | Generally higher cost for equivalent effect | Generally lower cost, more efficient at lower doses | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for addition to fruit juice.
Materials:
-
This compound powder (E353)
-
Deionized water, cold (4-10°C)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound powder. For a 10% (w/v) stock solution, weigh 10.0 g of this compound.
-
Place the magnetic stir bar in a 100 mL volumetric flask.
-
Add approximately 50 mL of cold deionized water to the flask.
-
While stirring, slowly add the weighed this compound to the water to prevent clumping.
-
Continue stirring until the powder is completely dissolved.
-
Bring the solution to the final volume of 100 mL with cold deionized water.
-
Store the solution at 4°C for a maximum of 15 days.[10]
Note: Do not use warm or hot water, as it will cause immediate hydrolysis of the this compound, rendering it ineffective.[2]
Protocol 2: Evaluation of this compound Efficacy in Fruit Juice
Objective: To determine the effectiveness of different concentrations of this compound in preventing tartrate precipitation in fruit juice.
Materials:
-
Fruit juice (e.g., grape juice), filtered to clarity
-
This compound stock solution (from Protocol 1)
-
Refrigerator or temperature-controlled chamber (e.g., set to 4°C)
-
Glass test tubes or bottles with closures
-
Spectrophotometer or nephelometer for turbidity measurement
-
Microscope and hemocytometer for crystal counting (optional)
Procedure:
-
Dispense equal volumes (e.g., 50 mL) of the clear fruit juice into a series of labeled test tubes or bottles.
-
Create a concentration gradient of this compound by adding different volumes of the stock solution to the juice samples. Suggested concentrations to test: 0 mg/L (control), 50 mg/L, 100 mg/L, 200 mg/L, and 400 mg/L.
-
Securely close the containers and gently invert to mix.
-
Measure the initial turbidity of each sample using a spectrophotometer (at a wavelength such as 700 nm) or a nephelometer.
-
Place the samples in a refrigerator at a constant low temperature (e.g., 4°C) to induce tartrate crystallization.
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove the samples and allow them to equilibrate to room temperature.
-
Visually inspect for crystal formation.
-
Measure the turbidity of each sample at each time point.
-
(Optional) For a quantitative measure of crystals, gently mix the sample and use a pipette to transfer a small volume to a hemocytometer. Count the number of crystals under a microscope.
-
Plot the change in turbidity or crystal count over time for each concentration to determine the effectiveness of this compound.
Protocol 3: Quantification of this compound (Degree of Esterification) by Titration
Objective: To determine the total free and esterified acid content of a this compound sample. This method is adapted from the OIV-COEI-1-METACI method.[3]
Materials:
-
This compound sample
-
1 M Sodium hydroxide (NaOH) solution, standardized
-
0.5 M Sulfuric acid (H₂SO₄) solution, standardized
-
Bromothymol blue indicator solution
-
250 mL Erlenmeyer flasks
-
Burette
-
Pipettes
Procedure:
-
Accurately weigh 1.0 g of the this compound sample and dissolve it in deionized water to make a 50 mL solution in a volumetric flask.
-
Pipette 50 mL of this solution into a 250 mL Erlenmeyer flask.
-
Add 3 drops of bromothymol blue indicator.
-
Titrate with 1 M NaOH solution until the indicator turns from yellow to bluish-green. Record this volume as 'n'. This volume corresponds to the free acidity.
-
To the same flask, add a precise excess of 1 M NaOH (e.g., 20.0 mL).
-
Stopper the flask and let it stand for 2 hours at room temperature to allow for the saponification (hydrolysis) of the ester bonds.
-
Titrate the excess NaOH with 0.5 M H₂SO₄ until the bluish-green endpoint is reached again. Record this volume as 'n' '.
-
Calculations:
-
Esterified acid (in moles of NaOH) = 20.0 mL - (n' ' mL H₂SO₄ * 2)
-
Total acid (in moles of NaOH) = Free acid (n mL) + Esterified acid
-
Degree of Esterification (%) = (Esterified acid / Total acid) * 100
-
Visualizations
Caption: Workflow for evaluating this compound efficacy.
Caption: Mechanism of tartrate stabilization by this compound.
References
- 1. awri.com.au [awri.com.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. consoinfo.org [consoinfo.org]
- 6. Re‐evaluation of l(+)‐tartaric acid (E 334), sodium tartrates (E 335), potassium tartrates (E 336), potassium sodium tartrate (E 337) and calcium tartrate (E 354) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. E353 (this compound) - Ataman Kimya [atamanchemicals.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Generally Recognized as Safe (GRAS) | FDA [fda.gov]
- 13. fao.org [fao.org]
- 14. scribd.com [scribd.com]
- 15. Effect of different physicochemical de-tartration methods on red grape juice quality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - FLTR [fltr.com.au]
- 17. oeno-one.eu [oeno-one.eu]
Application Notes: Preventing Potassium Bitartrate Precipitation with Metatartaric Acid
1. Introduction
Potassium bitartrate (KHT), also known as potassium hydrogen tartrate or "cream of tartar," is a naturally occurring salt in grapes.[1] Young wines are often supersaturated with KHT, which can lead to spontaneous and unpredictable crystallization, especially when subjected to low temperatures.[2][3] While harmless, this crystalline sediment is often perceived as a fault by consumers.[4] Metatartaric acid (E353) is a food additive used in the wine industry to inhibit the precipitation of KHT.[5][6] It is a polyester produced by the controlled heating and dehydration of L-tartaric acid.[5][7] These application notes provide detailed protocols and data for researchers and winemakers on the effective use of this compound for tartrate stabilization.
2. Mechanism of Action
This compound functions as a protective colloid.[5][8] Contrary to preventing the initial formation of crystal nuclei (nucleation), it acts by inhibiting the subsequent growth of these microscopic KHT crystals.[2][9] The this compound polymers coat the surfaces of the KHT crystal nuclei, physically preventing them from growing to a macroscopic size that would precipitate and become visible.[2][9] This mechanism effectively delays or arrests crystal outgrowth, maintaining the wine's clarity for a finite period.[2]
3. Application Notes & Efficacy
The effectiveness of this compound is not permanent as it undergoes slow hydrolysis back into tartaric acid, losing its inhibitory properties.[9][10] The rate of this hydrolysis is highly dependent on the storage temperature of the wine.[10][11] Higher temperatures significantly accelerate the breakdown, reducing the protective period.
3.1. Quantitative Data: Efficacy vs. Storage Temperature
The following table summarizes the estimated duration of stability conferred by this compound at various constant storage temperatures.
| Storage Temperature | Estimated Duration of Efficacy |
| 0°C (32°F) | Several years[9][10] |
| 10-12°C (50-54°F) | Over 2 years[10][12] |
| 12-16°C (54-61°F) | Up to 18 months[12] |
| 15-18°C (59-64°F) | Up to 12 months[12] |
| 20°C (68°F) | Approx. 3 months[10] |
| 25°C (77°F) | Approx. 1 month[9][10] |
| 30°C (86°F) | Approx. 1 week[10][11] |
| 35-40°C (95-104°F) | A few hours[10] |
3.2. Dosage and Usage
-
Maximum Dosage: The generally permitted maximum dose is 100 mg/L (equivalent to 10 g/hL).[5][6][12] For young wines or freshly blended wines, using the maximum permitted dose is recommended.[12]
-
Prerequisites:
-
Protein Stability: The wine must be protein-stable before the addition of this compound. Unstable proteins can react with the additive, causing haze or precipitation.[4][6] A bentonite fining should be performed if necessary.[4]
-
Clarity: The wine should be pre-filtered and ready for bottling. Adding this compound before clarification or fining can reduce its effectiveness as it can be adsorbed and removed.[6][12]
-
Calcium and Lysozyme: The treatment is not recommended for wines with a high calcium content or those containing residual lysozyme, as these can also cause haziness.[6]
-
4. Experimental Protocols
4.1. Protocol 1: Preparation and Addition of this compound
This protocol outlines the steps for the correct preparation and addition of this compound to wine to ensure maximum efficacy.
-
Timing: Add the prepared solution after all clarification and fining steps but at least five days prior to final membrane filtration to prevent filter blockage.[10][12]
-
Preparation of Stock Solution:
-
This compound is highly hygroscopic and should be stored in a dry place.[10]
-
Prepare the solution exclusively in cold water or a small amount of the wine to be treated.[6][9] Using hot water will cause immediate hydrolysis and render the product ineffective.[6]
-
Slowly add the powdered this compound to 10-20 times its weight in liquid while stirring continuously to prevent the formation of lumps.[12]
-
-
Addition to Wine:
-
Add the prepared solution to the total volume of wine.
-
Ensure thorough mixing and homogenization within the tank, for example, by performing a pump-over.[6]
-
-
Post-Addition: A slight, temporary milky haze may appear after addition, which should dissipate.[12] The wine can then proceed to final filtration and bottling.
4.2. Protocol 2: Assessment of Tartrate Stability (Cold Test)
The cold test is a reliable method to verify if a wine is stable against KHT precipitation.[4]
-
Sample Preparation: Filter a sample of the wine to be tested through a 0.45 µm membrane filter.
-
Refrigeration: Place the filtered sample in a sealed container and hold at -4°C (25°F) for six days.[4]
-
Inspection: After the incubation period, remove the sample and immediately inspect it for any crystalline precipitate before it has a chance to warm up.
-
Interpretation:
Note: The "Freeze/Thaw Test," which involves fully freezing the wine, is not recommended. This method can overestimate instability because the formation of ice concentrates solutes and can damage the natural protective colloids in the wine, inducing a precipitation that would not occur under normal cellar conditions.[4][13]
4.3. Protocol 3: Qualitative Analysis for the Presence of this compound
This method can be used to detect the presence of this compound in a wine sample, based on its differential precipitation with cadmium acetate compared to tartaric acid.[14]
-
Principle: In a mildly acidic medium, this compound forms an insoluble precipitate with cadmium acetate. Tartaric acid only precipitates under these conditions in the presence of high alcohol concentrations (>25% vol), and its precipitate, unlike that of this compound, redissolves in water.[14]
-
Reagents:
-
Cadmium acetate solution (5% w/v) in 1% acetic acid.
-
Distilled or deionized water.
-
-
Procedure:
-
To a wine sample, add the cadmium acetate solution.
-
Observe for the formation of a precipitate.
-
If a precipitate forms, centrifuge the sample to isolate the pellet.
-
Wash the pellet with distilled water.
-
-
Interpretation:
-
If the precipitate does not redissolve in water, it indicates the presence of this compound.[14]
-
If the precipitate redissolves, it is likely tartaric acid that has precipitated due to other factors.
-
5. Summary
This compound provides an effective, short-to-medium-term solution for preventing potassium bitartrate precipitation, particularly for wines intended for early consumption.[5][9] Its primary limitation is its temperature-dependent stability.[10][11] For long-term aging, especially where storage temperatures cannot be consistently controlled below 12-15°C, alternative stabilization methods such as cold stabilization or electrodialysis should be considered.[8][15] Correct application, including adherence to dosage, timing, and pre-treatment stability checks, is critical to achieving the desired outcome without introducing undesirable side effects like haziness.[4][6]
References
- 1. winemakermag.com [winemakermag.com]
- 2. uu.nl [uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. enartis.com [enartis.com]
- 5. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound [mdpi.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. This compound | OIV [oiv.int]
- 8. perennia.ca [perennia.ca]
- 9. enology.fst.vt.edu [enology.fst.vt.edu]
- 10. awri.com.au [awri.com.au]
- 11. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eaton.com [eaton.com]
- 13. awri.com.au [awri.com.au]
- 14. oiv.int [oiv.int]
- 15. extension.iastate.edu [extension.iastate.edu]
Application Notes and Protocols: The Role of Metatartaric Acid as a Protective Colloid in Wine Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metatartaric acid (E 353) is a polymeric lactone derived from the controlled dehydration of L-(+)-tartaric acid at high temperatures (150-170°C).[1][2] In the wine industry, it is utilized as a food additive that functions as a protective colloid to inhibit the crystallization of potassium bitartrate (KHT) and calcium tartrate (CaT), thus preventing the formation of tartrate sediments in bottled wine.[1][3][4][5] This application is particularly relevant for wines intended for consumption within a relatively short period after bottling, as the stabilizing effect of this compound is temporary.[3][5][6] Its efficacy is influenced by storage temperature and the pH of the wine.[5][7]
Mechanism of Action
Wines are often supersaturated solutions of potassium bitartrate. This compound does not remove the components responsible for tartrate instability but rather inhibits the crystal growth phase. It acts as a protective colloid by adsorbing onto the surface of microscopic tartrate crystal nuclei.[1] This action prevents the agglomeration and growth of these crystals into visible precipitates.[3] It is important to note that this compound does not prevent the initial nucleation of tartrate crystals.
Quantitative Data on Performance
The effectiveness of this compound is primarily dependent on the storage temperature of the wine, with its stabilizing effect diminishing over time due to hydrolysis back to tartaric acid.[7] Higher temperatures and higher pH accelerate this hydrolysis.[7]
| Storage Temperature (°C) | Estimated Duration of Stability |
| 0 | Several years |
| 10 - 12 | Over two years |
| Higher Temperatures | More rapid hydrolysis |
Source: Ribéreau-Gayon et al. (2006) as cited in[7]
| Treatment | Tartaric Acid (g/L) | Potassium (mg/L) | Tartaric Stability (%) |
| White Wine | |||
| Control | 2.31 ± 0.01 | 450.3 ± 0.1 | 1.8 ± 0.1 |
| Cold Stabilization | 1.95 ± 0.01 | 400.1 ± 0.1 | 100.0 ± 0.0 |
| This compound (100 mg/L) | 2.30 ± 0.01 | 450.1 ± 0.1 | 100.0 ± 0.0 |
| Rosé Wine | |||
| Control | 2.65 ± 0.01 | 510.8 ± 0.1 | 1.5 ± 0.1 |
| Cold Stabilization | 2.15 ± 0.01 | 450.2 ± 0.1 | 100.0 ± 0.0 |
| This compound (100 mg/L) | 2.63 ± 0.01 | 510.5 ± 0.1 | 100.0 ± 0.0 |
| Red Wine | |||
| Control | 2.45 ± 0.01 | 610.5 ± 0.1 | 1.2 ± 0.1 |
| Cold Stabilization | 2.01 ± 0.01 | 550.3 ± 0.1 | 100.0 ± 0.0 |
| This compound (100 mg/L) | 2.46 ± 0.01 | 610.7 ± 0.1 | 100.0 ± 0.0 |
Data adapted from a comparative study on tartaric stabilization treatments. Note that while this compound provides initial stability, it does not reduce the concentration of tartaric acid or potassium ions.[4]
Experimental Protocols
Protocol for Application of this compound to Wine
Objective: To stabilize wine against tartrate precipitation using this compound.
Materials:
-
Wine to be treated (protein stable)
-
This compound (food grade)
-
Inert gas (e.g., nitrogen or argon)
-
Stirring equipment
-
Measuring scale
Procedure:
-
Preparation: Ensure the wine is protein stable before adding this compound, as it can react with unstable proteins, causing haze.[8] The wine should also be pre-filtered.
-
Dosage Calculation: The typical dosage is up to 10 g/hL (100 mg/L), which is the maximum permitted in many regions.[4]
-
Dissolution: Dissolve the calculated amount of this compound in a small amount of cold wine or demineralized water. It is crucial to use cold liquids to prevent premature hydrolysis.
-
Addition: Slowly add the dissolved this compound solution to the bulk of the wine while gently stirring. Blanket the wine with an inert gas to minimize oxygen exposure.
-
Homogenization: Ensure the this compound is thoroughly mixed throughout the wine.
-
Timing: Add the this compound just before the final filtration and bottling to maximize its effective lifespan in the bottle.
Protocol for Evaluating Tartrate Stability (Cold Test)
Objective: To assess the effectiveness of this compound treatment by inducing tartrate precipitation through cold temperatures.
Materials:
-
Treated and untreated (control) wine samples
-
Test tubes or small glass bottles
-
Refrigerator or water bath capable of maintaining -4°C
Procedure:
-
Sample Preparation: Filter a sample of the treated wine and a control sample through a 0.45 µm membrane.
-
Incubation: Place the filtered samples in a refrigerator or cooling bath set to -4°C.
-
Observation: Observe the samples daily for six days for the formation of crystalline deposits.[2]
-
Assessment:
-
Stable: No crystal formation after six days.
-
Unstable: Presence of crystalline deposits. The severity can be noted (e.g., few small crystals vs. abundant large crystals).
-
-
Confirmation: After the incubation period, allow the samples to return to room temperature. If any precipitate redissolves, it may be phenolic material rather than tartrate crystals. Persistent crystals indicate tartrate instability.[3]
Protocol for Qualitative Determination of this compound in Wine
Objective: To detect the presence of this compound in a wine sample.
Principle: In an acidic medium, this compound forms an insoluble precipitate with cadmium acetate, while tartaric acid does not under the same conditions without a high alcohol concentration.[9]
Reagents:
-
Cadmium acetate solution (5% w/v)
-
Sodium hydroxide (1 M)
-
Ammonium metavanadate solution (2% w/v)
Procedure:
-
Precipitation: To a sample of wine, add the cadmium acetate solution. The formation of a precipitate indicates the potential presence of this compound.
-
Isolation: Centrifuge the sample to separate the precipitate.
-
Hydrolysis: Treat the precipitate with sodium hydroxide and heat to hydrolyze the this compound back to tartaric acid.
-
Colorimetric Detection: Add the ammonium metavanadate solution. The development of a specific orange color confirms the presence of tartaric acid, and thus the initial presence of this compound.[9]
Note: This is a qualitative method. Quantitative analysis is more complex and typically involves determining the difference in total tartaric acid before and after hydrolysis.[9][10]
Protocol for Sensory Evaluation of Treated Wines
Objective: To determine if the addition of this compound has a discernible impact on the sensory profile of the wine.
Materials:
-
Treated and untreated (control) wine samples
-
Standard wine tasting glasses
-
A panel of 8-12 trained assessors
-
Controlled tasting environment
Procedure:
-
Sample Preparation: Present the treated and control wines blind to the panelists. Samples should be at the same temperature.
-
Evaluation: Conduct the tasting in a controlled environment, ensuring no external odors or distractions.[11]
-
Methodology: A triangle test or paired comparison test can be used to determine if a sensory difference exists between the treated and untreated wines.
-
Attributes: Assessors should evaluate aroma, taste, and mouthfeel.
-
Data Analysis: Statistically analyze the results to determine if there is a significant difference between the samples.
Limitations and Considerations
-
Temporary Effect: The primary limitation of this compound is its hydrolysis over time, which leads to a loss of efficacy.[5][7]
-
Temperature Sensitivity: Its stability is highly dependent on storage temperature; it is not suitable for wines that will be stored at elevated temperatures.[5][7]
-
Protein Stability: The wine must be protein-stable prior to the addition of this compound to avoid haze formation.[8]
-
Calcium Tartrate: While it can inhibit calcium tartrate precipitation, its effect is also temporary.[8]
-
Regulatory Limits: The use of this compound is subject to legal maximum dosages in most wine-producing regions.[4]
Conclusion
This compound is an effective and widely used tool for short- to medium-term stabilization of wines against tartrate precipitation. Its application is straightforward, but its limitations, particularly its temporary nature and temperature sensitivity, must be carefully considered. The protocols provided here offer a framework for the application and evaluation of this compound in a research or quality control setting.
References
- 1. This compound | OIV [oiv.int]
- 2. enartis.com [enartis.com]
- 3. awri.com.au [awri.com.au]
- 4. mdpi.com [mdpi.com]
- 5. perennia.ca [perennia.ca]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. awri.com.au [awri.com.au]
- 8. enartis.com [enartis.com]
- 9. oiv.int [oiv.int]
- 10. oiv.int [oiv.int]
- 11. agw.org.au [agw.org.au]
Application Notes and Protocols for Monitoring Metatartaric Acid Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metatartaric acid, a polymeric ester of tartaric acid, is utilized in the wine industry to inhibit tartrate crystallization, a common cause of sediment in bottled wines. However, its efficacy is temporary as it undergoes hydrolysis back to tartaric acid, a process influenced by factors such as temperature and pH. Monitoring this hydrolysis is crucial for predicting the long-term stability of wine and for quality control in products where tartaric acid concentration is a key parameter.
These application notes provide detailed protocols for various analytical techniques to monitor the hydrolysis of this compound, enabling researchers and industry professionals to assess its stability and predict its protective effect over time.
Factors Influencing this compound Hydrolysis
The rate of this compound hydrolysis is significantly affected by environmental conditions. Understanding these factors is essential for designing effective stability studies and for practical applications in winemaking.
-
Temperature: Higher temperatures accelerate the hydrolysis of this compound. Its stabilizing effect is therefore shorter in wines stored at warmer temperatures.
-
pH: The pH of the medium also plays a crucial role. One study found a polynomial relationship between tartaric stability and pH, with higher pH values leading to greater instability and a shorter protective period against tartrate precipitation[1].
Analytical Techniques for Monitoring Hydrolysis
Several analytical techniques can be employed to monitor the hydrolysis of this compound by measuring the decrease in its concentration or the corresponding increase in the concentration of its hydrolysis product, tartaric acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying organic acids. For monitoring this compound hydrolysis, a method capable of simultaneously separating this compound and tartaric acid is ideal.
Experimental Workflow for HPLC Analysis
Protocol for HPLC Analysis:
Objective: To quantify the concentration of this compound and tartaric acid over time to determine the hydrolysis rate.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with Orthophosphoric Acid[2]
-
This compound and L-tartaric acid standards
-
Wine samples or model wine solutions
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of both this compound and L-tartaric acid in the mobile phase to create calibration curves.
-
Sample Preparation and Hydrolysis Induction:
-
Spike a wine sample or a model wine solution with a known concentration of this compound (e.g., 100 mg/L).
-
Incubate the sample at a constant, controlled temperature (e.g., 20°C, 30°C, 40°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into an HPLC vial. If necessary, store vials at a low temperature (e.g., 4°C) to quench the hydrolysis reaction until analysis.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: 0.01 M KH2PO4, pH 2.6
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm[2]
-
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to this compound and tartaric acid based on the retention times of the standards.
-
Using the calibration curves, quantify the concentration of both analytes in each sample at each time point.
-
Plot the concentration of this compound versus time to determine the hydrolysis kinetics.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and short analysis times, making it a suitable alternative to HPLC for monitoring organic acids.
Experimental Workflow for Capillary Electrophoresis
Protocol for Capillary Electrophoresis Analysis:
Objective: To monitor the decrease in this compound and the increase in tartaric acid over time using capillary electrophoresis.
Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d.)
-
Background Electrolyte (BGE): 200 mM phosphate buffer at pH 7.50[3]
-
This compound and L-tartaric acid standards
-
Wine samples or model wine solutions
-
Syringe filters (0.45 µm)
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for HPLC to prepare standards and to induce and sample the hydrolysis reaction at various time points. Samples should be diluted with deionized water (e.g., 1:1 v/v) before filtration[3].
-
Capillary Conditioning: At the beginning of the day, condition the capillary by flushing with 0.1 M NaOH, deionized water, and then the BGE[3].
-
CE Analysis:
-
Set the CE conditions:
-
Capillary: Fused-silica, neutral coated
-
BGE: 200 mM phosphate buffer, pH 7.50
-
Applied Voltage: -14 kV
-
Temperature: 20°C
-
Injection: Hydrodynamic injection
-
Detection: UV at 214 nm[3]
-
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Identify peaks based on the migration times of the standards.
-
Quantify the peak areas to determine the concentrations of this compound and tartaric acid.
-
Plot the concentration data against time to determine the hydrolysis kinetics.
-
Titrimetric Method (for Total Tartaric Acid after Hydrolysis)
This method is suitable for determining the total tartaric acid content after complete hydrolysis of this compound, which can be useful for quality control purposes. However, it is not suitable for monitoring the kinetics of the reaction.
Protocol for Titrimetric Analysis:
Objective: To determine the total tartaric acid content after complete hydrolysis of this compound.
Materials:
-
Burette, flasks, and other standard laboratory glassware
-
Sodium hydroxide (NaOH) solution, standardized (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Wine sample containing this compound
Procedure:
-
Hydrolysis:
-
Take a known volume of the wine sample.
-
Heat the sample to induce complete hydrolysis of the this compound. The International Oenological Codex suggests that hydrolysis is rapid at 100°C[4].
-
-
Titration:
-
Allow the sample to cool to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the sample with the standardized NaOH solution until a persistent pink color is observed.
-
-
Calculation:
-
Calculate the total acidity, expressed as tartaric acid, using the volume of NaOH consumed.
-
Data Presentation
The quantitative data obtained from the analytical methods can be summarized in tables to facilitate comparison and analysis of the hydrolysis kinetics under different conditions.
Table 1: Hydrolysis of this compound at Different Temperatures (pH 3.2)
| Time (hours) | This compound Conc. at 12°C (mg/L) | This compound Conc. at 20°C (mg/L) | This compound Conc. at 35°C (mg/L) |
| 0 | 100 | 100 | 100 |
| 24 | ... | ... | ... |
| 48 | ... | ... | ... |
| 72 | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: Hydrolysis of this compound at Different pH Values (at 20°C)
| Time (hours) | This compound Conc. at pH 3.0 (mg/L) | This compound Conc. at pH 3.5 (mg/L) | This compound Conc. at pH 3.9 (mg/L) |
| 0 | 100 | 100 | 100 |
| 24 | ... | ... | ... |
| 48 | ... | ... | ... |
| 72 | ... | ... | ... |
| ... | ... | ... | ... |
Note: The "..." indicates where experimentally determined values would be inserted. A study on white wine showed a linear relationship between temperature and tartaric stability, with higher temperatures leading to faster loss of effectiveness, and a polynomial relationship between pH and stability, with higher pH values resulting in quicker instability[1].
Logical Relationship of this compound Hydrolysis
The hydrolysis of this compound is a chemical process where the ester bonds are broken, leading to the formation of individual tartaric acid molecules.
Conclusion
The choice of analytical technique for monitoring this compound hydrolysis will depend on the available instrumentation, the required sensitivity, and the desired sample throughput. HPLC and Capillary Electrophoresis are powerful methods for detailed kinetic studies, providing simultaneous quantification of both this compound and its hydrolysis product. The titrimetric method, while simpler, is limited to determining the final hydrolysis product. By applying these protocols, researchers and quality control professionals can effectively monitor the stability of this compound in various matrices, ensuring product quality and predicting shelf-life. Further research to establish a comprehensive database of hydrolysis rate constants under a wider range of conditions would be beneficial for the wine and beverage industries.
References
Application Notes and Protocols: Use of Metatartaric Acid in Conjunction with Final Microfiltration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are primarily derived from the established use of metatartaric acid in the beverage industry, specifically winemaking, where it is employed as a crystallization inhibitor prior to final filtration. Its application in pharmaceutical drug development is not well-documented in the provided search results. Therefore, these notes are intended to provide a foundational understanding and a starting point for investigation by researchers exploring crystallization inhibition for small molecules or other relevant modalities where similar challenges of precipitation prior to sterile filtration may occur.
Introduction
This compound (E353) is a polydisperse polymer derived from the controlled heating and dehydration of L-(+)-tartaric acid.[1] Chemically, it is a mixture of polyester acids of varying chain lengths, including ditartaric monoesters and diesters.[2] Its primary functional use is as a stabilizer that prevents the precipitation and crystal growth of tartrate salts, such as potassium bitartrate and calcium tartrate.[1][3]
In processes requiring a final microfiltration step (e.g., sterile filtration with 0.22 µm filters), the formation of crystalline precipitates can lead to significant challenges, including premature filter clogging, reduced throughput, and potential loss of product quality.[4] this compound acts as a protective colloid, adsorbing onto the surface of crystal nuclei and inhibiting their growth into larger particles that could block filter membranes.[5] This document outlines the principles of its use, protocols for preparation, and experimental considerations for its application before a final microfiltration step.
Principle of Action and Key Considerations
This compound's efficacy relies on its polymeric structure, which interferes with the process of crystal lattice formation.[5] However, it is a semi-stable compound that can hydrolyze back to tartaric acid over time, a process accelerated by increased temperatures.[4][6] This hydrolysis negates its inhibitory effect and can even increase the risk of precipitation.[6][7]
Key Application Considerations:
-
Timing of Addition: this compound should be added to a pre-filtered, clarified solution. It must be introduced as one of the final steps before the terminal microfiltration.[4][8]
-
Holding Period: A critical holding period between the addition of this compound and the final microfiltration is required. Adding the solution and immediately filtering can cause the large polymer molecules to block the membrane. A holding period of at least five days is recommended in winemaking applications to allow for equilibration.[2][4]
-
Solution Preparation: Dissolution must be performed exclusively in cold water. Using hot water will cause immediate hydrolysis, destroying the product's efficacy.[6][7] The prepared solution should also be filtered (e.g., through a 0.1 µm membrane) before being added to the bulk product to remove any undissolved particles.[7]
-
Compatibility: this compound should not be added simultaneously with fining agents or other highly adsorptive substances, as this can reduce its effectiveness.[2][4] Product solutions should be checked for protein stability, as its use in protein-rich solutions may cause turbidity.[6]
Data Presentation
Table 1: Stability of this compound's Inhibitory Effect at Various Storage Temperatures
This data, derived from beverage stabilization studies, illustrates the inverse relationship between storage temperature and the duration of efficacy.[4][8][9]
| Storage Temperature (°C) | Storage Temperature (°F) | Approximate Duration of Stability |
| 10 - 12 | 50 - 53.6 | ~ 2 years |
| 12 - 16 | 53.6 - 60.8 | Up to 18 months |
| 15 - 18 | 59 - 64.4 | Up to 12 months |
| 20 | 68 | ~ 3 months |
| 25 | 77 | ~ 1 month |
| 30 | 86 | ~ 1 week |
Table 2: Solution Preparation and Dosage Guidelines (Investigational Starting Points)
These parameters are based on established oenological practices and should be optimized for specific applications.[2][6]
| Parameter | Guideline / Value | Notes |
| Stock Solution Concentration | 375 g/L | Prepare 24 hours prior to use.[6][7] |
| Dissolution Solvent | Cold Water (or appropriate cold buffer) | Critical: Hot solvent will cause hydrolysis.[6] |
| Maximum Dosage | 10 g / 100 L (0.1 g/L) | This is the maximum permitted in wine; serves as a reference point for investigative studies.[4][6] |
| Stock Solution Storage | ≤ 4°C (39.2°F) | Can be preserved for a maximum of 15 days.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution suitable for addition to a bulk product.
-
Materials:
-
This compound powder (high esterification index)
-
Sterile, cold (4-10°C) Water for Injection (WFI) or appropriate buffer
-
Sterile volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Sterile filter unit with a 0.1 µm membrane (e.g., PVDF or PES)
-
Sterile receiving vessel
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder to achieve a final concentration of 375 g/L.
-
Add approximately 80% of the final volume of cold WFI or buffer to the sterile volumetric flask containing a stir bar.
-
Place the flask on a stir plate in a cold room or on a cooling plate.
-
While stirring gently, slowly add the this compound powder to the vortex to prevent clumping.[4]
-
Continue stirring until the powder is fully dissolved. Avoid creating a vortex that introduces excessive air.
-
Once dissolved, add cold WFI or buffer to the final volume mark. Mix thoroughly.
-
Allow the solution to stand for 24 hours at 2-8°C before use.[6]
-
Prior to adding to the bulk product, filter the stock solution through a sterile 0.1 µm filter into a sterile receiving vessel to remove any microparticulates.
-
Protocol 2: Evaluation of Filterability and Optimal Holding Time
This protocol provides a framework for determining the necessary holding time after this compound addition to prevent membrane fouling during final microfiltration.
-
Materials:
-
Bulk product solution (clarified)
-
Prepared this compound stock solution (from Protocol 1)
-
Lab-scale filtration setup (e.g., stirred-cell or tangential flow filtration system)
-
0.22 µm microfiltration membranes (select appropriate membrane material, e.g., PVDF, PES, based on product compatibility)[10]
-
Pressure source (regulated nitrogen or pump)
-
Analytical balance
-
-
Procedure:
-
Divide the bulk product solution into several aliquots. Reserve one as a negative control (no this compound).
-
To the test aliquots, add the this compound stock solution to the desired final concentration (e.g., 0.1 g/L). Mix thoroughly.
-
Store all aliquots (control and test) under identical, controlled temperature conditions.
-
At specified time points (e.g., T=0, T=24h, T=48h, T=72h, T=96h, T=120h), perform a filterability test on each aliquot.
-
Filterability Test:
-
Assemble the filtration apparatus with a fresh 0.22 µm membrane disc for each test.
-
Record the membrane's initial weight.
-
Filter a fixed volume of the solution at a constant pressure.
-
Record the time required to filter the volume or the total volume filtered over a fixed time.
-
After filtration, carefully dry the membrane and record its final weight to assess fouling by mass gain.
-
-
Data Analysis:
-
Calculate the flux (volume/area/time) for each time point.
-
Plot the flux versus the holding time.
-
The optimal holding time is the point at which the flux stabilizes and is comparable to or better than the control, indicating that the this compound polymers are no longer causing immediate membrane blockage.
-
-
Visualizations
Caption: Workflow for the preparation and use of this compound before final microfiltration.
Caption: Conceptual mechanism of this compound (MTA) as a crystallization inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Buy this compound | 39469-81-3 [smolecule.com]
- 4. eaton.com [eaton.com]
- 5. researchgate.net [researchgate.net]
- 6. Meta tartaric acid – tartricmed [tartric-med.com]
- 7. This compound - Scott Labs [scottlabsltd.com]
- 8. awri.com.au [awri.com.au]
- 9. This compound - FLTR [fltr.com.au]
- 10. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
Troubleshooting & Optimization
"factors affecting the stability and efficacy of metatartaric acid in wine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of metatartaric acid for wine stabilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in winemaking?
This compound (E353) is a polymer of tartaric acid, produced by heating L-tartaric acid.[1][2] Its main role in winemaking is to act as a protective colloid, inhibiting the crystallization and precipitation of potassium bitartrate (KHT), commonly known as "wine diamonds," and calcium tartrate.[3][4] This action helps to maintain the clarity and colloidal stability of the wine.[3][5]
Q2: How does this compound prevent tartrate crystallization?
This compound functions as a crystal growth inhibitor. It adsorbs onto the surface of microscopic tartrate crystal nuclei, preventing them from growing larger and precipitating out of the solution.[3][6] This mechanism keeps the tartrate salts in a supersaturated state within the wine.[7]
Q3: What is the typical dosage of this compound in wine?
The recommended dosage for young wines is typically up to 100 mg/L (10 g/hL), which is the maximum permitted addition in many regions, including the European Union.[8][9] For wines that have been stored for a longer period, lower quantities may be sufficient.[9]
Q4: When is the best time to add this compound during the winemaking process?
This compound should be added to the wine just before the final filtration and bottling.[3][9] It is crucial that all fining processes are completed beforehand, as fining agents can adsorb the this compound and reduce its effectiveness.[9]
Q5: How should this compound be prepared for addition to wine?
To avoid premature hydrolysis, this compound should be dissolved in cold water or a small amount of wine (10-20 times its weight) immediately before use.[6][9] The solution should be stirred continuously to prevent lump formation and then thoroughly mixed with the total volume of wine.[9]
Troubleshooting Guide
Issue 1: Tartrate crystals have formed in the wine despite the addition of this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the dosage used. For highly unstable wines, the maximum recommended dose of 100 mg/L may be necessary.[8][9] |
| Improper Timing of Addition | Ensure this compound was added after all fining treatments and just before final filtration.[9] Fining agents can remove this compound from the wine. |
| High Storage Temperature | Check the storage temperature of the wine. The efficacy of this compound is highly dependent on temperature and it hydrolyzes more rapidly at warmer temperatures.[10][11] |
| Extended Storage Time | This compound has a limited period of effectiveness. For wines intended for long-term aging, its protective effect will diminish over time as it hydrolyzes back to tartaric acid.[12][13] |
| High Wine pH | A higher pH can increase the rate of this compound hydrolysis, reducing its stability and efficacy.[10] |
| Interaction with Other Wine Components | High concentrations of proteins and polyphenols can interfere with the function of this compound.[6][7] Ensure the wine is protein-stable before addition.[9] |
Issue 2: The wine shows haze or turbidity after the addition of this compound.
| Potential Cause | Troubleshooting Step |
| Protein Instability | The wine may not have been protein-stable before the addition of this compound. Some protective colloids can interact with unstable proteins, leading to haze.[4] It is recommended to check for protein stability prior to adding this compound.[9] |
| Interaction with Other Additives | This compound should not be added simultaneously with other fining agents or highly adsorptive substances.[9] |
| Incorrect Preparation | A slight, milky haze can occasionally occur after treatment.[9] Ensure the this compound was properly dissolved before adding it to the bulk of the wine. |
Issue 3: Reduced filterability or membrane blocking during bottling.
| Potential Cause | Troubleshooting Step |
| Insufficient Time Between Addition and Filtration | When using membrane filter cartridges, it is recommended to add the this compound to the wine at least five days before filtration to prevent blockage.[9] |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on the Stability of this compound
| Storage Temperature | Estimated Period of Effectiveness |
| 0°C (32°F) | Several years[6][11] |
| 10-12°C (50-54°F) | Approximately 2 years[9][11] |
| 12-16°C (54-61°F) | Up to 18 months[9] |
| 15-18°C (59-64°F) | Up to 12 months[9] |
| 20°C (68°F) | 3 months[11] |
| 25°C (77°F) | 1-2 months[6][11] |
| 30°C (86°F) | 1 week[11] |
| 35-40°C (95-104°F) | A few hours[11] |
Table 2: Comparative Efficacy of Stabilizing Agents
| Stabilizing Agent | Typical Dosage | Notes |
| This compound | 50-100 mg/L[6] | Efficacy is temperature and time-dependent due to hydrolysis.[13][14] |
| Carboxymethylcellulose (CMC) | 20 mg/L[13] | More stable to heat than this compound.[13] Not always effective for calcium tartrate stability and can cause haze in protein-unstable wines or interact with phenolics in red wines.[4] |
| Yeast Mannoproteins | ~200 mg/L[13] | Natural wine component that inhibits crystal formation.[6] Can cause flocculation at higher concentrations in very unstable wines.[13] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy (Cold Test)
Objective: To determine if the addition of this compound has successfully stabilized a wine against potassium bitartrate precipitation.
Methodology:
-
Sample Preparation: Take two sterile 50 mL centrifuge tubes. Fill one with the untreated control wine and the other with the wine treated with this compound.
-
Cold Treatment: Place both samples in a refrigerator or cooling bath at -4°C (25°F) for 6 days.[11]
-
Observation: After the incubation period, remove the samples and allow them to return to room temperature.
-
Analysis: Visually inspect the bottom of the tubes for the presence of crystalline deposits ("wine diamonds"). The treated wine should remain clear, while the untreated control may show crystal formation.
Protocol 2: Determination of this compound Presence (Qualitative)
Objective: To qualitatively verify the presence of this compound in a wine sample. This method is based on the OIV-MA-AS313-21 standard.[15]
Principle: In an acidic medium, this compound forms an insoluble precipitate with cadmium acetate. This precipitate is then redissolved, and the released tartaric acid is detected colorimetrically.[15]
Methodology:
-
Precipitation:
-
In a centrifuge tube, place 10 mL of the wine to be tested.
-
Add 1 mL of a 5% cadmium acetate solution.
-
Mix thoroughly and centrifuge for 5 minutes.
-
A lamellate precipitate at the bottom of the tube indicates the presence of this compound.[15]
-
-
Confirmation (Colorimetric Reaction):
-
Carefully decant the supernatant.
-
Add 5 mL of 1M sodium hydroxide to the precipitate and heat in a water bath at 100°C for 3 minutes to hydrolyze the this compound.
-
Cool the tube and add 2 mL of 1M sulfuric acid.
-
Add 2 mL of a 2% ammonium metavanadate solution.
-
The development of an orange color confirms the presence of tartaric acid, and thus the initial presence of this compound in the wine.[15]
-
Visualizations
Caption: Workflow for evaluating this compound efficacy using a cold test.
Caption: Key factors affecting the stability and efficacy of this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | OIV [oiv.int]
- 3. This compound in wine (E353): understanding what it is [wine-ingredients.com]
- 4. perennia.ca [perennia.ca]
- 5. mdpi.com [mdpi.com]
- 6. enology.fst.vt.edu [enology.fst.vt.edu]
- 7. awri.com.au [awri.com.au]
- 8. mdpi.com [mdpi.com]
- 9. eaton.com [eaton.com]
- 10. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 11. awri.com.au [awri.com.au]
- 12. This compound | wein.plus Lexicon [glossary.wein.plus]
- 13. oeno-one.eu [oeno-one.eu]
- 14. extension.iastate.edu [extension.iastate.edu]
- 15. This compound (Type-IV) | OIV [oiv.int]
Technical Support Center: The Impact of pH on Metatartaric Acid Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing metatartaric acid. The information focuses on the critical role of pH in the efficacy and stability of this compound, particularly in the context of preventing tartrate crystallization in wine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a polymeric lactone derived from the dehydration of L-tartaric acid at high temperatures.[1][2] Its primary application in oenology is to inhibit the crystallization of potassium bitartrate and, to a lesser extent, calcium tartrate, thus ensuring the tartaric stability of wine.[1][3] It is used as a food additive with the E number E353.[1][3]
Q2: How does pH affect the performance of this compound?
The pH of the wine significantly influences the effectiveness of this compound. Generally, a higher pH leads to greater instability of the wine and a shorter duration of protection against tartrate precipitation provided by this compound.[4][5] This is because the dissociation of tartaric acid is pH-dependent; at higher pH levels, there is a greater proportion of bitartrate and tartrate ions, which increases the likelihood of salt precipitation.[6][7]
Q3: What is the relationship between temperature and this compound performance?
This compound's stability is highly sensitive to temperature.[4][5] At warmer temperatures, the hydrolysis of this compound back into tartaric acid accelerates, leading to a rapid loss of its inhibitory effect.[4][5][8] Therefore, its use is generally recommended for wines intended for consumption within a shorter timeframe and stored at cool temperatures.[4]
Q4: For how long can this compound protect a wine from tartrate precipitation?
The duration of protection is dependent on both the wine's pH and its storage temperature.[4][8] In one study, under experimental conditions, this compound could not protect the wine for longer than one month.[4] However, some sources suggest it can be effective for over a year under optimal conditions.[1][2] It is crucial to consider the specific wine matrix and storage conditions.
Q5: What is the maximum permitted dosage of this compound in wine?
The internationally recognized maximum dosage for this compound in wine is 10 g/hL (100 mg/L).[1][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of tartrate stability after this compound addition. | High storage temperature: Elevated temperatures accelerate the hydrolysis of this compound, reducing its efficacy.[4][5] | Store the treated wine at a consistently cool temperature, ideally below 20°C (68°F), to prolong the effectiveness of the this compound.[10][11] |
| High wine pH: The effectiveness of this compound decreases as the pH of the wine increases.[4][5] | Monitor the pH of the wine before treatment. In wines with a pH above 3.5, the protective effect of this compound will be shorter.[6][7] Consider alternative or combined stabilization methods for high-pH wines. | |
| Formation of haze or cloudiness after adding this compound. | Use in very cold wines: Adding this compound to wines that are too cold can lead to the formation of reversible or irreversible cloudiness.[1][2] | Ensure the wine is not excessively cold during the addition of this compound. |
| High protein content: Wines with high protein content may develop haze when treated with this compound.[1][2] | It is advisable to ensure the wine is protein-stable before adding this compound. | |
| Interaction with lysozyme: Residual lysozyme in the wine can precipitate with this compound. | Confirm that there is no residual lysozyme in the wine prior to treatment. | |
| This compound does not dissolve properly. | Incorrect water temperature: Using warm or hot water to dissolve this compound will cause immediate hydrolysis, rendering it ineffective.[2] | Always dissolve this compound in cold water. |
| Ineffective stabilization against calcium tartrate. | Limited efficacy: While this compound has some effect, it is generally less effective against calcium tartrate precipitation compared to potassium bitartrate.[7] Its effect on calcium tartrate is also temporary due to hydrolysis.[7][12] | For wines with a high risk of calcium tartrate instability, consider alternative methods such as the use of specific ion exchange resins or electrodialysis.[7][13] |
Data Presentation
Table 1: Impact of pH on the Tartaric Stability of White Wine Treated with 10 g/hL of this compound at 20°C
| pH | Tartaric Stability (Arbitrary Units)1 | Efficacy Duration |
| 3.0 | High | Longer |
| 3.2 | Moderate-High | Moderate-Longer |
| 3.5 | Moderate | Moderate |
| 3.7 | Low-Moderate | Shorter |
| 3.9 | Low | Shortest |
1Based on a study showing a polynomial relationship between tartaric stability and pH, where higher pH correlates with higher instability.[4]
Table 2: Influence of Temperature on the Effectiveness of this compound in White Wine (pH 3.2)
| Temperature | Tartaric Stability (Arbitrary Units)2 | Rate of Efficacy Decrease |
| 12°C | High | Slower |
| 20°C | Moderate | Moderate |
| 35°C | Low | Rapid |
2Based on a study indicating a linear relationship between temperature and tartaric stability, with higher temperatures leading to greater instability due to faster hydrolysis of this compound.[4]
Experimental Protocols
Protocol 1: Evaluation of Tartaric Stability using Electrical Conductivity (Mini-Contact Test)
This protocol is adapted from the principles of conductimetric analysis to assess the tartaric stability of a wine.
1. Principle: The precipitation of potassium bitartrate (KHT) from a supersaturated solution (wine) leads to a decrease in the electrical conductivity of the solution. The magnitude of this decrease after seeding with KHT crystals is an indicator of the wine's instability.
2. Materials and Equipment:
-
Conductivity meter with a temperature probe
-
Thermostatic bath or cryostat capable of maintaining a temperature of -4°C
-
Magnetic stirrer and stir bars
-
Beakers or sample vessels
-
Micronized potassium bitartrate (KHT) crystals (as a seeding agent)
-
Filtered wine sample
3. Procedure:
-
Place a 100 mL aliquot of the filtered wine sample into a beaker with a magnetic stir bar.
-
Cool the wine sample to -4°C in the thermostatic bath while stirring gently.
-
Once the temperature is stable, measure and record the initial conductivity (Cinitial) of the wine.
-
Add a standardized amount of micronized KHT crystals (e.g., 4 g/L) to the wine sample.
-
Continue stirring at a constant rate and monitor the conductivity for a defined period (e.g., 4 minutes).
-
Record the final conductivity (Cfinal) at the end of the test period.
4. Data Analysis: Calculate the percentage drop in conductivity using the following formula:
% Conductivity Drop = [(Cinitial - Cfinal) / Cinitial] * 100
5. Interpretation: A larger percentage drop in conductivity indicates a higher degree of tartaric instability. A wine is often considered stable if the conductivity drop is below a certain threshold (e.g., <5%).
Visualizations
Caption: Experimental workflow for assessing this compound performance.
Caption: Logical relationship of pH and temperature on this compound efficacy.
References
- 1. ysi.com [ysi.com]
- 2. awri.com.au [awri.com.au]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of ph and temperature on this compound efficiency in white wine tartaric stabilization [repositorio.ulisboa.pt]
- 6. enartis.com [enartis.com]
- 7. enartis.com [enartis.com]
- 8. albrigi.com [albrigi.com]
- 9. winemakermag.com [winemakermag.com]
- 10. Best Practices in Managing Acid Additions for High pH Varieties [winebusiness.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. vinmetrica.com [vinmetrica.com]
- 13. awri.com.au [awri.com.au]
Technical Support Center: Metatartaric Acid Application in Wine Stabilization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the optimal use of metatartaric acid for tartrate stabilization in research and commercial applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in wine?
This compound is a food-grade additive (E353) used to prevent the precipitation of potassium bitartrate ("wine diamonds") and calcium tartrate crystals in bottled wine.[1][2][3][4] It acts as a protective colloid, inhibiting the nucleation and growth of these crystals, thus ensuring the wine remains clear.[1][4][5][6]
Q2: When is the optimal time to add this compound to wine?
The ideal time for this compound addition is just before the final filtration and bottling.[2][3][7][8] It should be added after all other clarification and fining processes are complete, as these can remove the this compound and reduce its effectiveness.[3][7][8]
Q3: How does storage temperature affect the efficacy of this compound?
The stabilizing effect of this compound is temporary and highly dependent on storage temperature. It hydrolyzes back to tartaric acid over time, with the rate of hydrolysis increasing at higher temperatures.[7][9][10] This hydrolysis negates its protective effect and can even increase the risk of tartrate precipitation.[5]
Q4: Are there any contraindications for the use of this compound?
Yes, this compound should not be used in wines treated with lysozyme, as it can lead to protein haze, even after bentonite fining.[7] Additionally, it should not be added simultaneously with other fining agents or adsorptive substances.[3][7] It is also not recommended for wines with very high calcium content, as it may cause haziness.[3]
Q5: What is the recommended dosage of this compound?
Regulations, such as those in the European Union and the German Wine Law, permit a maximum addition of 10 g/hL (100 mg/L).[1][2][7] For young wines or freshly blended wines, using the maximum permitted dosage is often recommended.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Tartrate crystals observed in bottled wine despite this compound addition. | 1. Incorrect addition timing: Added before final clarification or fining. 2. Elevated storage temperatures: Wine was stored at temperatures that accelerated hydrolysis. 3. Insufficient dosage: The amount added was not enough for the wine's instability level. 4. Hydrolysis over time: The protective effect has naturally diminished over the wine's shelf life. | 1. Review and adjust the production workflow to ensure addition occurs just before bottling. 2. Advise on proper storage and transport conditions (see Data Presentation table below). 3. Conduct bench trials to determine the optimal dosage for the specific wine. 4. Consider alternative or complementary stabilization methods for wines intended for long-term aging. |
| Haze or cloudiness appears after this compound addition. | 1. Interaction with unstable proteins: The wine was not protein-stable before addition. 2. Interaction with residual lysozyme. 3. Addition to very cold wine: Can sometimes cause a temporary milky haze.[7] 4. High calcium content in the wine. [3] | 1. Ensure the wine is protein-stable before adding this compound. Perform bentonite fining if necessary.[7][11][12] 2. Avoid using this compound in lysozyme-treated wines.[7] 3. This haze is often temporary and will dissipate. If it persists, a light filtration may be necessary.[7] 4. Test for calcium levels and consider alternative stabilization methods if they are excessively high. |
| Final membrane filter clogs during bottling. | Addition too close to filtration: this compound was added less than five days before membrane filtration.[3][7] | Add this compound at least five days before the final membrane filtration to allow for complete dissolution and to prevent blocking of the membranes.[3][7] |
Data Presentation
Table 1: Estimated Efficacy Duration of this compound at Various Storage Temperatures
| Storage Temperature | Estimated Stability Duration |
| 0°C (32°F) | Several years[9] |
| 10-12°C (50-54°F) | Approximately 2 years[7][9] |
| 12-16°C (54-61°F) | Up to 18 months[7] |
| 15-18°C (59-64°F) | Up to 12 months[7] |
| 20°C (68°F) | Three months[9] |
| 25°C (77°F) | One month[9] |
| 30°C (86°F) | One week[9] |
| 35-40°C (95-104°F) | A few hours[9] |
Note: These are estimates and can vary based on wine composition.[7]
Experimental Protocols
Protocol 1: Bench Trial for Determining this compound Dosage
-
Objective: To determine the minimum effective dose of this compound to achieve tartrate stability.
-
Materials:
-
Wine sample (protein stable and clarified)
-
This compound
-
Series of volumetric flasks or graduated cylinders
-
Pipettes
-
Refrigerator/cold bath capable of holding -4°C
-
-
Methodology:
-
Prepare a stock solution of this compound (e.g., 1% solution in deionized water).
-
Set up a series of wine samples (e.g., 100 mL each).
-
Add increasing amounts of the this compound stock solution to the wine samples to achieve a range of concentrations (e.g., 0, 2, 4, 6, 8, 10 g/hL).
-
Include a control sample with no this compound.
-
Seal the samples and store them at -4°C for 6 days (cold test).[11][12]
-
After the incubation period, visually inspect each sample for the presence of tartrate crystals.
-
The lowest concentration at which no crystal formation is observed is the recommended dosage.
-
Protocol 2: Standard Operating Procedure for this compound Addition
-
Objective: To correctly prepare and add this compound to a tank of wine before bottling.
-
Materials:
-
Methodology:
-
Calculate the total amount of this compound required based on the wine volume and the dosage determined from bench trials (not to exceed 10 g/hL).
-
In the mixing vessel, dissolve the calculated amount of this compound in 10-20 times its weight of cold water or wine.[7] Stir continuously to prevent the formation of lumps.[7]
-
Once fully dissolved, add the solution to the wine tank.
-
Ensure thorough mixing by pumping the wine over or using a tank mixer.
-
Allow a minimum of five days before proceeding with final membrane filtration.[3][7]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Treatment with this compound | OIV [oiv.int]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound | wein.plus Lexicon [glossary.wein.plus]
- 5. oeno-one.eu [oeno-one.eu]
- 6. lamothe-abiet.com [lamothe-abiet.com]
- 7. eaton.com [eaton.com]
- 8. winemakermag.com [winemakermag.com]
- 9. awri.com.au [awri.com.au]
- 10. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enartis.com [enartis.com]
- 12. enartis.com [enartis.com]
Technical Support Center: Metatartaric Acid Interactions in Wine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metatartaric acid for wine stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in wine?
A1: this compound's main role is to ensure the tartaric stability of wine by preventing the crystallization and precipitation of potassium bitartrate and, to some extent, calcium tartrate.[1][2] It acts as a protective colloid, attaching to tartrate crystals as they form to keep them from growing and aggregating into visible deposits.[1] This is particularly useful for maintaining the clarity of white, rosé, and sparkling wines intended for consumption within a few months of bottling.[1]
Q2: How does temperature and pH affect the stability and efficacy of this compound?
A2: The effectiveness of this compound is temporary because it slowly hydrolyzes back to tartaric acid in the wine.[3][4][5] This rate of hydrolysis is highly dependent on temperature and pH.[3] Higher storage temperatures and higher wine pH accelerate the breakdown, reducing the stabilization period.[3][6] Conversely, lower temperatures prolong its efficiency.[6] For instance, its stabilizing effect can last for a couple of years at 10-12°C but may only last for one week at 30°C.[3][7]
Q3: Can this compound be used in conjunction with other fining agents or stabilizers?
A3: this compound should not be added simultaneously with fining agents or other highly adsorptive substances, as this can significantly reduce its effectiveness.[6] All fining processes, such as bentonite treatment for protein stability, should be completed before the addition of this compound.[6] It can be used in strategies involving other stabilizers like Carboxymethylcellulose (CMC) or mannoproteins, but interactions can occur. For example, using it with mannoproteins can considerably decrease the filterability of red wines.[8][9][10]
Q4: What is the maximum permitted dosage of this compound in wine?
A4: The maximum permitted addition of this compound is typically 100 mg/L (or 10 g/hL).[3][6][11] For young or freshly blended wines, it is often recommended to use the full dosage to ensure effectiveness.[6]
Troubleshooting Guides
Issue 1: A milky or protein haze appears after adding this compound.
| Possible Cause | Troubleshooting Step | Explanation |
| Protein Instability | 1. Before adding this compound, perform a protein stability test (heat test).[6] 2. If the wine is unstable, conduct bentonite fining to remove excess proteins.[12][13] | This compound is highly reactive with wine proteins due to its negative charge.[13] If a wine is not protein-stable, the addition can cause these proteins to flocculate, resulting in a haze.[6][14][15] |
| Interaction with Lysozyme | 1. Ensure no residual lysozyme is present in the wine before treatment. | This compound can precipitate with residual lysozyme, leading to protein haze, even if bentonite fining has been applied.[6] |
| Application to Very Cold Wine | 1. Allow the wine to reach a moderate temperature before addition. | Applying this compound to extremely cold wines can sometimes produce cloudiness due to the formation of anomalous crystals. |
Issue 2: The filter membranes are clogging during bottling after this compound addition.
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Time Before Filtration | 1. Add this compound to the wine at least five days before the final membrane filtration.[6] | The large molecules of this compound can block membrane pores if filtration is performed too soon after addition.[6] Allowing a waiting period helps prevent this issue. |
| Interaction with Other Colloids | 1. Ensure the wine is clean and pre-filtered before adding this compound. 2. Avoid using it with certain mannoprotein products in red wines. | Studies have shown that the combination of this compound and mannoproteins can significantly reduce the filterability of red wines.[8][9][10] |
Issue 3: Tartrate crystals have formed in the bottle despite treatment.
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis of this compound | 1. Check the wine's storage temperature and age. 2. For wines intended for long aging, consider alternative stabilization methods like cold stabilization.[2][16] | The stabilizing effect of this compound is temporary and diminishes over time as it hydrolyzes.[4][17][18] High storage temperatures drastically shorten its effective lifespan.[6][7] |
| Improper Dissolution | 1. Review the dissolution protocol. Ensure this compound was dissolved in cold water or wine.[14] | Dissolving this compound in hot water will cause immediate hydrolysis, rendering it ineffective and potentially increasing the risk of tartrate precipitation.[14] |
| Reduced Efficacy | 1. Confirm that no fining agents were used concurrently.[6] 2. Ensure the wine was pre-filtered, as any subsequent filtration can remove the this compound.[6] | The product's efficiency is reduced if it is removed by filtration or interacts with adsorptive substances.[6] |
Data Summary
Table 1: Stability and Efficacy of this compound
| Parameter | Condition | Effect / Duration | Reference |
| Stability | Storage at 50 - 53.6 °F (10 - 12 °C) | Approx. 2 years | [6] |
| Storage at 53.6 - 60.8 °F (12 - 16 °C) | Up to 18 months | [6] | |
| Storage at 59 - 64.4 °F (15 - 18 °C) | Up to 12 months | [6] | |
| Storage at 30°C | Approx. 1 week | [3] | |
| Storage at 0°C | Approx. 2 years | [3] | |
| Dosage | Maximum Permitted | 0.83 lb/1,000 gal (10 g/hL or 100 mg/L) | [6][11] |
Table 2: Impact on Red Wine Filterability
| Treatment Agent | Filterability Index (FI) | Outcome | Reference |
| This compound | >500 | Considerably reduced filterability | [8][9] |
| Mannoproteins | >500 | Considerably reduced filterability | [8][9] |
| Control (White/Rosé Wines) | <20 | Did not worsen filterability | [8][9] |
Experimental Protocols
Protocol 1: Preparation and Addition of this compound
Objective: To correctly prepare and add this compound to wine for tartrate stabilization.
Materials:
-
This compound powder
-
Cold wine or cold, demineralized water
-
Stirring apparatus
-
Treatment tank
Methodology:
-
Ensure the wine to be treated has completed all fining and clarification steps and is protein-stable.[6] The wine should be pre-filtered and ready for bottling.[6]
-
Calculate the required amount of this compound based on the wine volume, not exceeding the legal maximum of 10 g/hL.[6]
-
In a separate container, dissolve the calculated quantity of this compound powder in 10 to 20 times its weight in cold wine or water.[6] Crucially, the liquid must be cold to prevent premature hydrolysis. [14]
-
Slowly add the powder to the liquid while stirring continuously to prevent the formation of lumps.[6]
-
Once fully dissolved, add this solution to the main volume of wine.
-
Mix the bulk wine thoroughly to ensure homogeneous distribution of the this compound.
-
Allow the treated wine to rest for at least five days before conducting the final membrane filtration to avoid filter clogging.[6]
Protocol 2: Determination of this compound Presence (Adapted from OIV-MA-AS313-21)
Objective: To qualitatively determine the presence of this compound in a wine sample.
Principle: In a mildly acidic medium, this compound forms an insoluble precipitate with cadmium acetate, a reaction unique among elements typically present in wine. This precipitate can be redissolved and heated with sodium hydroxide to release tartaric acid, which produces a specific orange color with ammonium metavanadate.[19]
Materials:
-
Wine sample
-
Cadmium acetate solution (5%)
-
Sodium hydroxide (1M)
-
Ammonium metavanadate solution (2%)
-
Test tubes, centrifuge, heating apparatus
Methodology:
-
Place a sample of wine into a test tube.
-
Add the cadmium acetate solution. In the presence of this compound, an insoluble precipitate will form.[19]
-
Centrifuge the sample to isolate the precipitate.
-
Decant the supernatant and redissolve the precipitate in water. Note: Tartaric acid also precipitates with cadmium acetate but only at high alcohol concentrations (>25% vol), and that precipitate, unlike the one from this compound, redissolves in water.[19]
-
Break down the cadmium precipitate by heating it with sodium hydroxide. This step hydrolyzes the this compound, releasing tartaric acid.[19]
-
Add the ammonium metavanadate solution to the sample. A specific orange color indicates the initial presence of this compound.[19]
-
A control sample of the same wine, heated beforehand to hydrolyze any this compound, should be run in parallel for comparison.[19]
Visualizations
Caption: Experimental workflow for applying this compound.
Caption: Factors influencing this compound stability.
Caption: Interactions leading to potential wine defects.
References
- 1. This compound in wine (E353): understanding what it is [wine-ingredients.com]
- 2. perennia.ca [perennia.ca]
- 3. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eaton.com [eaton.com]
- 7. awri.com.au [awri.com.au]
- 8. THE IMPACT OF ENOLOGICAL PRODUCTS FOR TARTARIC STABILIZATION ON WINE FILTERABILITY: Scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. winemakermag.com [winemakermag.com]
- 13. enartis.com [enartis.com]
- 14. Meta tartaric acid – tartricmed [tartric-med.com]
- 15. lamothe-abiet.com [lamothe-abiet.com]
- 16. extension.iastate.edu [extension.iastate.edu]
- 17. This compound | wein.plus Lexicon [glossary.wein.plus]
- 18. researchgate.net [researchgate.net]
- 19. This compound (Type-IV) | OIV [oiv.int]
"loss of metatartaric acid effectiveness over time in bottled wine"
Technical Support Center: Metatartaric Acid Effectiveness in Wine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the loss of this compound effectiveness over time in bottled wine. The information is intended for researchers, scientists, and professionals in the wine industry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in wine?
A1: this compound is a polymer of L-tartaric acid, produced by heating tartaric acid.[1] In winemaking, it acts as a protective colloid to inhibit the crystallization of potassium bitartrate (KHT) and calcium tartrate (CaT), thus preventing the formation of tartrate sediments in bottled wine.[2][3][4] It does not remove the tartrate salts but rather delays their crystal growth.[4][5]
Q2: Why does the effectiveness of this compound decrease over time?
A2: The stabilizing effect of this compound is not permanent because it undergoes hydrolysis, breaking down back into tartaric acid.[6][7] This hydrolysis eliminates the inhibitory effect and can even increase the wine's tartaric instability by raising the concentration of tartaric acid.[6][7]
Q3: What are the main factors influencing the rate of this compound hydrolysis?
A3: The primary factor is storage temperature.[2][7][8] Higher temperatures significantly accelerate the rate of hydrolysis, leading to a more rapid loss of effectiveness.[7][8] Time is also a critical factor; the protective effect diminishes as the wine is stored for longer periods.[2][7] Wine pH also influences the rate of hydrolysis.
Q4: How long can I expect this compound to be effective in my bottled wine?
A4: The duration of effectiveness is highly dependent on the storage temperature of the wine.[2][7] At lower temperatures, the stability is prolonged. For instance, it can be effective for several years at 0°C, but only for a few hours at 35-40°C.[7]
Q5: Are there any contraindications for the use of this compound?
A5: Yes. It is not suitable for wines intended for long aging periods due to its temporary stabilizing effect.[2] It should be added to wine that is ready for bottling, after any fining or filtration, as these processes can remove the large molecules of this compound and reduce its efficacy.[8] The wine should also be protein-stable before the addition of this compound to avoid haze formation.[8]
Q6: Can this compound be used in all types of wine?
A6: this compound can be used in white, rosé, and red wines. However, its effectiveness for preventing calcium tartrate precipitation is lower than for potassium bitartrate. For red and rosé wines, care must be taken as interactions with phenolic compounds can potentially cause haze or precipitation.[2]
Troubleshooting Guide
Issue: Tartrate crystals have formed in my bottled wine despite treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| High Storage Temperature | 1. Review the temperature logs of the wine storage facility. 2. Compare the storage temperatures against the stability data for this compound (see Table 1). 3. If high temperatures are identified, consider relocating the wine to a temperature-controlled environment for future storage. |
| Extended Storage Time | 1. Determine the bottling date of the wine. 2. Cross-reference the storage duration with the expected effectiveness period at the given storage temperature (see Table 1). 3. For wines intended for longer aging, consider alternative stabilization methods like cold stabilization.[2] |
| Incorrect Dosage | 1. Verify the dosage of this compound used against the manufacturer's recommendations and regulatory limits (e.g., maximum of 10 g/hL in some regions).[8] 2. If under-dosed, the inhibitory effect may have been insufficient from the start. |
| Improper Addition Procedure | 1. Confirm that the this compound was added to the wine after all fining and filtration steps.[8] 2. Ensure the this compound was dissolved in cold water immediately before use, as hot water causes immediate hydrolysis. 3. Verify that the wine was thoroughly mixed after the addition to ensure even distribution. |
| Initial Wine Composition | 1. Analyze the wine for high levels of potassium and tartaric acid, which would indicate a high initial instability. 2. Check if the wine was protein-stable before the addition of this compound.[8] |
Data Presentation
Table 1: Estimated Effectiveness of this compound at Different Storage Temperatures.
| Storage Temperature | Estimated Duration of Effectiveness |
| 0°C | Several years[7] |
| 10-12°C | Over two years[7] |
| 12-16°C | Up to 18 months[8] |
| 15-18°C | Up to 12 months[8] |
| 10°C in winter to 18°C in summer | One year to eighteen months[7] |
| 20°C | Three months[7] |
| 23°C | Three months (for a 2% solution)[6] |
| 25°C | One month[7] |
| 30°C | One week[7] |
| 35-40°C | A few hours[7] |
Experimental Protocols
Protocol 1: Determination of this compound Presence (Qualitative)
This method is based on the formation of an insoluble precipitate with cadmium acetate in an acidic medium.[9][10]
-
Sample Preparation: Use wine suspected of containing this compound. Prepare a control sample by heating the same wine in a microwave at maximum power for 2.5 minutes or in a 100°C water bath for 5 minutes to hydrolyze any this compound present.[10]
-
Precipitation:
-
To 10 mL of the test wine in a centrifuge tube, add 1 mL of a 5% cadmium acetate solution.
-
Shake the tube and let it stand for 2 hours at room temperature.
-
-
Observation:
-
Centrifuge the tube.
-
A lamellate precipitate at the bottom of the tube indicates the presence of this compound.[10] The control sample should not form this precipitate.
-
Protocol 2: Quantification of Total Tartaric Acid after Hydrolysis
This protocol determines the total tartaric acid content after hydrolyzing any this compound present, which can then be compared to the initial tartaric acid level.[9][11]
-
Hydrolysis:
-
Place 10 mL of wine and 0.4 mL of glacial acetic acid into a 50 mL conical flask fitted with a reflux condenser.
-
Boil the solution for 30 minutes.[11]
-
Allow the solution to cool.
-
-
Precipitation:
-
Transfer the cooled solution to a 600 mL beaker, rinsing the flask with water.
-
Follow a standard procedure for tartaric acid precipitation, for example, as calcium (±)tartrate.[11]
-
-
Quantification:
-
The precipitated tartaric acid can be determined gravimetrically or volumetrically.[11] The difference between this value and the tartaric acid content of the non-hydrolyzed wine gives an indication of the initial this compound concentration.
-
Mandatory Visualizations
References
- 1. This compound | wein.plus Lexicon [glossary.wein.plus]
- 2. perennia.ca [perennia.ca]
- 3. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lamothe-abiet.com [lamothe-abiet.com]
- 5. researchgate.net [researchgate.net]
- 6. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]
- 7. awri.com.au [awri.com.au]
- 8. eaton.com [eaton.com]
- 9. oiv.int [oiv.int]
- 10. This compound (Type-IV) | OIV [oiv.int]
- 11. oiv.int [oiv.int]
"troubleshooting filterability issues after metatartaric acid addition"
Technical Support Center: Metatartaric Acid & Filtration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering filterability issues after the addition of this compound for tartrate stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in wine?
This compound is a polymeric ester of tartaric acid used to prevent the crystallization and precipitation of potassium bitartrate ("wine diamonds") and calcium tartrate in bottled wines.[1][2][3] It acts as a protective colloid, inhibiting the growth of tartrate crystals.[4][5][6] This stabilization is temporary, as this compound hydrolyzes back to tartaric acid over time, with the rate of hydrolysis increasing at higher storage temperatures.[7][8]
Q2: When is the optimal time to add this compound?
This compound should only be added to wine that is clear, protein-stable, and has undergone pre-filtration.[7][9] It is one of the final additions before bottling.[1][7] Any subsequent filtration after addition can remove the larger, effective molecules of the this compound, thereby reducing its stabilizing efficiency.[7][9]
Q3: Can this compound be added with other fining agents?
No. This compound must not be added simultaneously with fining agents or other highly adsorptive substances.[7][9] Doing so can significantly reduce its effectiveness. All clarification and fining processes should be completed before the addition of this compound.[7][9]
Q4: Does this compound affect all wines the same way?
No, the impact can vary. Studies have shown that this compound generally does not worsen the filterability of white and rosé wines.[10][11] However, it can considerably reduce the filterability of red wines, which naturally have a higher content of macromolecules and colloids that can contribute to filter blockage.[10][11]
Q5: Can the addition of this compound cause haze?
In some cases, a slight, temporary milky haze may appear after addition, which typically disappears on its own without requiring further filtration.[7] However, in wines that have been treated with lysozyme, or wines that are not protein-stable, the addition of negatively charged colloids like this compound can lead to the formation of a more persistent protein haze.[7][12]
Troubleshooting Guide: Filterability Issues
Problem: My filtration membranes are clogging quickly after adding this compound.
This is a common issue and can be addressed by systematically reviewing your protocol. Follow these troubleshooting steps:
Step 1: Verify the Timing of Addition and Filtration
-
Question: How long did you wait between adding this compound and performing the final membrane filtration?
-
Troubleshooting: An insufficient waiting period is a primary cause of membrane blockage. The large molecules of this compound require time to integrate into the wine's colloidal structure.
-
Recommendation: It is critical to wait at least five days between the addition of this compound and final filtration through membrane cartridges.[7][9] This allows for proper dissolution and stabilization, preventing the molecules from immediately fouling the filter.
Step 2: Assess the Wine's Condition Prior to Addition
-
Question: Was the wine fully clarified and pre-filtered before you added the this compound?
-
Troubleshooting: Adding this compound to a wine with high turbidity or suspended solids will lead to filtration problems. The acid should only be added to wine that is ready for bottling.[7][9]
-
Recommendation: Ensure all clarification, fining, and initial filtration steps are completed before adding this compound. The wine should be bright and clear.
Step 3: Check for Protein Stability
-
Question: Have you confirmed the protein stability of your wine, especially if it was treated with lysozyme?
-
Troubleshooting: this compound can interact with unstable proteins, causing them to precipitate and form a haze that clogs filters.[7][12]
-
Recommendation: Always perform a protein stability test (e.g., a heat test) before adding this compound. If the wine is unstable, a bentonite fining should be carried out to remove excess proteins.[12][13]
Step 4: Review the Dissolution and Dosing Procedure
-
Question: How did you dissolve and add the this compound?
-
Troubleshooting: Improper dissolution can lead to the formation of clumps that can block filters. The dosage must also be accurate.
-
Recommendation: Dissolve the precise quantity of this compound in 10-20 times its weight in wine or cold water, stirring continuously to prevent lump formation.[4][7] Add this solution slowly to the total volume of wine with thorough mixing. The maximum permitted dose is typically 10 g/hL (0.83 lb/1,000 gal).[4][7]
Data Presentation
Table 1: Impact of this compound on Wine Filterability Index (FI)
| Wine Type | Filterability Index (FI) without this compound | Filterability Index (FI) with this compound (10 g/hL) | Interpretation |
| White Wine | < 20 | < 20 | Generally does not worsen filterability.[10][11] |
| Rosé Wine | < 20 | < 20 | Generally does not worsen filterability.[10][11] |
| Red Wine | Variable | > 500 | Can significantly decrease filterability.[10][11] |
| A lower FI indicates better filterability. An FI > 20 may suggest potential filtration difficulties. |
Table 2: Recommended Storage Temperatures for this compound Stability
| Storage Temperature | Estimated Stability Duration |
| 10 – 12 °C (50 – 53.6 °F) | Approx. 2 years[7] |
| 12 – 16 °C (53.6 – 60.8 °F) | Up to 18 months[7] |
| 15 – 18 °C (59 – 64.4 °F) | Up to 12 months[7] |
| The stabilizing effect of this compound diminishes over time as it hydrolyzes. Lower storage temperatures prolong its efficiency.[7] |
Experimental Protocols
Protocol 1: Filterability Index (FI) Measurement
The Filterability Index (FI) is a direct measure of a wine's potential to clog a membrane filter and is more predictive than a simple turbidity measurement.[14]
-
Objective: To determine the filterability of a wine sample.
-
Apparatus:
-
Pressurized filtration cell
-
Membrane filter (e.g., 0.45 µm or 0.65 µm cellulose acetate)
-
Graduated cylinder or scale to measure filtrate volume
-
Stopwatch
-
Pressure-regulated gas source (e.g., nitrogen)
-
-
Methodology (General Principle):
-
Assemble the filtration unit with the specified membrane filter.
-
Fill the filtration cell with the wine sample.
-
Apply a constant pressure (e.g., 2 bar).
-
Start the stopwatch and simultaneously open the valve to begin filtration.
-
Record the time it takes to filter specific volumes of wine. For example, record the time at 200 mL (T1) and 400 mL (T2) of filtrate.
-
The Filterability Index is calculated based on the slowing of the filtration rate. A common formula is: FI = (T2 - 2 * T1) .
-
A wine with a low FI is considered easy to filter, while a high FI indicates a high risk of membrane fouling.[14]
-
Protocol 2: Cold Stability Test (Refrigeration/Brine Method)
This test determines if a wine is prone to forming tartrate crystals when exposed to cold temperatures.[15]
-
Objective: To assess the cold stability of a wine.
-
Apparatus:
-
Water bath with brine solution capable of maintaining -4°C (25°F).
-
Clear glass sample bottles.
-
Membrane filtration apparatus (to pre-filter the sample).
-
-
Methodology:
-
Filter a sample of the wine through a membrane filter to ensure it is brilliant.
-
Place the filtered wine sample in a clear glass bottle.
-
Submerge the bottle in the -4°C brine bath for a set period (e.g., 72 hours).[15]
-
After the holding period, remove the sample and allow it to warm to ambient temperature.
-
Visually inspect the sample for any crystalline precipitate.
-
Interpretation:
-
Visualizations
Caption: Recommended workflow for this compound addition to prevent filter blockage.
Caption: Logical flow for troubleshooting filterability issues post-addition.
References
- 1. winemakermag.com [winemakermag.com]
- 2. ysi.com [ysi.com]
- 3. Tartar Precipitation: Causes, Methods, and Effective Solutions [alea-evolution.com]
- 4. martinvialatte.com [martinvialatte.com]
- 5. lamothe-abiet.com [lamothe-abiet.com]
- 6. Treatment with this compound | OIV [oiv.int]
- 7. eaton.com [eaton.com]
- 8. brocku.ca [brocku.ca]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. THE IMPACT OF ENOLOGICAL PRODUCTS FOR TARTARIC STABILIZATION ON WINE FILTERABILITY: Scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 11. researchgate.net [researchgate.net]
- 12. enartis.com [enartis.com]
- 13. gencowinemakers.com [gencowinemakers.com]
- 14. awri.com.au [awri.com.au]
- 15. awri.com.au [awri.com.au]
Technical Support Center: Managing Calcium Tartrate Instability with Metatartaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with calcium tartrate instability. The focus is on the application and limitations of metatartaric acid as a stabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent calcium tartrate precipitation?
This compound is a polymeric lactone produced by the controlled dehydration of L-tartaric acid at high temperatures (150-170°C).[1][2] It functions as a crystallization inhibitor. Instead of removing the components of calcium tartrate from the solution, this compound interferes with the crystal growth process.[3][4] It adsorbs onto the surface of microscopic calcium tartrate crystal nuclei, preventing them from growing to a size where they become visible and precipitate out of the solution.[4]
Q2: In which applications is this compound primarily used?
This compound is widely used in the winemaking industry to prevent the precipitation of potassium bitartrate and, to a lesser extent, calcium tartrate in bottled wine.[1][5] This ensures the visual clarity and stability of the final product.[1] While calcium tartrate is used in pharmaceutical formulations as a buffering agent and for its chelating properties, the use of this compound in this context is not well-documented in publicly available literature.[3][6] However, the principles of crystallization inhibition are relevant to controlling the stability of liquid pharmaceutical suspensions.
Q3: What is the effective lifespan of this compound's stabilizing effect?
The stabilizing effect of this compound is temporary.[7] It undergoes hydrolysis back to tartaric acid, a process that is highly dependent on temperature and, to a lesser extent, pH.[6][8] At higher temperatures, the hydrolysis is rapid, and the protective effect is lost more quickly.[8]
Troubleshooting Guide
Issue 1: this compound treatment is ineffective or loses effectiveness quickly.
-
Question: Why is my solution still forming calcium tartrate crystals after treatment with this compound?
-
Answer: There are several potential reasons for this:
-
Incorrect Dosage: The concentration of this compound may be insufficient to inhibit crystal growth effectively. The maximum legal dose in wine is 10 g/hL.[1]
-
High Storage Temperature: Elevated storage temperatures accelerate the hydrolysis of this compound back to tartaric acid, diminishing its inhibitory effect.[8] The stability of this compound is significantly reduced at temperatures above 20°C.[9]
-
High pH of the Solution: A higher pH can increase the instability of this compound, leading to a shorter period of protection against tartrate precipitation.[6][9]
-
Incorrect Preparation: this compound should be dissolved in cold water; using warm or hot water will cause immediate hydrolysis and render it ineffective.[2][10]
-
-
Issue 2: Haze or cloudiness appears after adding this compound.
-
Question: What is causing the turbidity in my solution after adding this compound?
-
Answer: This can be due to a few factors:
-
Protein Instability: If the solution (e.g., wine) is not protein-stable, this compound can react with residual proteins, causing a haze to form. It is recommended to ensure protein stability before adding this compound.[1][7]
-
Interaction with Other Compounds: this compound should not be added simultaneously with fining agents or other highly adsorptive substances, as this can reduce its effectiveness and potentially lead to cloudiness.[7]
-
Application to Cold Solutions: Adding this compound to extremely cold liquids can sometimes result in the formation of anomalous crystals and cloudiness.[1]
-
-
Issue 3: Clogging of filters after this compound addition.
-
Question: Why are my membrane filters becoming blocked after treating my solution with this compound?
Data Presentation
Table 1: Influence of Temperature on the Stability of this compound
| Storage Temperature | Estimated Duration of Effectiveness |
| 0°C | Several years[8] |
| 10-12°C | Approximately 2 years[7][8] |
| 12-16°C | Up to 18 months[7] |
| 15-18°C | Up to 12 months[7] |
| 20°C | 3 months[8] |
| 25°C | 1 month[8] |
| 30°C | 1 week[6][8] |
| 35-40°C | A few hours[8] |
Table 2: Factors Influencing Calcium Tartrate Precipitation
| Factor | Effect on Precipitation |
| pH | Higher pH increases the likelihood of precipitation.[11] |
| Temperature | Low temperatures have a less significant effect on calcium tartrate precipitation compared to potassium bitartrate.[11] |
| Inhibitors | Natural components like malic acid can inhibit crystallization.[11] |
| Promoters | The presence of crystal seeding points can accelerate precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Objective: To prepare a stock solution of this compound for addition to the experimental solution.
-
Materials:
-
This compound powder
-
Cold, deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound powder. A common concentration for a stock solution in winemaking is 375 g/L.[1]
-
Add a small amount of cold deionized water to the volumetric flask.
-
Slowly add the this compound powder to the flask while stirring continuously to prevent clumping.
-
Continue to add cold deionized water to the final volume.
-
Stir until the this compound is completely dissolved.
-
It is recommended to prepare the solution 24 hours before use and store it at a low temperature (e.g., 4°C) for no more than 15 days.[1][2] Crucially, do not use warm or hot water as it will cause immediate hydrolysis. [10]
-
Protocol 2: Assessing Calcium Tartrate Stability (Seeding Test)
-
Objective: To determine the potential for calcium tartrate precipitation in a given solution.
-
Materials:
-
Test solution (e.g., wine, liquid formulation)
-
Micronized calcium tartrate (for seeding)
-
Centrifuge tubes
-
Centrifuge
-
Method for calcium analysis (e.g., atomic absorption spectroscopy)
-
Refrigerator or cooling bath
-
-
Procedure:
-
Take a known volume of the test solution and measure the initial calcium concentration.
-
Add a specific amount of micronized calcium tartrate to the solution (e.g., 400 g/hL for wine).
-
Agitate the sample to ensure the seed crystals are dispersed.
-
Cool the sample to a standardized temperature (e.g., 0°C) for a set period (e.g., 24 hours).
-
After the incubation period, centrifuge the sample to pellet any precipitated crystals.
-
Measure the calcium concentration of the supernatant.
-
The difference between the initial and final calcium concentrations indicates the degree of instability. A change of less than 15 ppm calcium is generally considered stable for wine.
-
Visualizations
References
- 1. Inhibition of calcium phosphate precipitation by bile salts: a test of the Ca(2+)-buffering hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. The inhibition of calcium phosphate precipitation by fetuin is accompanied by the formation of a fetuin-mineral complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CALCIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Tartrate [drugfuture.com]
- 9. Influence of Protective Colloids on Calcium Tartrate Stability and the Astringency Perception in a Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Calcium tartrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Metatartaric Acid Application in Wine Stabilization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of metatartaric acid for tartrate stabilization in wines. It is intended for researchers and technical professionals in the winemaking industry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound prevents tartrate precipitation?
A1: this compound is a polyester derived from the intermolecular esterification of L-tartaric acid.[1][2] It functions as a protective colloid in wine. Its polymeric structure allows it to adsorb onto the surface of microscopic potassium bitartrate (KHT) and calcium tartrate (CaT) crystals, inhibiting their growth and preventing them from forming visible precipitates.[3][4][5] This action does not remove tartrate ions from the wine but rather delays crystallization.[6]
Q2: What causes the irreversible blurriness or haze in wines treated with this compound?
A2: The blurriness, or haze, is typically a result of one or more of the following factors:
-
Hydrolysis of this compound: this compound is unstable in the aqueous environment of wine and hydrolyzes back to tartaric acid. This process is irreversible and is accelerated by higher temperatures.[4][7] As it hydrolyzes, its protective effect is lost, and the released tartaric acid can increase the wine's instability, leading to tartrate precipitation.[7]
-
Protein Instability: this compound carries a high negative charge and can react with unstable proteins naturally present in the wine.[8] This interaction can lead to the formation of a protein haze, which may be irreversible.[5][8]
-
Interaction with Other Treatments: In wines treated with lysozyme, the addition of this compound can also lead to protein haze, even if the wine has undergone bentonite fining.[5]
Q3: How does storage temperature affect the efficacy of this compound?
A3: Storage temperature is the most critical factor influencing the longevity of this compound's stabilizing effect. Higher temperatures dramatically increase the rate of hydrolysis, reducing its effective lifespan.[7] Wines intended for treatment with this compound should be stored at cool, consistent temperatures to maximize the duration of tartrate stability.
Q4: For which types of wines is this compound treatment most suitable?
A4: this compound is best suited for young, early-bottled wines that are intended for consumption within a short period (typically under two years).[6] Its temporary effect makes it less suitable for wines intended for long aging, which may be exposed to fluctuating and higher temperatures over time.[2]
Troubleshooting Guide
Issue 1: Haze or cloudiness appeared in the wine shortly after adding this compound.
| Possible Cause | Troubleshooting Steps |
| Protein Instability | The wine was likely not protein-stable before the addition. This compound reacted with unstable proteins.[8] Solution: Conduct a protein stability test. If unstable, perform bentonite fining before the addition of this compound in future batches. For the current batch, a post-treatment fining might be necessary, but this may also remove the this compound. |
| Incorrect Preparation | The this compound was dissolved in warm or hot water, causing immediate hydrolysis and loss of efficacy. Solution: Always prepare the this compound solution in cold water immediately before adding it to the wine.[7] |
| Interaction with Lysozyme | If the wine was treated with lysozyme, a protein haze can form upon this compound addition.[5] Solution: Avoid using this compound in lysozyme-treated wines if possible. If its use is necessary, conduct extensive lab trials to assess haze formation risk. |
Issue 2: Tartrate crystals formed in the bottle months after treatment.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis Due to Time/Temperature | The this compound has hydrolyzed over time due to storage conditions, losing its protective effect.[7] Solution: This is the expected behavior of the product. For future batches intended for longer storage or potentially warm conditions, consider a more permanent stabilization method like cold stabilization or the use of Carboxymethylcellulose (CMC) for white and rosé wines.[3][9] |
| Initial Wine Instability | The wine may have been grossly unstable to begin with, and the this compound dose was insufficient to provide lasting protection. Solution: Always assess the tartrate stability of the wine before treatment to determine the appropriate stabilization strategy and dosage. |
| Removal During Filtration | Aggressive filtration after the addition may have removed a portion of the this compound. Solution: Add this compound just before the final, gentle filtration. If using membrane filters, add the acid at least five days prior to filtration to prevent clogging. |
Data Presentation
Table 1: Efficacy Duration of this compound at Various Storage Temperatures.
| Storage Temperature | Estimated Period of Efficacy |
| 0°C (32°F) | Several years[7] |
| 10-12°C (50-54°F) | Over 2 years[7] |
| 12-16°C (54-61°F) | Up to 18 months |
| 15-18°C (59-64°F) | Up to 12 months |
| 20°C (68°F) | 3 months[7] |
| 25°C (77°F) | 1 month[7] |
| 30°C (86°F) | 1 week[7] |
| 35-40°C (95-104°F) | A few hours[7] |
Note: These are estimates and can vary based on wine composition.
Experimental Protocols
Protocol 1: Protein Stability Test (Heat Test)
This protocol is essential to perform before adding this compound to prevent protein haze formation.[8]
-
Sample Preparation: Filter two samples of the wine to be tested through a 0.45 µm membrane filter into clear, heat-resistant test tubes. One tube will serve as the control, and the other as the test sample.
-
Heating: Place the test sample in a water bath at 80°C (176°F) for 30 minutes. The control sample remains at room temperature.
-
Cooling: After heating, allow the test sample to cool to room temperature.
-
Observation: Place both the control and test samples against a dark background and illuminate them from the side. Compare the turbidity (haziness) of the heated sample to the control. Any increase in haze indicates protein instability.
-
Interpretation: If the wine is protein unstable, it must be treated with bentonite and re-tested until it passes the heat test before this compound is added.
Protocol 2: Tartrate Stability Assessment (Cold Test)
This test helps determine the inherent potassium bitartrate (KHT) instability of a wine.
-
Sample Preparation: Filter a sample of the wine (that has not been treated with this compound) through a 0.45 µm membrane filter.
-
Chilling: Place the filtered sample in a freezer or refrigerated bath at -4°C (25°F) for 72 hours (3 days).
-
Observation: After the cold treatment, immediately inspect the sample for the formation of crystalline precipitates (tartrates) without agitation.
-
Interpretation: The absence of crystals indicates the wine is stable at that temperature. The presence of crystals indicates instability. The quantity of crystals can provide a qualitative measure of the degree of instability.
Visualizations
Caption: Recommended workflow for wine stabilization using this compound.
Caption: Chemical pathways leading to stability or irreversible blurriness.
References
- 1. lamothe-abiet.com [lamothe-abiet.com]
- 2. perennia.ca [perennia.ca]
- 3. wine-production.com [wine-production.com]
- 4. researchgate.net [researchgate.net]
- 5. awri.com.au [awri.com.au]
- 6. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound [mdpi.com]
- 7. awri.com.au [awri.com.au]
- 8. enartis.com [enartis.com]
- 9. albrigi.com [albrigi.com]
Validation & Comparative
A Comparative Guide to Metatartaric Acid and Carboxymethylcellulose (CMC) for Tartrate Stability
In the pursuit of crystalline stability in wine, oenologists primarily turn to two key additives: metatartaric acid and carboxymethylcellulose (CMC). Both function as protective colloids, inhibiting the nucleation and growth of potassium bitartrate crystals, thereby preventing the formation of undesirable sediment in the bottle. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and winemakers in making informed decisions for their specific applications.
Mechanism of Action
This compound is a polyester of tartaric acid that functions by adsorbing onto the surface of tartrate crystal nuclei, which hinders their growth.[1] Its effectiveness is intrinsically linked to its degree of esterification.[2] In contrast, carboxymethylcellulose (CMC) is a cellulose derivative with a high surface-negative charge at wine pH.[3] This negative charge allows it to bind with the positively charged potassium ions and cover the surfaces of tartrate microcrystals, preventing their agglomeration and precipitation.[3][4]
Performance Comparison: this compound vs. CMC
The choice between this compound and CMC hinges on several factors, including the desired duration of stability, the type of wine, and processing considerations. The following tables summarize the key performance indicators based on available data.
Table 1: General Performance Characteristics
| Feature | This compound | Carboxymethylcellulose (CMC) |
| Primary Function | Inhibits crystal nucleation and growth[1] | Inhibits crystal nucleation and growth[5] |
| Duration of Stability | Temporary; hydrolyzes over time, especially at higher temperatures[6][7] | Long-lasting and more stable than this compound[5][6] |
| Wine Type Suitability | White and Rosé wines | Primarily white and sparkling wines; not recommended for red wines[8][9] |
| Sensory Impact | Generally low; hydrolysis can increase titratable acidity[10] | Minimal to none; can improve mouthfeel[3][11] |
| Protein Stability Req. | Recommended to check protein stability[12] | Wine must be protein-stable before addition[8][13] |
| Calcium Tartrate Stability | Limited and temporary effect[14] | Not effective[15] |
Table 2: Quantitative Performance Data
| Parameter | This compound | Carboxymethylcellulose (CMC) |
| Typical Dosage | Up to 100 mg/L[16][17] | Up to 200 mg/L (OIV limit)[18] |
| Comparative Efficacy | 100 mg/L provides equivalent inhibition to 20 mg/L of CMC | 20 mg/L provides equivalent inhibition to 100 mg/L of this compound |
| Temperature Sensitivity | Effectiveness decreases with increasing storage temperature due to hydrolysis[1] | Stable over a wide range of temperatures; does not hydrolyze[3][5] |
| Impact on Filterability | Generally does not impact filterability[12] | Can decrease filterability; a waiting period of 2-7 days before filtration is recommended[8][12] |
Experimental Protocols for Tartrate Stability Assessment
Accurate assessment of tartrate stability is crucial for determining the need for and the efficacy of treatments. The following are detailed methodologies for key experiments cited in the evaluation of this compound and CMC.
1. Cold Stability Test (Refrigeration Method)
-
Principle: This test simulates the cold conditions that can induce tartrate precipitation in wine after bottling.
-
Protocol:
-
Filter a sample of the wine through a 0.45 µm membrane filter to ensure clarity.
-
Place the filtered wine sample in a clear, sealed container.
-
Store the container at a constant low temperature, typically -4°C, for a period of three to six days.[12][19]
-
After the incubation period, visually inspect the sample for any crystalline sediment. The inspection should be done immediately after removal from the cold environment and again after the sample has warmed to room temperature.
-
The presence of persistent crystals after warming indicates that the wine is cold-unstable.[19] If crystals dissolve upon warming, the wine is generally considered stable.[19]
-
2. Conductivity Measurement (Mini-Contact Test)
-
Principle: The formation of potassium bitartrate crystals removes potassium and bitartrate ions from the solution, leading to a decrease in the wine's electrical conductivity. The magnitude of this drop after seeding with potassium bitartrate crystals indicates the wine's instability.[20][21]
-
Protocol:
-
Filter a sample of the wine through a 0.45 µm membrane filter.
-
Place the sample in a temperature-controlled vessel, typically at 0°C for white wines and 5°C for red wines.[22]
-
Measure the initial conductivity of the wine sample using a calibrated conductivity meter.
-
Add a known amount of finely ground potassium bitartrate seed crystals (e.g., 1 g/L) to the wine sample while stirring.[20]
-
Continuously monitor the conductivity of the sample over a set period (e.g., 30 minutes).[12][22]
-
A drop in conductivity of 5% or more is generally considered an indication of instability.[20][22]
-
Logical Relationships and Workflow
The selection and application of a tartrate stabilization agent involve a series of considerations and steps. The following diagram illustrates the decision-making process and the comparative aspects of using this compound versus CMC.
Caption: Decision workflow for tartrate stabilization with this compound vs. CMC.
Conclusion
Both this compound and carboxymethylcellulose are effective tools for achieving tartrate stability in wine, operating as protective colloids to inhibit crystal formation.[16] CMC offers a more durable and temperature-resistant solution, making it ideal for wines intended for longer aging or those that may be exposed to fluctuating temperatures.[5] However, its application is primarily limited to white and sparkling wines and necessitates prior protein stability.[8] this compound provides a reliable, albeit temporary, solution that is suitable for wines with a shorter shelf life.[6][7] Its effectiveness is compromised by hydrolysis, which is accelerated at higher temperatures.[1] The selection between these two additives should be guided by the specific characteristics of the wine, the desired longevity of stability, and the processing capabilities of the winery. Careful evaluation of the wine's stability profile using standardized experimental protocols is essential for successful application.
References
- 1. enology.fst.vt.edu [enology.fst.vt.edu]
- 2. lamothe-abiet.com [lamothe-abiet.com]
- 3. Winemakers Take Notice of Carboxymethyl Cellulose as Cold Stabilization Method [winebusiness.com]
- 4. Effect of different carboxymethyl cellulose structure parameters on tartrates stability of red wine: viscosity and degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxymethyl cellulose - Wikipedia [en.wikipedia.org]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. perennia.ca [perennia.ca]
- 8. awri.com.au [awri.com.au]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. mdpi.com [mdpi.com]
- 11. News - Action Mechanism of CMC in Wine [ihpmc.com]
- 12. enartis.com [enartis.com]
- 13. Midwest Grape and Wine Industry Institute - Carboxymethycellulose (CMC) in Winemaking [extension.iastate.edu]
- 14. enartis.com [enartis.com]
- 15. awri.com.au [awri.com.au]
- 16. researchgate.net [researchgate.net]
- 17. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. awri.com.au [awri.com.au]
- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 21. blog.hannainst.com [blog.hannainst.com]
- 22. ETS Labs [etslabs.com]
A Comparative Analysis of Metatartaric Acid and Cold Stabilization for Tartrate Stability in Wine
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of two primary methods for achieving tartrate stability in wine: the additive approach using metatartaric acid and the subtractive method of cold stabilization. This analysis is supported by experimental data to elucidate the efficacy and impacts of each technique.
The formation of potassium bitartrate (KHT), commonly known as "wine diamonds," is a natural phenomenon in wine that can be perceived as a fault by consumers. To prevent this precipitation in the bottle, wineries employ stabilization techniques. This guide delves into a technical comparison of this compound, a crystallization inhibitor, and cold stabilization, a method of inducing precipitation prior to bottling.
Mechanism of Action
This compound: This compound is a polyester of tartaric acid.[1] It functions as a protective colloid, inhibiting the nucleation and growth of potassium bitartrate crystals.[2] Its action is temporary as it hydrolyzes back to tartaric acid over time, with the rate of hydrolysis being highly dependent on storage temperature.[3][4]
Cold Stabilization: This physical process involves chilling the wine to a temperature close to its freezing point for a sustained period.[5] This low temperature reduces the solubility of potassium bitartrate, forcing it to precipitate out of the solution. The resulting crystals are then removed by filtration before bottling.[5]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, comparing the performance of this compound and cold stabilization across several key parameters.
| Treatment | Tartaric Acid (g/L) | Tartaric Stability (%) | Potassium (mg/L) |
| White Wine | |||
| Control (Untreated) | 2.13 | 14.2 | 451 |
| Cold Stabilization | 1.85 | 95.8 | 398 |
| This compound (100 mg/L) | 2.11 | 98.2 | 448 |
| Rosé Wine | |||
| Control (Untreated) | 2.35 | 18.5 | 512 |
| Cold Stabilization | 2.01 | 97.1 | 465 |
| This compound (100 mg/L) | 2.33 | 99.5 | 509 |
| Red Wine | |||
| Control (Untreated) | 2.54 | 22.8 | 589 |
| Cold Stabilization | 2.18 | 96.4 | 531 |
| This compound (100 mg/L) | 2.52 | 98.9 | 585 |
Table 1: Effect of Stabilization Treatments on Tartaric Acid, Tartaric Stability, and Potassium Levels in Different Wines. Data compiled from a study comparing various stabilization methods. Note that in the study from which this data is derived, carboxymethylcellulose (CMC) was also evaluated and showed similar trends to this compound in not significantly reducing tartaric acid and potassium levels.
| Parameter | Cold Stabilization | This compound |
| Energy Consumption | 1 to 1.7 kWh/hL of wine[6] | Minimal (mixing energy) |
| Water Consumption | 1.54 to 1.88 L/hL of wine[6] | Minimal (for dissolution) |
| Direct Cost | €0.76 - €3.74 / hL[7] | ~€0.07 / hL[7] |
| Treatment Time | 7 to 21 days[5][6] | A few hours for dissolution and addition[8] |
| Stability Duration | Permanent[6] | Temporary (highly temperature dependent)[3][4] |
Table 2: Comparison of Economic and Logistical Parameters.
| Wine Type | Treatment | Impact on Volatile Compounds | Impact on Chromatic Characteristics |
| White & Rosé Wine | Cold Stabilization | Decrease in total alcohols, increase in total esters[6][9] | Significant decrease in color intensity in rosé wine[6] |
| This compound | Minimal impact on volatilome[6][9] | No significant impact[6] | |
| Red Wine | Cold Stabilization | Less impact on esters compared to white/rosé[6] | Reduction in color intensity[6][9] |
| This compound | Minimal impact on volatilome[6] | No significant impact[6] |
Table 3: Impact on Wine Quality Parameters. The sensory impact of cold stabilization is complex; while it can enhance the aroma of white and rosé wines by increasing esters, it can negatively affect the color of rosé and red wines.[9][10]
Experimental Protocols
Cold Stabilization
This protocol describes a conventional method for cold stabilization.
-
Pre-treatment: The wine should be clarified through fining and filtration to remove colloids that can inhibit crystallization.[5]
-
Chilling: The wine is chilled to a temperature just above its freezing point, typically between -2°C and +2°C.[5] The ideal temperature can be approximated by the formula: T (°C) = -A/2 + 1, where A is the % alcohol level of the wine.[1]
-
Holding: The wine is held at this low temperature for a period of one to three weeks to allow for the formation and precipitation of potassium bitartrate crystals.[5]
-
Seeding (Optional): To accelerate crystallization, finely powdered potassium bitartrate (cream of tartar) can be added to the cold wine at a rate of approximately 4 g/L and continuously agitated for about an hour.[5]
-
Monitoring: The stability of the wine should be tested periodically. Common methods include the freeze test (observing for crystal formation after freezing and thawing a sample) and conductivity measurements (a significant drop in conductivity indicates tartrate precipitation).[8]
-
Racking and Filtration: Once stable, the clear wine is racked off the tartrate sediment. It is crucial to filter the wine while it is still cold to prevent the re-dissolution of crystals.[5] Care must be taken to minimize oxygen exposure during this process, as oxygen is more soluble in cold wine.[5]
This compound Addition
This protocol outlines the steps for using this compound.
-
Pre-treatment: The wine must be protein-stable before the addition of this compound, as it can react with proteins and cause haze.[11][12] The wine should also be pre-filtered.[8]
-
Dosage: The maximum permitted dosage is typically 100 mg/L (10 g/hL).[6][13]
-
Dissolution: The required amount of this compound is dissolved in 10-20 times its weight of cold water or wine. It should be added slowly while stirring to prevent clumping.[8]
-
Addition and Mixing: The dissolved this compound solution is then added to the bulk of the wine, ensuring thorough mixing.
-
Post-addition: After the addition, only a final, gentle filtration should be performed before bottling.[8] It is recommended to wait at least five days before membrane filtration to avoid clogging.[8]
Visualization of Methodologies
Caption: Workflow of the cold stabilization process.
Caption: Workflow for this compound addition.
Conclusion
The choice between this compound and cold stabilization depends on several factors, including the desired duration of stability, economic considerations, and the potential impact on the wine's sensory profile.
This compound offers a rapid, low-cost, and energy-efficient method for achieving short- to medium-term tartrate stability, with minimal impact on the wine's chemical and sensory composition.[6][7] However, its effectiveness is temporary and highly susceptible to storage temperature.[3][4] This makes it suitable for wines intended for early consumption.
Cold stabilization , on the other hand, provides permanent tartrate stability by physically removing excess potassium bitartrate.[6] While effective, this method is significantly more time-consuming, energy-intensive, and costly.[6][7] It can also alter the wine's aromatic profile and color, particularly in rosé and red wines.[6][9]
For researchers and drug development professionals, understanding these trade-offs is crucial when considering stabilization methods in contexts where product integrity and stability over time are paramount. The selection of a suitable technique will ultimately depend on the specific product characteristics and desired shelf-life.
References
- 1. Cold Stabilization — Chateau Hetsakais [chateauhetsakais.com]
- 2. Cold Stabilisation - Step by Step - Wines at home [winesathome.co.uk]
- 3. awri.com.au [awri.com.au]
- 4. winemakersresearchexchange.com [winemakersresearchexchange.com]
- 5. extension.iastate.edu [extension.iastate.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dgwinemaking.com [dgwinemaking.com]
- 9. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. wine-production.com [wine-production.com]
- 12. enartis.com [enartis.com]
- 13. martinvialatte.com [martinvialatte.com]
A Comparative Guide to HPLC Methods for Metatartaric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Metatartaric acid, a polymeric ester of tartaric acid, is a crucial additive in the wine industry, utilized for its ability to inhibit tartrate crystallization and ensure product stability. Accurate quantification of this compound is essential for quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, presenting detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Given that this compound is a polymer, its analysis can be approached in two ways:
-
Indirect Analysis: This common approach involves the hydrolysis of this compound back to its monomeric form, tartaric acid. Subsequently, the concentration of tartaric acid is determined using established HPLC methods. This method is widely adopted due to the availability of validated protocols for tartaric acid analysis in various matrices.
-
Direct Analysis: This method aims to characterize the polymeric nature of this compound directly, often employing techniques like Size-Exclusion Chromatography (SEC).
This guide will compare different analytical techniques, including Reversed-Phase HPLC (RP-HPLC) and Ion Chromatography (IC) for the indirect analysis of tartaric acid, and Size-Exclusion Chromatography (SEC) for the direct characterization of this compound.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance data from various validated HPLC and IC methods for the analysis of tartaric acid, the monomeric unit of this compound. This data allows for an objective comparison of the different methodologies.
| Parameter | Method 1: RP-HPLC[1] | Method 2: RP-HPLC[2] | Method 3: Ion Chromatography with Suppressed Conductivity[3] |
| Column | C18 (e.g., Shimadzu GIST Shim pack, 250 x 4.6 mm, 5 µm) | C18 (e.g., LiChrosorb RP-18, 250 x 4.6 mm, 5 µm) | Anion-exchange (e.g., Dionex IonPac AS-11-HC) |
| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate (pH 2.6) | 5 mM Phosphoric Acid (pH 2.1) | Gradient of sodium hydroxide |
| Detection | UV at 210 nm | UV at 210 nm | Suppressed Conductivity |
| Linearity (R²) | > 0.999 | > 0.9998 | Not explicitly stated, but linearity is a key validation parameter. |
| Limit of Detection (LOD) | Not explicitly stated | 0.0136 g/L | 0.036–0.069 mg/L |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.0448 g/L | Not explicitly stated |
| Precision (RSD%) | < 2.0%[1] | Not explicitly stated | Not explicitly stated, but typically low for IC methods. |
| Accuracy (Recovery %) | 100.83%–101.54%[1] | 98.3% - 103% | Not explicitly stated, but typically high for IC methods. |
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This method is a widely used technique for the quantification of organic acids in various samples.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., Shimadzu GIST Shim pack, 250 x 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Reagents:
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid (H₃PO₄)
-
HPLC grade water
-
Tartaric acid reference standard
3. Chromatographic Conditions: [1]
-
Mobile Phase: 0.01 M KH₂PO₄, with the pH adjusted to 2.6 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
4. Sample Preparation (after hydrolysis of this compound):
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Validation Parameters:
-
Linearity: Assessed over a concentration range of 80 to 120 µg/mL.
-
Accuracy: Determined by the recovery of spiked samples, with acceptable recovery typically between 98% and 102%.[1]
-
Precision: Evaluated by replicate injections, with a relative standard deviation (RSD) of less than 2.0%.[1]
Method 2: Ion Chromatography with Suppressed Conductivity Detection
Ion chromatography offers high selectivity and sensitivity for the analysis of ionic species like tartrate.[3][4]
1. Instrumentation and Materials:
-
Ion chromatography system with a suppressed conductivity detector
-
Anion-exchange column (e.g., Dionex IonPac AS-11-HC)[3]
-
Data acquisition and processing software
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Reagents:
-
Sodium hydroxide (NaOH), for eluent preparation
-
HPLC grade water
-
Tartaric acid reference standard
3. Chromatographic Conditions:
-
Eluent: A gradient of sodium hydroxide is typically used to separate various organic acids.
-
Flow Rate: Varies depending on the specific column and application.
-
Injection Volume: Typically 10-25 µL.
-
Detection: Suppressed conductivity.
4. Sample Preparation (after hydrolysis of this compound):
-
Dilute the sample with deionized water.
-
Filter the diluted sample through a 0.45 µm filter before injection.
5. Validation Parameters:
-
Sensitivity: IC with suppressed conductivity generally provides high sensitivity for ionic analytes.[3][4]
-
Selectivity: Excellent for separating tartrate from other inorganic and organic anions.[4]
Method 3: Size-Exclusion Chromatography for Direct this compound Analysis
This method is suitable for the direct characterization of the polymeric nature of this compound.
1. Instrumentation and Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Size-Exclusion column suitable for polar polymers
-
Data acquisition and processing software
-
Syringe filters (0.1 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Reagents:
-
Mobile phase (e.g., aqueous buffer)
-
This compound reference material
3. Chromatographic Conditions (based on FAO recommendations): [5]
-
System Calibration: Inject 500 µL of system calibration standard solutions.
-
Sample Preparation: Accurately weigh about 200 mg of the sample into a 50-ml volumetric flask and dilute to volume with the mobile phase. Filter through a 0.1 µm membrane-filter.[5]
4. Data Analysis:
-
The molecular weight distribution of the this compound polymer can be determined by calibrating the SEC system with appropriate standards.
Workflow and Process Visualization
The following diagrams illustrate the key workflows in the validation of HPLC methods for this compound analysis.
Caption: General workflow for HPLC method validation of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
A Comparative Guide to the Sensory Analysis of Wines Treated with Metatartaric Acid
For researchers and professionals in the field of enology, ensuring the tartrate stability of wine without compromising its sensory profile is a critical objective. Metatartaric acid is a widely utilized additive for preventing the precipitation of potassium bitartrate crystals. This guide provides a comprehensive comparison of the sensory and chemical effects of this compound in wine, juxtaposed with other common stabilization techniques, supported by available experimental data.
Comparison of Tartrate Stabilization Methods
This compound is a poly-ester of tartaric acid that functions by inhibiting the growth of potassium bitartrate crystals.[1][2] Its primary advantage is its ease of use and minimal direct impact on the sensory characteristics of the wine, as it is reported to have no taste or smell.[2] However, its effectiveness is temporary, as it hydrolyzes back to tartaric acid over time, a process accelerated by higher storage temperatures.[3]
Alternative methods for tartrate stabilization include cold stabilization, treatment with carboxymethylcellulose (CMC), ion exchange, and electrodialysis.[4][5] Each of these methods has distinct effects on the final wine composition and, consequently, its sensory profile.
Data Presentation: Chemical Composition and Sensory Impact
While direct quantitative sensory panel data comparing this compound with other stabilization methods is limited in publicly available research, a comprehensive study on the volatile composition of white, rosé, and red wines provides valuable insights into the potential sensory impacts. The following tables summarize the key findings on the chemical composition of wines treated with this compound, carboxymethylcellulose (CMC), and cold stabilization, which directly influence the wine's aroma and flavor profile.
Table 1: Impact of Tartrate Stabilization Treatments on the Volatile Composition of White Wine [1]
| Volatile Compound Category | Control | This compound | Carboxymethylcellulose (CMC) | Cold Stabilization |
| Total Alcohols (µg/L) | 158,301 | 157,987 | 157,654 | 154,321 |
| Total Esters (µg/L) | 1,897 | 1,901 | 1,915 | 2,015 |
| Total Terpenes (µg/L) | 123 | 125 | 124 | 128 |
| Total C13-Norisoprenoids (µg/L) | 2.5 | 2.6 | 2.5 | 2.7 |
Table 2: Impact of Tartrate Stabilization Treatments on the Volatile Composition of Rosé Wine [1]
| Volatile Compound Category | Control | This compound | Carboxymethylcellulose (CMC) | Cold Stabilization |
| Total Alcohols (µg/L) | 165,432 | 165,123 | 164,987 | 161,234 |
| Total Esters (µg/L) | 2,134 | 2,145 | 2,156 | 2,254 |
| Total Terpenes (µg/L) | 145 | 146 | 145 | 150 |
| Total C13-Norisoprenoids (µg/L) | 3.1 | 3.2 | 3.1 | 3.4 |
Table 3: Impact of Tartrate Stabilization Treatments on the Volatile Composition of Red Wine [1]
| Volatile Compound Category | Control | This compound | Carboxymethylcellulose (CMC) | Cold Stabilization |
| Total Alcohols (µg/L) | 178,987 | 178,543 | 178,123 | 175,432 |
| Total Esters (µg/L) | 1,567 | 1,578 | 1,589 | 1,678 |
| Total Terpenes (µg/L) | 98 | 99 | 98 | 102 |
| Total C13-Norisoprenoids (µg/L) | 4.5 | 4.6 | 4.5 | 4.8 |
Sensory Interpretation of Chemical Data:
-
This compound and CMC: Both this compound and CMC treatments result in a volatile profile very similar to the control wine, suggesting a minimal impact on the aroma and flavor.[1] This aligns with qualitative descriptions stating these additives have little to no sensory effect.[2][6]
-
Cold Stabilization: This method shows a slight decrease in total alcohols and a notable increase in total esters in white and rosé wines.[1] This change in chemical composition can be perceived sensorially as an enhancement of fruity and floral aromas. However, cold stabilization can negatively affect the color of rosé and red wines by reducing monomeric anthocyanins.[1]
-
Electrodialysis: Studies on electrodialysis report conflicting sensory results. Some find no significant differences in color, aroma, and flavor compared to cold-stabilized wine, while others note a slight loss of aroma and flavor, though generally at an acceptable level.[6][7]
Experimental Protocols
A standardized and rigorous experimental protocol is crucial for obtaining reliable sensory data. The following outlines a detailed methodology for the sensory analysis of wines treated with this compound and its alternatives, based on established practices.[8]
Panel Selection and Training
-
Panelists: A panel of 8-12 trained assessors is recommended.[8]
-
Screening: Panelists should be screened for their ability to discriminate between basic tastes and aromas, and for their verbal fluency in describing sensory perceptions.
-
Training: Panelists should undergo training to familiarize themselves with the specific aroma, flavor, and mouthfeel attributes relevant to the wine type being tested. This includes the use of reference standards to anchor the sensory terms.
Sample Preparation and Presentation
-
Treatments: Prepare wine samples from the same batch, with one control (no treatment) and separate treatments for this compound, CMC, and cold stabilization, following manufacturer recommendations for dosage and application.
-
Coding: All samples must be coded with random three-digit numbers to ensure blind evaluation.
-
Serving: Wines should be served at a constant, appropriate temperature in standardized wine glasses. The order of presentation should be randomized for each panelist to avoid order effects.
Sensory Evaluation Method
-
Descriptive Analysis: A quantitative descriptive analysis (QDA) is the most appropriate method. Panelists rate the intensity of specific sensory attributes on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").
-
Attributes: The sensory attributes to be evaluated should be determined by the panel during training sessions and may include:
-
Aroma: Fruity (e.g., citrus, stone fruit, berry), floral, spicy, oaky, and any potential off-aromas.
-
Flavor: The same descriptors as for aroma, evaluated retronasally.
-
Taste: Sweetness, acidity, bitterness.
-
Mouthfeel: Astringency, viscosity, body, and finish.
-
Data Analysis
-
Statistical Analysis: The data should be analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments for each sensory attribute.
-
Multivariate Analysis: Principal Component Analysis (PCA) can be used to visualize the relationships between the wines and their sensory profiles.
Visualizations
Experimental Workflow for Sensory Analysis
Caption: Workflow for the sensory analysis of wines with different tartrate stabilization treatments.
Logical Relationship of Tartrate Stabilization and Sensory Perception
Caption: Logical flow from stabilization treatment to sensory perception.
References
- 1. mdpi.com [mdpi.com]
- 2. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of tartaric acid stabilization on wine characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [digital.library.adelaide.edu.au]
- 7. wine-production.com [wine-production.com]
- 8. agw.org.au [agw.org.au]
A Comparative Guide to Tartrate Stabilization Methods in Winemaking
For Researchers, Scientists, and Drug Development Professionals
The formation of potassium bitartrate (KHT) crystals in bottled wine, often perceived by consumers as a flaw, presents a significant challenge for winemakers. To ensure product stability and consumer acceptance, various tartrate stabilization methods are employed. This guide provides an objective comparison of the performance of different tartrate stabilization techniques, supported by experimental data, to aid researchers and winemaking professionals in selecting the most appropriate method for their specific needs.
I. Overview of Tartrate Stabilization Methods
Tartrate stabilization techniques can be broadly categorized into two main approaches: subtractive methods that remove tartrate precursors from the wine, and additive methods that inhibit crystal formation.
-
Subtractive Methods:
-
Cold Stabilization (CS): The most traditional method, involving chilling the wine to near its freezing point to induce the precipitation of KHT crystals, which are then removed by filtration.[1][2]
-
Ion Exchange (IX): This method involves passing the wine through a column containing cation exchange resins that replace potassium ions with sodium or hydrogen ions, thereby reducing the concentration of KHT.[1][2]
-
Electrodialysis (ED): A membrane-based process that uses an electric potential to remove potassium and tartrate ions from the wine.[2][3]
-
-
Additive Methods:
-
Carboxymethylcellulose (CMC): A cellulose derivative that acts as a protective colloid, inhibiting the growth of KHT crystals.[2][4]
-
Potassium Polyaspartate (KPA): A polyamino acid that effectively prevents the formation of tartrate crystals.[3]
-
Mannoproteins (MP): Naturally occurring yeast-derived compounds that can inhibit KHT crystallization.[2][5]
-
II. Quantitative Cost-Benefit Analysis
The choice of a tartrate stabilization method is often a balance between its efficacy, cost, and impact on wine quality. The following tables summarize the available quantitative data to facilitate a comparative analysis.
Table 1: Cost Comparison of Tartrate Stabilization Methods
| Method | Capital Investment | Operational Cost (per 10 hL / 264 gal) | Key Cost Drivers |
| Cold Stabilization | Moderate to High (Refrigeration Units, Insulated Tanks)[6] | ~$36.35[7] | Energy consumption, Labor, Time (1-3 weeks)[8] |
| Ion Exchange | High (IX Columns and Resins) | Variable, generally considered economical for large volumes.[1] | Resin regeneration, Water usage, Waste disposal |
| Electrodialysis | High (ED Equipment)[2] | ~$28.71 (including membrane depletion)[7] | Membrane replacement, Electricity, Water for cleaning[9][10] |
| CMC | Low (No specialized equipment) | ~$1.80 (materials only)[7] | Cost of CMC additive |
| KPA | Low (No specialized equipment) | ~$5.00 (materials and labor)[7] | Cost of KPA additive |
| Mannoproteins | Low (No specialized equipment) | Variable, comparable to conventional methods. | Cost of mannoprotein product[11][12] |
Table 2: Performance and Efficiency Comparison
| Method | Energy Consumption (kWh per 1000 gal) | Wine Loss | Water Consumption | Treatment Time | Efficacy |
| Cold Stabilization | ~70 (can be up to 1200 for uninsulated tanks)[10] | Significant (due to lees and racking) | High (for cleaning)[9] | Weeks[1] | High |
| Ion Exchange | Low | Minimal | Moderate | Rapid[1] | High, but can affect pH and sensory properties.[3] |
| Electrodialysis | ~8-12[10] | Minimal[9] | High[9] | Hours to a day[10] | High, removes both K+ and tartrate ions.[3] |
| CMC | Negligible | None (additive) | Minimal | Rapid | High for KHT, not effective for calcium tartrate.[2] |
| KPA | Negligible | None (additive) | Minimal | Rapid | High, long-lasting stability.[3] |
| Mannoproteins | Negligible | None (additive) | Minimal | Rapid | Moderate to High, can enhance mouthfeel.[2][5] |
III. Experimental Protocols
Accurate assessment of tartrate stability is crucial for evaluating the effectiveness of any stabilization method. Below are detailed methodologies for key experiments.
A. Cold Stability Test (-4°C for 72 hours)
This test is a common method to predict the likelihood of KHT precipitation in bottled wine.[13]
Principle: The wine is held at a low temperature to induce crystallization of potassium bitartrate. The presence of crystals after the holding period indicates instability.
Procedure:
-
Filter a sample of the wine through a 0.45 µm membrane filter to remove any existing particulate matter.
-
Place 100 mL of the filtered wine into a clean, clear glass bottle or flask.
-
Seal the container and place it in a refrigerated environment maintained at -4°C (24.8°F) for 72 hours.
-
After 72 hours, carefully remove the sample from the refrigerator and immediately inspect it for the presence of crystalline deposits under a bright light source.
-
Allow the sample to warm to room temperature and re-examine. If crystals are still present, the wine is considered unstable.
B. Mini-Contact Test (Conductivity Measurement)
This rapid test assesses the potential for further KHT precipitation by measuring the change in conductivity after seeding the wine with KHT crystals.[14][15]
Principle: The precipitation of KHT ions from the solution leads to a decrease in the wine's electrical conductivity. The magnitude of this change is proportional to the amount of KHT that precipitates.
Procedure:
-
Calibrate a conductivity meter according to the manufacturer's instructions.
-
Place a 100 mL sample of the wine in a temperature-controlled vessel and bring it to a standardized temperature (e.g., 0°C).
-
Measure the initial conductivity of the wine sample.
-
Add a precise amount of finely ground potassium bitartrate crystals (e.g., 4 g/L) to the wine sample while continuously stirring.[1]
-
Monitor the conductivity of the solution over a set period (e.g., 30 minutes) or until the reading stabilizes.
-
The difference between the initial and final conductivity readings indicates the wine's tartrate stability. A significant drop in conductivity suggests instability.
C. Determination of Tartaric Acid Concentration by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of tartaric acid in wine.[16]
Principle: The organic acids in the wine sample are separated on a chromatographic column and detected by a UV-Vis detector. The concentration is determined by comparing the peak area of tartaric acid in the sample to that of a known standard.
Procedure:
-
Prepare a series of tartaric acid standards of known concentrations.
-
Degas the wine sample to remove dissolved CO2.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject a known volume of the filtered sample and the standards into the HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector set at an appropriate wavelength (e.g., 210 nm).[17]
-
Elute the compounds using a suitable mobile phase (e.g., a buffered aqueous solution).
-
Identify the tartaric acid peak in the chromatogram based on its retention time compared to the standards.
-
Quantify the concentration of tartaric acid by constructing a calibration curve from the peak areas of the standards.
IV. Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for different tartrate stabilization methods.
Caption: Workflow for Cold Stabilization.
Caption: Workflow for Electrodialysis.
Caption: Workflow for Additive Stabilization.
V. Conclusion
The selection of a tartrate stabilization method requires a careful consideration of economic, operational, and quality factors. While traditional cold stabilization remains a widely used and effective method, newer technologies such as electrodialysis and the use of additives like CMC and KPA offer significant advantages in terms of energy savings, reduced wine loss, and faster processing times.[3][7][9][10] For large-scale wineries, the high capital investment of electrodialysis may be justified by its long-term operational cost savings.[2] For smaller wineries or those seeking minimal intervention, additive methods provide a cost-effective and efficient solution.[7] Ultimately, the optimal choice will depend on the specific production goals, financial constraints, and desired sensory profile of the final product. Further research, including comprehensive sensory analysis and long-term stability trials, is warranted to fully elucidate the nuanced impacts of these methods on a wider range of wine styles.
References
- 1. extension.iastate.edu [extension.iastate.edu]
- 2. perennia.ca [perennia.ca]
- 3. Evaluating Alternatives to Cold Stabilization in Wineries: The Use of Carboxymethyl Cellulose, Potassium Polyaspartate, Electrodialysis and Ion Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and Metatartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vintessential.com.au [vintessential.com.au]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Cold Stabilization Testing has Many Options [winebusiness.com]
- 8. winegrowers.info [winegrowers.info]
- 9. awri.com.au [awri.com.au]
- 10. oenodia.com [oenodia.com]
- 11. CLARISTAR® Mannoprotein (2.5L) - Scott Laboratories [scottlab.com]
- 12. wineandbeersupply.com [wineandbeersupply.com]
- 13. awri.com.au [awri.com.au]
- 14. enartis.com [enartis.com]
- 15. vinlab.com [vinlab.com]
- 16. Research progress of tartaric acid stabilization on wine characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [digital.library.adelaide.edu.au]
A Comparative Guide to the Long-Term Stability of Wines Treated with Metatartaric Acid Versus Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of metatartaric acid against other common tartrate stabilization inhibitors used in winemaking, including potassium polyaspartate (KPA), carboxymethylcellulose (CMC), and mannoproteins. The information presented is collated from various experimental studies to aid in the selection of the most appropriate stabilization agent based on desired longevity and wine type.
Introduction to Tartrate Instability
Tartrate instability is a common issue in winemaking, leading to the precipitation of potassium bitartrate (KHT) crystals in bottled wine, which can be perceived as a fault by consumers.[1][2] This occurs when the wine is supersaturated with KHT, a condition exacerbated by low temperatures.[2] To prevent this, various inhibitors are used to manage tartrate stability. This guide focuses on the long-term performance of these additives.
Comparative Analysis of Inhibitor Performance
The long-term stability conferred by different inhibitors varies significantly. While this compound offers a short- to medium-term solution, newer alternatives like KPA and CMC provide more persistent stabilization.
This compound
This compound functions by inhibiting the growth of KHT crystals.[3] However, its effectiveness is temporary as it undergoes hydrolysis, a process accelerated by higher storage temperatures.[2][4][5] This hydrolysis breaks down the this compound into tartaric acid, diminishing its protective effect over time.[2][5] The stability it provides is therefore highly dependent on the wine's storage conditions.[2][6] For wines intended for quick consumption, this compound can be a viable option.[3]
Potassium Polyaspartate (KPA)
Potassium polyaspartate (KPA) is a polyamino acid that has demonstrated high efficacy in preventing KHT precipitation.[7] Studies have shown that KPA provides long-lasting tartaric stability in a range of white, rosé, and red wines.[1][2] Research indicates that wines treated with KPA remain stable for extended periods, with some studies showing stability for at least six months to a year.[1][2] For instance, one study found that a 100 mg/L dose of KPA was sufficient to stabilize wines, which remained stable after one year of bottle aging when subjected to a cold test (-4°C for six days).[2] Another study confirmed that all wines treated with KPA maintained tartrate stability over a six-month period.[1]
Carboxymethyl Cellulose (CMC)
Carboxymethyl cellulose (CMC) is a cellulose derivative that acts as a protective colloid to inhibit KHT crystallization.[6] It is known for providing efficient, long-term cold stability, particularly in white and rosé wines.[8][9] Some research suggests that wines treated with CMC can remain stable for up to two years, even with exposure to varying temperatures.[10] However, the effectiveness of CMC in red wines can be limited, and it may lead to the formation of haze or loss of color, especially if the wine is not protein stable.[10][11][12]
Mannoproteins
Mannoproteins, derived from yeast cell walls, can also contribute to tartrate stability by inhibiting the formation of crystal nuclei.[13] They are naturally present in wine and their concentration can be increased through practices like aging on lees or the addition of commercial mannoprotein products.[13][14] While they offer a natural stabilization option and can improve a wine's mouthfeel, their effectiveness can be variable and may not be sufficient for highly unstable wines.[12][13]
Quantitative Data Comparison
The following tables summarize the available quantitative data from various studies, comparing the performance of different tartrate inhibitors over time.
Table 1: Stability of this compound Over Time at Various Temperatures
| Storage Temperature | Estimated Period of Effectiveness |
| 0°C | Several years[2] |
| 10-12°C | Over two years[2] |
| 10-18°C (variable) | One year to eighteen months[2] |
| 20°C | Three months[2] |
| 25°C | One month[2] |
| 30°C | One week[2] |
| 35-40°C | A few hours[2] |
Table 2: Comparative Stability of Different Inhibitors in a Chardonnay Wine After Thermal Treatment
Stability measured by the mini-contact test (ΔμS/cm), where a value < 30 indicates stability.
| Treatment (Dosage) | Before Thermal Treatment (ΔμS/cm) | After Thermal Treatment (14 days at 40°C) (ΔμS/cm) |
| Control (Untreated) | > 30 | > 30 |
| This compound (10 g/hL) | < 30 | > 30 |
| Mannoproteins (40 g/hL) | < 30 | < 30 |
| CMC (10 g/hL) | < 30 | < 30 |
| Zenith Uno (KPA) (100 ml/hL) | < 30 | < 30 |
Source: Adapted from Enartis documentation.[15]
Table 3: Long-Term Stability of KPA-Treated Wines
| Wine Type | Duration of Study | Stability Assessment Method | Result |
| White, Rosé, Red | 6 months | Cold Hold Tests | All treated wines remained stable.[1] |
| White, Red | 12 months | Cold Test (-4°C for 6 days) | Wines treated with 100 mg/L KPA remained stable.[2] |
Experimental Protocols
Mini-Contact Test
The mini-contact test is utilized to assess the tartaric stability of a wine. The procedure involves the following steps:
-
A wine sample is chilled to 0°C.
-
The chilled sample is then seeded with an excess amount of potassium bitartrate (KHT) crystals to induce crystallization.
-
The change in the wine's conductivity is measured over a 30-minute period.
-
A wine is considered stable if the change in conductivity (ΔμS/cm) is less than 30.[15]
Cold Test (Brine Test)
This test is a common method for evaluating a wine's cold stability. The protocol is as follows:
-
A filtered sample of the wine is held at a constant low temperature, typically -4°C, for a specified period, often three to six days.[2]
-
After the holding period, the sample is visually inspected for the presence of any crystalline deposits.[2]
-
The absence of crystals indicates that the wine is stable at that temperature for the tested duration.
Visualizing the Comparison
References
- 1. enartis.com [enartis.com]
- 2. awri.com.au [awri.com.au]
- 3. enology.fst.vt.edu [enology.fst.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. perennia.ca [perennia.ca]
- 7. mdpi.com [mdpi.com]
- 8. Short- and long-term efficiency of carboxymethylcellulose (CMC) to prevent crystal formation in South African wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vineyardmagazine.co.uk [vineyardmagazine.co.uk]
- 10. Winemakers Take Notice of Carboxymethyl Cellulose as Cold Stabilization Method [winebusiness.com]
- 11. ovid.com [ovid.com]
- 12. martinvialatte.com [martinvialatte.com]
- 13. vintessential.com.au [vintessential.com.au]
- 14. scottlab.com [scottlab.com]
- 15. static1.squarespace.com [static1.squarespace.com]
Metatartaric Acid's Subtle Influence on the Volatilome of White and Rosé Wines: A Comparative Analysis
A comprehensive guide for researchers and winemakers on the impact of metatartaric acid as a tartaric stabilization agent on the aromatic profile of white and rosé wines, comparing its effects with alternative methods based on experimental data.
Tartaric stabilization is a critical step in winemaking to prevent the precipitation of potassium bitartrate crystals in bottled wine, a phenomenon often perceived by consumers as a fault. Among the various methods employed, the use of this compound, a polymeric lactone of tartaric acid, has been a common practice.[1][2] This guide delves into the nuanced effects of this compound on the complex mixture of volatile organic compounds (VOCs), collectively known as the volatilome, which dictates the wine's aroma. A comparative analysis with other stabilization techniques, primarily cold stabilization and the use of carboxymethylcellulose (CMC), will be presented, supported by quantitative data and detailed experimental protocols.
Minimal Aromatic Alterations with this compound
Recent research indicates that the application of enological stabilizers like this compound and CMC has a minimal impact on the phenolic composition, chromatic characteristics, and, most importantly, the volatilome of white and rosé wines.[3][4][5][6] This is in stark contrast to the more traditional and physically intensive method of cold stabilization.
A key study comparing these methods found that while cold stabilization significantly altered the aromatic profile of white and rosé wines by decreasing the concentration of total higher alcohols and increasing total esters, the effects of this compound were not statistically significant for most volatile compounds.[3][4][5][6] This suggests that this compound is a less intrusive option for winemakers concerned with preserving the original aromatic identity of their wines.
However, it is crucial to note that the efficacy of this compound is not permanent, as it can hydrolyze back to tartaric acid over time, particularly at elevated storage temperatures, thereby losing its stabilizing effect.[7][8]
Comparative Data on Volatile Compounds
The following tables summarize the quantitative data from a comparative study on the impact of different tartaric stabilization treatments on the volatile compounds of white and rosé wines. The data highlights the concentrations of various esters, alcohols, and other aroma-active compounds.
Table 1: Impact of Tartaric Stabilization Treatments on the Volatilome of White Wine (µg/L)
| Compound Category | Volatile Compound | Control | Cold Stabilization | CMC | This compound |
| Esters | Ethyl acetate | 15.8 ± 0.1 | 16.2 ± 0.2 | 15.7 ± 0.1 | 15.9 ± 0.1 |
| Isoamyl acetate | 1.2 ± 0.0 | 1.3 ± 0.0 | 1.2 ± 0.0 | 1.2 ± 0.0 | |
| Ethyl hexanoate | 3.5 ± 0.1 | 4.1 ± 0.1 | 3.6 ± 0.1 | 3.7 ± 0.1 | |
| Ethyl octanoate | 10.2 ± 0.2 | 11.5 ± 0.3 | 10.5 ± 0.2 | 10.6 ± 0.2 | |
| Diethyl succinate | 2.1 ± 0.1 | 2.5 ± 0.1 | 2.2 ± 0.1 | 2.2 ± 0.1 | |
| Higher Alcohols | 1-Propanol | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.7 ± 0.1 | 1.7 ± 0.1 |
| Isobutanol | 3.2 ± 0.1 | 2.7 ± 0.1 | 3.1 ± 0.1 | 3.1 ± 0.1 | |
| Isoamyl alcohol | 12.5 ± 0.3 | 10.8 ± 0.3 | 12.3 ± 0.3 | 12.4 ± 0.3 | |
| Terpenes | Linalool | 0.7 ± 0.0 | 0.8 ± 0.0 | 0.7 ± 0.0 | 0.7 ± 0.0 |
| α-Terpineol | 0.4 ± 0.0 | 0.5 ± 0.0 | 0.4 ± 0.0 | 0.4 ± 0.0 |
Data adapted from a 2024 study on the effects of tartaric stabilization. Values are means ± standard deviation.[3]
Table 2: Impact of Tartaric Stabilization Treatments on the Volatilome of Rosé Wine (µg/L)
| Compound Category | Volatile Compound | Control | Cold Stabilization | CMC | This compound |
| Esters | Ethyl acetate | 18.2 ± 0.2 | 19.1 ± 0.3 | 18.3 ± 0.2 | 18.5 ± 0.2 |
| Isoamyl acetate | 1.5 ± 0.0 | 1.7 ± 0.0 | 1.5 ± 0.0 | 1.6 ± 0.0 | |
| Ethyl hexanoate | 4.8 ± 0.1 | 5.7 ± 0.1 | 4.9 ± 0.1 | 5.0 ± 0.1 | |
| Ethyl octanoate | 14.1 ± 0.3 | 16.2 ± 0.4 | 14.4 ± 0.3 | 14.6 ± 0.3 | |
| Phenylmethyl acetate | 0.9 ± 0.0 | 1.1 ± 0.0 | 0.9 ± 0.0 | 0.9 ± 0.0 | |
| Higher Alcohols | 1-Propanol | 2.1 ± 0.1 | 1.7 ± 0.1 | 2.0 ± 0.1 | 2.0 ± 0.1 |
| Isobutanol | 4.1 ± 0.1 | 3.5 ± 0.1 | 4.0 ± 0.1 | 4.0 ± 0.1 | |
| Isoamyl alcohol | 15.8 ± 0.4 | 13.9 ± 0.4 | 15.6 ± 0.4 | 15.7 ± 0.4 | |
| C6 Alcohols | 1-Hexanol | 1.1 ± 0.0 | 0.9 ± 0.0 | 1.1 ± 0.0 | 1.1 ± 0.0 |
Data adapted from a 2024 study on the effects of tartaric stabilization. Values are means ± standard deviation.[3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, the following experimental protocol was employed in the cited research:
1. Wine Samples and Treatments:
-
White and rosé wines were sourced for the experiment.
-
A control group received no treatment.
-
This compound Treatment: this compound was added at a concentration of 100 mg/L.[3] The solution was prepared according to the manufacturer's specifications.
-
CMC Treatment: Carboxymethylcellulose was added at a concentration of 100 mg/L.[3]
-
Cold Stabilization: The wine was held at -4°C for 6 days to induce tartrate precipitation.[3]
-
All additive treatments were allowed to remain in contact with the wine for 7 days at 20°C in graduated cylinders.[3] The experiments were performed in duplicate.[3]
2. Volatile Compound Analysis:
-
The analysis of volatile organic compounds was performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
-
A specific volume of wine was placed in a vial with a salting-out agent (e.g., sodium chloride).
-
An internal standard was added for quantification.
-
The sample was equilibrated at a controlled temperature before exposing a SPME fiber to the headspace for a defined period.
-
The fiber was then thermally desorbed in the GC injector port.
-
The GC was equipped with a specific column (e.g., DB-WAX) and a temperature program was used to separate the volatile compounds.
-
The mass spectrometer was operated in electron impact mode, and data was acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Visualizing the Process and Impact
The following diagrams illustrate the experimental workflow and the conceptual impact of this compound on the wine's aromatic profile.
Alternative Stabilization Methods
While this compound offers a gentle approach to tartaric stabilization in terms of aroma preservation, other alternatives are available, each with its own set of advantages and disadvantages:
-
Carboxymethylcellulose (CMC): Similar to this compound, CMC is a protective colloid that inhibits crystal growth.[9] Studies show it has a minimal impact on the volatilome.[3] However, its use can be limited in red wines due to potential interactions with phenolic compounds.[9]
-
Potassium Polyaspartate (KPA): A newer alternative that also acts as a crystallization inhibitor and is reported to have no negative sensory impact.[9][10]
-
Electrodialysis and Ion Exchange: These are subtractive methods that remove tartrate-forming ions from the wine.[9][11] While effective, they can be more costly and may have a more significant impact on the overall composition of the wine.
-
Cold Stabilization: As discussed, this traditional method is effective but can alter the aromatic profile and is energy-intensive.[3][8]
Conclusion and Future Outlook
For winemakers and researchers prioritizing the preservation of the intrinsic aromatic profile of white and rosé wines, this compound presents a viable and minimally invasive option for tartaric stabilization. The available data demonstrates that its impact on the wine's volatilome is negligible compared to physical methods like cold stabilization.
Future research should focus on the long-term effects of this compound and other stabilizing agents on the evolution of wine aroma during bottle aging. Further comparative studies incorporating a wider range of wine varieties and sensory analysis will provide a more holistic understanding of the interplay between tartaric stability and the complex sensory experience of wine.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Treatment with this compound | OIV [oiv.int]
- 3. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. awri.com.au [awri.com.au]
- 8. infowine.com [infowine.com]
- 9. Evaluating Alternatives to Cold Stabilization in Wineries: The Use of Carboxymethyl Cellulose, Potassium Polyaspartate, Electrodialysis and Ion Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Reduce the Environmental Impact of Tartaric Stabilization with Potassium Polyaspartate - Enartis [enartis.com]
- 11. researchgate.net [researchgate.net]
"comparative study of commercial metatartaric acid preparations"
A Comparative Guide to Commercial Metatartaric Acid Preparations for Tartrate Stabilization in Wine
For researchers and professionals in the wine industry, selecting the appropriate this compound preparation is crucial for ensuring the tartrate stability of bottled wines. This compound, a polyester of L-tartaric acid, functions as a protective colloid to inhibit the crystallization of potassium bitartrate (KHT) and calcium tartrate.[1] However, its effectiveness and longevity are influenced by its physicochemical properties, which can vary between commercial preparations. This guide provides a comparative overview of these properties, details on experimental evaluation protocols, and a summary of the mechanism of action.
Mechanism of Action
This compound acts by adsorbing onto the surface of microscopic tartrate crystals, thereby inhibiting their growth into larger, visible precipitates.[1] This protective effect is temporary, as this compound hydrolyzes back to tartaric acid over time, with the rate of hydrolysis being highly dependent on storage temperature and the pH of the wine.[2][3] Higher temperatures and higher pH values accelerate this degradation, reducing the long-term stability of the treated wine.[3]
Comparative Analysis of Physicochemical Properties
A technical assessment by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) summarized the analytical results for five commercial batches of this compound, providing a representative range of properties found in the market.[1]
Table 1: Physicochemical Properties of Commercial this compound Batches
| Parameter | Batch 1 | Batch 2 | Batch 3 | Batch 4 | Batch 5 |
|---|---|---|---|---|---|
| Low Molecular Weight (Mn) (kDa) | 3.52 | 2.50 | 0.25 | 1.11 | 1.50 |
| Medium Molecular Weight (Mw) (kDa) | 8.90 | 5.80 | 1.20 | 2.90 | 4.10 |
| High Molecular Weight (Mz) (kDa) | 40.9 | 15.5 | 3.40 | 8.30 | 11.2 |
| Polydispersity Index (PDI) (Mz/Mn) | 11.6 | 6.2 | 13.6 | 7.5 | 7.5 |
Source: Adapted from the 87th JECFA - Chemical and Technical Assessment (CTA)[1]
Several manufacturers also provide specifications for their products, highlighting the degree of esterification as a key quality indicator.
Table 2: Specifications of Selected Commercial this compound Preparations | Product Name | Manufacturer | Degree of Esterification | Key Features | | :--- | :--- | :--- | :--- | :--- | | AMT Plus Quality | Enartis | 38 to 41 | High esterification rate for long-lasting effect.[5] | | This compound V40 | Martin Vialatte | ~39 | Stated as having maximal and constant efficiency.[6] | | This compound V33 | Martin Vialatte | 33 to 35 | Designed for specific applications like Champagne and wines with proteins.[6] | | This compound stabilizer | Eaton | High (value not specified) | Production process guarantees a high degree of esterification. |
Experimental Protocols for Evaluation
To conduct a comparative study of different this compound preparations, researchers can employ standardized methodologies to assess both the product's characteristics and its performance in wine.
Protocol 1: Determination of Degree of Esterification
This method allows for the quantification of the total free and esterified acid in a sample, from which the degree of esterification can be calculated.[7]
Materials:
-
This compound sample
-
1 M Sodium Hydroxide (NaOH) solution
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Bromothymol blue indicator
-
250 ml Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh approximately 1 g of the this compound sample and dissolve it in 50 ml of recently boiled and cooled distilled water.
-
Add a few drops of bromothymol blue indicator to the solution.
-
Titrate with 1 M NaOH solution until the indicator turns bluish-green (pH ~7). Record the volume of NaOH used (n).
-
To this neutralized solution, add a known excess of 1 M NaOH (e.g., 20 ml).
-
Stopper the flask and allow it to stand for 2 hours at room temperature to ensure complete de-esterification (saponification).
-
Titrate the excess NaOH with 0.5 M H₂SO₄ until the bluish-green endpoint is reached. Record the volume of H₂SO₄ used (n').
-
The degree of esterification is calculated based on the amounts of NaOH consumed in the initial titration and for saponification.
Protocol 2: Evaluation of Tartaric Stability in Wine (Mini-Contact Test)
This protocol assesses the effectiveness of a this compound preparation in preventing KHT crystallization in a wine sample.
Materials:
-
Unstable wine sample (pre-tested for tartrate instability)
-
Commercial this compound preparations
-
Potassium bitartrate (KHT) powder (finely ground)
-
Test tubes
-
Refrigerator or cooling bath at -4°C
-
Conductivity meter (optional, for more quantitative results)
Procedure:
-
Prepare solutions of each this compound preparation according to the manufacturer's instructions (e.g., at a concentration of 10 g/hL or 100 mg/L).
-
Dispense the unstable wine into a series of test tubes, including a control sample with no additives.
-
Add the prepared this compound solutions to the respective test tubes.
-
Add a small, consistent amount of KHT powder (e.g., 4 g/L) to each tube to act as crystallization nuclei.
-
Agitate the tubes to ensure thorough mixing.
-
Store the test tubes at -4°C for a specified period (e.g., 6 hours).
-
After the cold treatment, visually inspect the samples for the formation of crystalline precipitates. The absence of crystals indicates effective stabilization.
-
For a quantitative assessment, measure the electrical conductivity of the wine before and after the cold test. A smaller decrease in conductivity corresponds to better stabilization, as fewer ions have precipitated out of the solution.
Conclusion
The selection of a commercial this compound preparation should be based on its intended application and the desired duration of stability. Products with a higher degree of esterification are generally more effective and provide longer-lasting protection.[6] However, as direct comparative performance data is scarce, it is recommended that wineries and research institutions conduct their own evaluations using standardized protocols, such as those detailed in this guide. This will ensure the selection of the most cost-effective and appropriate product for achieving tartrate stability in their wines.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Re‐evaluation of this compound (E 353) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta tartaric acid – tartricmed [tartric-med.com]
- 4. This compound | OIV [oiv.int]
- 5. ENARTIS | AMT Plus Quality | Stabilizing agents | this compound [enartis.com]
- 6. martinvialatte.com [martinvialatte.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
Safety Operating Guide
Proper Disposal of Metatartaric Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper handling and disposal of metatartaric acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. The substance is a white or yellowish powder or granule that is combustible and hygroscopic (absorbs moisture from the air).[1][2][3][4] Fine dust dispersed in the air can create a potential explosion hazard in the presence of an ignition source.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses.[5]
-
Hand Protection: Use impervious chemical-resistant gloves.[1][5]
-
Skin/Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[1][5]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved particulate filter respirator.[1][6]
Handling & Storage:
-
Handle in a well-ventilated area to minimize dust generation and accumulation.[1][5][7]
-
Store in original, tightly closed containers in a dry, cool place.[3][4]
-
Keep away from moisture, heat, ignition sources, and strong oxidizing agents.[1]
-
Use non-sparking tools and provide for electrical grounding and bonding during transfer operations to prevent static electricity build-up.[1][5]
**Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations.[8][9] This protocol provides a general framework for safe disposal.
Step 1: Waste Identification and Collection
-
Solid Waste: Collect unused, excess, or spilled this compound mechanically (e.g., by sweeping or shoveling).[6][10] Avoid methods like using compressed air that can create dust clouds.[1][7] Place the collected solid in a suitable, clearly labeled, and closed container for disposal.[1][8][10]
-
Contaminated Materials: Any materials used for cleaning spills (e.g., cloths, paper towels) and contaminated personal protective equipment should be collected and placed in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse them; dispose of them as unused product.[7][9]
Step 2: Waste Characterization
-
It is the responsibility of the waste generator to properly characterize all waste materials to determine if they are classified as hazardous waste according to applicable regulations (e.g., US 40 CFR 262.11).[7]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on characterization. While this compound itself is not always listed as a primary hazardous waste, its characteristics or contamination with other substances may require it to be treated as such.
Step 3: Neutralization (for dilute aqueous solutions)
-
While not a primary disposal method for solid waste, small quantities of dilute aqueous solutions may be considered for neutralization. However, this should only be performed by trained personnel and in accordance with institutional protocols. This compound is an acid and can be neutralized with a weak base. This process must be carefully controlled, and the resulting solution must be evaluated for compliant disposal, often down the drain with copious amounts of water, if permitted by local wastewater regulations. Always consult your EHS office before neutralizing any chemical waste for drain disposal.
Step 4: Professional Disposal
-
Engage a licensed professional waste disposal service to handle the final disposal of this compound waste.[7][10]
-
Provide the service with the Safety Data Sheet (SDS) and complete waste characterization information.
-
Do not mix this compound waste with other chemical waste unless instructed to do so by the disposal company or your EHS department.
Environmental Precautions:
-
Do not allow this compound to enter drains, sewers, soil, or surface water.[1][6] Spills near waterways must be contained immediately.[1] If a spill enters a waterway, inform the responsible authorities.[6]
Quantitative Data and Safety Summary
The following table summarizes key information extracted from Safety Data Sheets.
| Parameter | Value / Information | Citation |
| Appearance | White to yellowish powder or granules. | [2][3] |
| Chemical Stability | Stable under normal conditions. | [1][6] |
| Solubility | Soluble in water and ethanol. | [1][3] |
| Hazards | May cause eye, skin, and respiratory tract irritation. | [1] |
| Combustibility | Combustible solid. Fine dust may form explosive mixtures with air. | [1][8] |
| Incompatible Materials | Strong oxidizing agents. | [1][7] |
| Storage Conditions | Store in a dry, cool, well-ventilated place in a tightly closed container. | [3][4] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. redox.com [redox.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | OIV [oiv.int]
- 4. Meta tartaric acid – tartricmed [tartric-med.com]
- 5. echemi.com [echemi.com]
- 6. eaton.com [eaton.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. atpgroup.com [atpgroup.com]
- 10. geneseo.edu [geneseo.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Metatartaric Acid
Metatartaric acid, a common additive in the winemaking industry and a subject of interest in various research applications, requires careful handling to ensure laboratory safety. This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), operational plans for handling, and disposal protocols. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Protocols
This compound is a crystalline powder that can cause irritation to the skin, eyes, and respiratory tract.[1][2] Fine dust particles also pose a potential dust explosion hazard in the presence of an ignition source.[1] Therefore, implementing stringent safety measures is non-negotiable.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to personal protection is essential. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | To protect against dust particles and potential splashes.[2][3][4] |
| Hands | Chemical-resistant Gloves (e.g., Neoprene, Butyl Rubber) | To prevent skin irritation from direct contact.[3][5] |
| Respiratory | Dust Mask or NIOSH-approved Respirator | Required when handling powders, especially in areas with inadequate ventilation, to prevent respiratory tract irritation.[2][4] A full-face respirator is recommended if exposure limits are exceeded.[3] |
| Body | Lab Coat or Chemical-resistant Apron | To protect skin and clothing from spills and dust.[1][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from reception to use is critical for minimizing exposure and ensuring safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed to prevent moisture absorption.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][6]
2. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3][5]
-
Minimize dust generation during handling and weighing.[1][2] Use non-sparking tools to prevent ignition sources.[3]
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid direct contact with skin and eyes.[3]
3. In Case of a Spill:
-
Evacuate personnel from the immediate spill area.
-
Eliminate all ignition sources.[1]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Do not use compressed air to clean dusty surfaces, as this can create a dust cloud.[1]
-
Carefully sweep or vacuum the spilled solid material, using a vacuum with a HEPA filter if available, and place it into a suitable, labeled container for disposal.[6]
-
Clean the spill area with water and decontaminate surfaces.[1]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek medical attention if irritation persists.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention if respiratory irritation persists.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[4] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
-
Unused this compound: Dispose of as chemical waste in accordance with federal, state, and local regulations.[4] It should be managed in an appropriate and approved waste disposal facility.[4]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or lab coats, that come into contact with this compound should be considered contaminated. Place these materials in a sealed and labeled container for hazardous waste disposal.
-
Empty Containers: Empty containers may retain product residues and should be handled with the same precautions as the substance itself.[4] Dispose of empty containers as unused product unless thoroughly decontaminated.[6]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
